5,7-Dihydroxyflavanone
Description
Structure
3D Structure
Properties
IUPAC Name |
5,7-dihydroxy-2-phenyl-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c16-10-6-11(17)15-12(18)8-13(19-14(15)7-10)9-4-2-1-3-5-9/h1-7,13,16-17H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URFCJEUYXNAHFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80285959 | |
| Record name | 5,7-Dihydroxyflavanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80285959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480-39-7, 68745-38-0 | |
| Record name | Pinocembrin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=279005 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 68745-38-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43318 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,7-Dihydroxyflavanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80285959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5,7-Dihydroxyflavanone (Pinocembrin): A Comprehensive Guide to Natural Sources, Isolation, and Characterization
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
5,7-Dihydroxyflavanone, more commonly known as pinocembrin, is a naturally occurring flavanone that has garnered significant scientific interest due to its broad spectrum of pharmacological activities.[1] As a small molecular weight flavonoid, it is found in a variety of plants, honey, and propolis, exhibiting antimicrobial, anti-inflammatory, antioxidant, anticancer, and neuroprotective properties.[2][3] This technical guide provides an in-depth exploration of the natural origins of this compound and presents a systematic, field-proven methodology for its extraction, isolation, and structural characterization. This document is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development, offering both the theoretical basis and practical protocols required to work with this promising bioactive compound.
Introduction: The Scientific Merit of this compound
Flavonoids are a diverse group of secondary metabolites in plants, recognized for their potential health benefits.[4] Within this class, flavanones such as this compound (pinocembrin) are notable for their distinct chemical structure—a 2-phenyl-benzopyran-4-one skeleton—which underpins their biological efficacy.[3] The presence of hydroxyl groups at the 5 and 7 positions of the A-ring is a key feature influencing its bioactivity.
Pinocembrin's therapeutic potential is vast. It has been shown to protect against cerebral ischemic injury, modulate inflammatory pathways, and exhibit cytotoxic effects against various cancer cell lines.[2][5] Its presence in edible sources like honey suggests a favorable safety profile for long-term administration, making it an excellent lead compound for pharmaceutical research and development.[3] Understanding its natural distribution and mastering its isolation are the critical first steps in harnessing its full potential.
Natural Provenance of this compound
This compound is widely distributed throughout the plant kingdom and is also a characteristic component of honey and propolis.[5][6] Its biosynthesis in plants originates from the amino acid phenylalanine.[5] The compound is not uniformly distributed within a plant; its concentration can vary significantly depending on the species, geographical location, and the specific plant part.
The primary plant sources belong to several families, with a notable prevalence in Pinaceae, Asteraceae, and Lauraceae.[2][7] The table below summarizes key botanical sources.
Table 1: Prominent Natural Sources of this compound (Pinocembrin)
| Plant Family | Genus | Species Example | Plant Part(s) Used | Reference(s) |
| Pinaceae | Pinus | Pinus heartwood | Heartwood | [1][2] |
| Myrtaceae | Eucalyptus | Eucalyptus spp. | General | [1][7] |
| Salicaceae | Populus | Populus spp. | General | [1][7] |
| Euphorbiaceae | Euphorbia | Euphorbia spp. | General | [1][7] |
| Bignoniaceae | Sparattosperma | S. leucanthum | Leaves | [2] |
| Zingiberaceae | Alpinia, Boesenbergia | A. mutica, B. pandurata | Rhizomes (Ginger roots) | [2][8] |
| Lamiaceae | Lippia | L. graveolens, L. origanoides | Aerial Parts | [2] |
| Asteraceae | Flourensia, Helichrysum | F. oolepis | Aerial Parts | [2] |
| Moraceae | Artocarpus | A. odoratissimus | Roots | |
| Apiaceae (Bee Products) | Apis | Propolis, Honey | Resin, Nectar derivative | [3][5][6] |
A Systematic Approach to Isolation and Purification
The successful isolation of this compound hinges on a multi-stage process that begins with efficient extraction from the raw botanical matrix, followed by systematic purification to achieve the desired level of purity. The lipophilic nature of the flavanone skeleton dictates the choice of solvents and chromatographic systems.[8]
Preliminary Sample Preparation
The initial preparation of the plant material is critical to maximize extraction efficiency. Bioactive compounds, particularly glycosides, can be susceptible to enzymatic degradation in fresh plant material.[9]
-
Drying: It is advisable to use dried, lyophilized, or flash-frozen samples to deactivate degradative enzymes.[9] Freeze-drying is often the preferred method to preserve thermolabile compounds.[10]
-
Grinding: The dried plant material should be ground into a fine powder. This increases the surface area available for solvent contact, thereby enhancing the extraction yield.[9]
Extraction Methodologies: From Raw Matrix to Crude Extract
The choice of extraction technique is a trade-off between efficiency, cost, solvent consumption, and the thermal stability of the target compound.
Protocol 1: Sequential Solvent Extraction (Maceration)
This widely used method leverages solvents of increasing polarity to selectively extract different classes of compounds.[9] For a less polar flavanone like pinocembrin, a non-polar solvent is used first.
-
Defatting (Optional but Recommended): Macerate the powdered plant material (100 g) in n-hexane (500 mL) for 24 hours at room temperature. This step removes lipids and waxes, which can interfere with subsequent chromatographic separation. Filter and discard the hexane extract.
-
Primary Extraction: Air-dry the defatted plant material. Submerge it in a solvent such as dichloromethane, ethyl acetate, or chloroform (500 mL) in an airtight container for 48-72 hours with periodic agitation.[9][11] These solvents are effective for extracting flavonoid aglycones and other less polar compounds.
-
Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C to yield the crude extract.
Protocol 2: Modern Extraction Techniques
To improve efficiency and reduce extraction time and solvent volume, modern methods are increasingly employed.[10][12]
-
Ultrasound-Assisted Extraction (UAE): This technique uses acoustic cavitation to disrupt cell walls, enhancing solvent penetration. The powdered plant material is suspended in the chosen solvent and sonicated in an ultrasonic bath for a shorter duration (e.g., 30-60 minutes) compared to maceration.[12]
-
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material, causing cell rupture and releasing the target compounds. This method significantly reduces extraction time to as little as 15-30 minutes.[11]
The following diagram illustrates the generalized workflow for extraction and purification.
References
- 1. Pinocembrin: a novel natural compound with versatile pharmacological and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pinocembrin: A Novel Natural Compound with Versatile Pharmacological and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of this compound derivatives as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flavonoids: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The natural flavonoid pinocembrin: molecular targets and potential therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pinocembrin - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. e3s-conferences.org [e3s-conferences.org]
- 12. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the 5,7-Dihydroxyflavanone Biosynthetic Pathway in Plants
Foreword: From Phenylalanine to Pinocembrin – A Researcher's Companion
This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals engaged in the study of flavonoid biosynthesis, with a specific focus on the pathway leading to 5,7-dihydroxyflavanone, also known as pinocembrin. As a senior application scientist, the aim is not merely to present a series of protocols but to provide a comprehensive understanding of the experimental logic, the intricacies of the biosynthetic machinery, and the practical considerations for robust and reproducible research. This document is structured to be a practical companion in the laboratory, offering not just the "how" but the "why" behind the methodologies. We will delve into the core enzymatic steps, the regulatory networks that govern the flux through the pathway, and the analytical techniques required to quantify and characterize the key players in this fascinating area of plant secondary metabolism.
Section 1: The Core Biosynthetic Pathway: A Molecular Blueprint
The biosynthesis of this compound is a specialized branch of the well-characterized phenylpropanoid pathway. The journey begins with the aromatic amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to yield the flavanone backbone.
The initial steps of the phenylpropanoid pathway convert L-phenylalanine into cinnamoyl-CoA, the precursor for various downstream branches, including the flavonoid pathway.[1][2]
The core pathway to this compound involves three key enzymatic steps that sequentially build and cyclize the characteristic flavanone structure.[3][4][5]
Phenylalanine Ammonia-Lyase (PAL): The Gateway Enzyme
The commitment of carbon from primary metabolism to the phenylpropanoid pathway is catalyzed by Phenylalanine Ammonia-Lyase (PAL). This enzyme facilitates the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid.[6][7] The activity of PAL is a critical regulatory point, often influenced by developmental cues and environmental stresses.[2]
4-Coumarate-CoA Ligase (4CL): Activation for Biosynthesis
Following the formation of cinnamic acid, 4-Coumarate-CoA Ligase (4CL) activates it by ligating it to Coenzyme A, forming cinnamoyl-CoA.[8][9] This ATP-dependent reaction is essential for rendering the cinnamoyl group reactive for the subsequent condensation step. Plant genomes often contain multiple 4CL isoforms with varying substrate specificities, allowing for the differential channeling of precursors into various branches of phenylpropanoid metabolism.[10][11]
Chalcone Synthase (CHS): The Architect of the Flavonoid Skeleton
Chalcone Synthase (CHS) is the first committed enzyme of the flavonoid pathway. It catalyzes the condensation of one molecule of cinnamoyl-CoA with three molecules of malonyl-CoA to form a linear tetraketide intermediate. This intermediate then undergoes an intramolecular Claisen condensation to cyclize and form naringenin chalcone (for the naringenin pathway) or, in the case of pinocembrin, pinocembrin chalcone.[12][13][14]
Chalcone Isomerase (CHI): The Final Cyclization
The final step in the formation of the flavanone ring is catalyzed by Chalcone Isomerase (CHI). This enzyme facilitates the stereospecific intramolecular cyclization of the chalcone into the corresponding (2S)-flavanone.[15][16] While this reaction can occur spontaneously, CHI significantly enhances the rate and ensures the correct stereochemistry of the product.[17]
References
- 1. researchgate.net [researchgate.net]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 4. Efficient and accurate experimental design for enzyme kinetics: Bayesian studies reveal a systematic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bio-protocol.org [bio-protocol.org]
- 6. bio-protocol.org [bio-protocol.org]
- 7. Genome-wide analysis of cis-regulatory element structure and discovery of motif-driven gene co-expression networks in grapevine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spectrophotometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 9. Establishment, validation and application of a spectrophotometric method for the accurate determination of carbonic anhydrase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. researchgate.net [researchgate.net]
- 12. longdom.org [longdom.org]
- 13. ftb.com.hr [ftb.com.hr]
- 14. HPLC-Based Enzyme Assays for Sirtuins | Springer Nature Experiments [experiments.springernature.com]
- 15. High-performance liquid chromatography-based assays of enzyme activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tainstruments.com [tainstruments.com]
- 17. Establishment, validation and application of a spectrophotometric method for the accurate determination of carbonic anhydrase activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Spectroscopic Analysis of 5,7-Dihydroxyflavanone
Abstract
5,7-Dihydroxyflavanone, also known as Pinocembrin, is a naturally occurring flavanone with a wide range of reported biological activities, making it a molecule of significant interest in pharmaceutical and nutraceutical research. The unambiguous structural elucidation and characterization of this compound are paramount for its development and application. This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound, detailing the principles, experimental protocols, and data interpretation for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and ensuring scientific integrity through self-validating protocols and authoritative references.
Introduction to this compound and Spectroscopic Characterization
This compound is a flavonoid compound found in various natural sources, including honey, propolis, and a variety of plants. Its chemical structure, characterized by a C6-C3-C6 skeleton, features two hydroxyl groups on the A-ring at positions 5 and 7, and an unsubstituted B-ring attached to a heterocyclic C-ring. This structure imparts specific physicochemical properties and is the basis for its biological activities, which include antimicrobial, anti-inflammatory, antioxidant, and anticancer effects.
Accurate structural confirmation is the bedrock of any chemical and pharmacological research. Spectroscopic techniques are indispensable tools for this purpose, each providing a unique piece of the structural puzzle. NMR spectroscopy reveals the carbon-hydrogen framework, MS provides information on the molecular weight and elemental composition, and IR spectroscopy identifies the functional groups present in the molecule. A combined and careful analysis of the data from these techniques allows for the unequivocal identification and characterization of this compound.
A Technical Guide to the Spectroscopic Analysis of this compound
Abstract
This compound, also known as Pinocembrin, is a naturally occurring flavanone with a wide range of reported biological activities, making it a molecule of significant interest in pharmaceutical and nutraceutical research. The unambiguous structural elucidation and characterization of this compound are paramount for its development and application. This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound, detailing the principles, experimental protocols, and data interpretation for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and ensuring scientific integrity through self-validating protocols and authoritative references.
-
Introduction to this compound and Spectroscopic Characterization
This compound is a flavonoid compound found in various natural sources, including honey, propolis, and a variety of plants.[1] Its chemical structure, characterized by a C6-C3-C6 skeleton, features two hydroxyl groups on the A-ring at positions 5 and 7, and an unsubstituted B-ring attached to a heterocyclic C-ring.[2] This structure imparts specific physicochemical properties and is the basis for its biological activities, which include antimicrobial, anti-inflammatory, antioxidant, and anticancer effects.[1]
Accurate structural confirmation is the bedrock of any chemical and pharmacological research. Spectroscopic techniques are indispensable tools for this purpose, each providing a unique piece of the structural puzzle. NMR spectroscopy reveals the carbon-hydrogen framework, MS provides information on the molecular weight and elemental composition, and IR spectroscopy identifies the functional groups present in the molecule. A combined and careful analysis of the data from these techniques allows for the unequivocal identification and characterization of this compound.
Molecular Structure of this compound
References
A Technical Guide to the Biological Activities of 5,7-Dihydroxyflavanone and Its Derivatives
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
5,7-Dihydroxyflavanone, commonly known as pinocembrin, is a prominent natural flavonoid found in honey, propolis, and various plants.[1][2] This technical guide provides a comprehensive overview of the diverse biological activities of pinocembrin and its synthetic derivatives, designed to serve as a foundational resource for researchers in pharmacology and drug development. We delve into the core mechanisms underpinning its antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. Each section synthesizes current knowledge, explains the causality behind experimental choices, and provides detailed, field-proven protocols for evaluating these activities in vitro. The guide emphasizes structure-activity relationships, illustrating how chemical modifications can modulate therapeutic potential. All mechanistic claims are supported by authoritative references, and key pathways and workflows are visualized through diagrams to ensure clarity and practical applicability in a research setting.
Introduction to this compound (Pinocembrin)
Flavanones are a class of flavonoids characterized by a C6-C3-C6 skeleton. Pinocembrin (this compound) is one of the most studied flavanones due to its wide range of pharmacological properties, including antimicrobial, anti-inflammatory, antioxidant, and anticancer activities.[2][3] Its presence in common natural products like honey and propolis suggests a favorable safety profile for long-term administration, making it an excellent template for designing and synthesizing new therapeutic agents.[2] The biological potential of pinocembrin has led to extensive research, including its advancement to Phase II clinical trials in China for the treatment of ischemic stroke.[1]
Chemical Structure and Properties
The fundamental structure of pinocembrin consists of a benzopyran-4-one skeleton with two hydroxyl groups at positions 5 and 7 of the A-ring. This structure is a key determinant of its biological activity. However, its therapeutic application can be limited by low water solubility.[2] This has motivated the synthesis of various derivatives—such as halogenated or methylated analogs—to enhance bioavailability and potency.[2][4]
Natural Occurrence and Significance
Pinocembrin is abundant in natural sources such as honey, propolis, ginger roots, and wild marjoram.[1] Its natural origin and wide distribution contribute to its appeal as a scaffold for drug development, combining potential efficacy with a perceived low toxicity profile.
Core Biological Activities and Mechanisms of Action
Pinocembrin and its derivatives exert their effects through multiple molecular pathways. Their therapeutic potential stems from their ability to modulate signaling cascades involved in cellular stress, inflammation, apoptosis, and proliferation.
Antioxidant and Radical Scavenging Activity
One of the most well-documented properties of pinocembrin is its antioxidant capacity. It functions by reducing reactive oxygen species (ROS) and mitigating oxidative stress, which is implicated in numerous pathologies.[1]
Mechanism of Action: Pinocembrin exerts its antioxidant effects by directly scavenging free radicals and by modulating endogenous antioxidant systems.[5] It has been shown to decrease levels of malondialdehyde (MDA), a marker of lipid peroxidation, and reduce the compensatory increase in superoxide dismutase (SOD) activity seen during oxidative stress.[1][6] This activity is foundational to many of its other therapeutic effects, including neuroprotection.[5]
Workflow for Assessing Antioxidant Activity
Caption: Workflow for in vitro antioxidant assays.
Anti-inflammatory Effects
Pinocembrin demonstrates potent anti-inflammatory activity by inhibiting key signaling pathways that regulate the expression of pro-inflammatory mediators.[6][7]
Mechanism of Action: The primary anti-inflammatory mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][6] By suppressing these pathways, pinocembrin reduces the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, as well as enzymes such as iNOS and COX-2.[8][9] In microglia, this effect is partly mediated by suppressing the PI3K/Akt pathway, which lies upstream of NF-κB.[9] Furthermore, pinocembrin can inhibit the activation of M1-like pro-inflammatory microglia, a key mechanism in its protection against hemorrhagic brain injury.[10]
NF-κB Signaling Pathway Inhibition by this compound
Caption: Inhibition of the NF-κB pathway by this compound.
Anticancer Activity
Derivatives of 5,7-dihydroxyflavone have shown significant antiproliferative activity against various cancer cell lines.[11][12] Their anticancer effects are multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of pro-survival signaling.
Mechanism of Action: The anticancer mechanism often involves the modulation of key signaling pathways such as PI3K/Akt and MAPK/ERK.[6][13] For example, the related compound acacetin (5,7-dihydroxy-4'-methoxyflavone) suppresses the viability of prostate cancer cells by inhibiting the phosphorylation of IκBα and NF-κB, thereby downregulating anti-apoptotic signals.[14][15] Furthermore, 5,7-dihydroxyflavone can sensitize cancer cells to TRAIL-induced apoptosis by up-regulating the pro-apoptotic protein Bax and down-regulating anti-apoptotic proteins like Bcl-2 and Mcl-1.[16] This suggests a potential role for these compounds in combination cancer therapies.
Neuroprotective Effects
Pinocembrin has demonstrated robust neuroprotective effects in both in vitro and in vivo models of neurological damage, particularly ischemic stroke.[1][17] It is capable of crossing the blood-brain barrier, making it a viable candidate for treating central nervous system disorders.[1]
Mechanism of Action: The neuroprotective properties of pinocembrin are attributed to a combination of its anti-inflammatory, antioxidant, and anti-apoptotic activities.[1][5] It protects neurons by reducing ROS production, inhibiting apoptosis by decreasing caspase-3 activity, modulating mitochondrial function, and suppressing neuroinflammation via the inhibition of NF-κB and MAPK pathways.[1] It also protects the integrity of the blood-brain barrier, further mitigating damage from ischemic events.[1]
Structure-Activity Relationship (SAR)
The biological activity of flavanones is highly dependent on their substitution patterns. Modifying the core this compound structure can significantly alter potency and selectivity.
-
Halogenation: The introduction of halogen atoms to the flavanone skeleton has been shown to enhance antimicrobial activity, particularly against Gram-positive bacteria.[2][4]
-
Methoxy Groups: The presence and position of methoxy groups can influence anticancer activity. For instance, 5,7-dimethoxyflavone induces apoptosis and cell cycle arrest in liver cancer cells.[12] Acacetin (4'-methoxy) also shows potent anticancer effects.[14]
-
Geranylation: The addition of a geranyl group, as in 8-geranyl-5,7-dihydroxyflavanone, is another modification found in nature that can impact biological properties, though this area requires further exploration.
The synthesis of these derivatives often involves multi-step processes, starting from precursors like 2,4,6-trihydroxyacetophenone and employing reactions such as Claisen-Schmidt condensation followed by cyclization and selective modification (e.g., acetylation, geranylation).[18][19]
Methodologies for Evaluating Biological Activity
To validate the therapeutic potential of this compound derivatives, a suite of standardized in vitro assays is essential. The protocols described below are foundational for screening and characterizing these compounds.
In Vitro Antioxidant Assays: DPPH and ABTS
Causality: These assays are selected for their simplicity, reliability, and relevance in measuring the radical scavenging capacity of a compound. The DPPH assay measures the ability to scavenge a stable organic radical, while the ABTS assay is versatile, operating in both aqueous and organic phases, making it suitable for a wider range of compounds.[20]
Protocol: DPPH Radical Scavenging Assay [20][21]
-
Reagent Preparation: Prepare a working solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 75 µM).
-
Sample Preparation: Prepare serial dilutions of the test compound and a standard (e.g., Trolox) in methanol.
-
Reaction: In a 96-well plate, add 100 µL of each sample dilution to wells. Add 100 µL of the DPPH working solution to each well. Prepare a blank (methanol only) and a control (methanol + DPPH solution).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100. Determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).
Cell-based Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition
Causality: This assay measures the inhibition of nitric oxide (NO) production in macrophages (e.g., RAW 264.7 or BV2 microglial cells) stimulated with lipopolysaccharide (LPS). NO is a key inflammatory mediator produced by iNOS, and its inhibition is a direct indicator of anti-inflammatory activity.[6][9] The Griess reaction provides a simple and sensitive colorimetric method to quantify nitrite, a stable breakdown product of NO.[22][23]
Protocol: Griess Assay for Nitric Oxide [22][24]
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at an appropriate density (e.g., 5 x 10⁴ cells/well) and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include untreated and LPS-only controls.
-
Sample Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Griess Reaction:
-
Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine) and incubate for another 5-10 minutes.
-
-
Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration in each sample by comparing the absorbance to a standard curve prepared with sodium nitrite.
Cytotoxicity Assay for Anticancer Evaluation: MTT Assay
Causality: The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[25][26] It relies on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells. This makes it an excellent first-pass screen for determining the antiproliferative effects of compounds on cancer cell lines.
Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [25][27]
-
Cell Seeding: Seed cancer cells (e.g., HepG2) into a 96-well plate (5,000-10,000 cells/well) and incubate for 24 hours for attachment.[11]
-
Compound Treatment: Treat cells with serial dilutions of the test compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[26] Shake the plate for 15 minutes to ensure complete dissolution.
-
Measurement: Read the absorbance at a wavelength between 570-590 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 value.
Data Presentation: Comparative IC50 Values
Summarizing quantitative data in a structured table is crucial for comparing the potency of different derivatives across various biological assays.
| Compound | Derivative Type | Antioxidant (DPPH) IC50 (µM) | Anti-inflammatory (NO) IC50 (µM) | Anticancer (HepG2) IC50 (µM) |
| 1 | This compound | Data | Data | Data |
| 2 | 4'-Chloro-5,7-dihydroxyflavanone | Data | Data | Data |
| 3 | 4'-Methoxy-5,7-dihydroxyflavanone | Data | Data | Data |
| 4 | 8-Geranyl-5,7-dihydroxyflavanone | Data | Data | Data |
| Control | Trolox / Quercetin | Data | N/A | N/A |
| Control | Doxorubicin | N/A | N/A | Data |
| (Note: "Data" indicates placeholders for experimental results.) |
Challenges and Future Directions
While this compound and its derivatives show immense therapeutic promise, challenges related to poor bioavailability and solubility remain.[2][19] Future research should focus on:
-
Advanced Drug Delivery Systems: Developing formulations like lecithin complexes or nanoparticles to enhance solubility and systemic absorption.[28]
-
Pharmacokinetic Studies: Conducting thorough ADME (absorption, distribution, metabolism, and excretion) studies to understand the in vivo fate of novel derivatives.
-
Target Identification: Utilizing proteomics and genomics to precisely identify the molecular targets and elucidate downstream effects.
-
Clinical Translation: Moving the most promising candidates from preclinical models into well-designed clinical trials, following the path of pinocembrin for ischemic stroke.[1]
Conclusion
This compound (pinocembrin) serves as a privileged scaffold in medicinal chemistry, offering a versatile platform for the development of new drugs targeting a spectrum of diseases. Its well-documented antioxidant, anti-inflammatory, anticancer, and neuroprotective activities are rooted in its ability to modulate critical cellular signaling pathways like NF-κB and PI3K/Akt. By leveraging synthetic chemistry to create derivatives with improved pharmacological profiles and employing rigorous in vitro screening protocols, researchers can unlock the full therapeutic potential of this remarkable natural product. This guide provides the foundational knowledge and practical methodologies to support and accelerate these drug discovery efforts.
References
- 1. The natural flavonoid pinocembrin: molecular targets and potential therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of this compound derivatives as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pinocembrin: a novel natural compound with versatile pharmacological and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of this compound derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in Biosynthesis, Pharmacology, and Pharmacokinetics of Pinocembrin, a Promising Natural Small-Molecule Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pinocembrin attenuates allergic airway inflammation via inhibition of NF-κB pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Pinocembrin inhibits lipopolysaccharide-induced inflammatory mediators production in BV2 microglial cells through suppression of PI3K/Akt/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pinocembrin protects hemorrhagic brain primarily by inhibiting toll-like receptor 4 and reducing M1 phenotype microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Acacetin (5,7-dihydroxy-4'-methoxyflavone) exhibits in vitro and in vivo anticancer activity through the suppression of NF-κB/Akt signaling in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. 5,7-Dihydroxyflavone Enhances the Apoptosis-Inducing Potential of TRAIL in Human Tumor Cells via Regulation of Apoptosis-Related Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. bio-protocol.org [bio-protocol.org]
- 22. sciencellonline.com [sciencellonline.com]
- 23. mdpi.com [mdpi.com]
- 24. resources.rndsystems.com [resources.rndsystems.com]
- 25. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 26. broadpharm.com [broadpharm.com]
- 27. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the In Vitro Mechanism of Action of 5,7-Dihydroxyflavanone
Introduction: Unveiling the Therapeutic Potential of 5,7-Dihydroxyflavanone
This compound, also known as chrysin, is a naturally occurring flavanone found in a variety of plants, honey, and propolis.[1] This compound has garnered significant attention within the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties demonstrated in numerous in vitro studies.[2] Understanding the precise molecular mechanisms underlying these effects is paramount for its potential development as a therapeutic agent. This technical guide provides an in-depth exploration of the in vitro mechanism of action of this compound, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their investigations. We will delve into the core signaling pathways modulated by this flavanone and detail the experimental methodologies employed to elucidate these intricate cellular responses.
Core Mechanisms of Action: A Multi-Faceted Approach
The in vitro efficacy of this compound stems from its ability to interact with and modulate multiple cellular targets and signaling cascades. The primary mechanisms that will be discussed are its anti-inflammatory, antioxidant, and anticancer activities.
Anti-Inflammatory Effects: Quelling the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases. This compound has been shown to exert potent anti-inflammatory effects by targeting key mediators of the inflammatory response.[3]
Modulation of the NF-κB Signaling Pathway:
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[1] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various cytokines like TNF-α and interleukins.[4]
This compound and its analogues have been demonstrated to suppress the activation of the NF-κB pathway.[4] This is achieved by inhibiting the phosphorylation of IκBα, thereby preventing NF-κB nuclear translocation and subsequent pro-inflammatory gene expression.[4] The suppression of Akt and ERK5 phosphorylation, upstream kinases involved in NF-κB activation, has been identified as a potential mechanism for this inhibitory effect.[4]
Experimental Workflow: Investigating NF-κB Inhibition
A luciferase reporter assay is a robust method to quantify the effect of this compound on NF-κB activation.[5][6][7]
References
- 1. Chrysin as a Multifunctional Therapeutic Flavonoid: Emerging Insights in Pathogenesis Management: A Narrative Review [mdpi.com]
- 2. 5,7-Dihydroxyflavone Enhances the Apoptosis-Inducing Potential of TRAIL in Human Tumor Cells via Regulation of Apoptosis-Related Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 5,7-Dihydroxyflavone Analogues May Regulate Lipopolysaccharide-Induced Inflammatory Responses by Suppressing IκBα-Linked Akt and ERK5 Phosphorylation in RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 7. Luciferase reporter assay for NF-kB activation automated by an open-source liquid handling platform - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure-Activity Relationships of 5,7-Dihydroxyflavanone
Executive Summary
5,7-Dihydroxyflavanone, commonly known as pinocembrin, is a naturally occurring flavanone found in honey, propolis, and various plants.[1] It possesses a privileged scaffold that imparts a wide spectrum of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects.[1][2] However, the potency of the natural compound is often moderate, making it an excellent chemical template for medicinal chemistry campaigns aimed at enhancing its therapeutic potential.[1] This guide provides a detailed exploration of the structure-activity relationships (SAR) of the this compound core, synthesizing data from numerous studies to offer a coherent framework for designing next-generation analogs with improved efficacy and specificity. We will dissect the roles of specific structural motifs, provide validated experimental protocols for activity assessment, and present a forward-looking perspective on this promising class of compounds.
The this compound Scaffold: A Structural Overview
The pharmacological versatility of this compound stems from its unique chemical architecture. The molecule consists of a central heterocyclic C-ring fused to a dihydroxylated A-ring and appended with a phenyl B-ring at the C2 position.
Caption: Core structure of this compound (Pinocembrin).
Key structural features critical to its biological activity and SAR include:
-
A-Ring Hydroxylation: The hydroxyl groups at C5 and C7 are fundamental to the molecule's antioxidant and free-radical scavenging properties.[3]
-
C4-Keto Group: The carbonyl group at the C4 position is a crucial hydrogen bond acceptor. The intramolecular hydrogen bond between the C5-hydroxyl group and the C4-keto group planarizes the structure and is believed to be important for certain biological activities, such as in vivo antitumor effects.[4][5]
-
C2-C3 Saturated Bond: As a flavanone, it lacks the C2-C3 double bond found in flavones (like chrysin). This saturation creates a chiral center at C2 and influences the overall conformation, distinguishing its activity profile from that of its unsaturated counterparts.[6][7]
-
Unsubstituted B-Ring: In its natural form, the B-ring is unsubstituted. This ring serves as the primary site for synthetic modification to modulate potency and selectivity.[1][8]
Structure-Activity Relationship (SAR) Analysis by Biological Target
The modification of the pinocembrin scaffold has yielded critical insights into the structural requirements for various biological activities.
Antimicrobial Activity
The native this compound shows moderate antimicrobial activity. SAR studies have conclusively demonstrated that modification of the B-ring is the most effective strategy for enhancing this property.
-
B-Ring Halogenation: The introduction of halogens onto the B-ring dramatically increases antimicrobial potency, particularly against Gram-positive bacteria.[1][9] A study synthesizing a series of derivatives found that halogenated compounds consistently showed lower Minimum Inhibitory Concentration (MIC) values than the parent molecule.[10]
-
Positional and Additive Effects: The position and number of halogen substituents are critical. For instance, 5,7-dihydroxy-3',4'-dichloroflavanone was identified as a particularly potent analog, showing strong activity against Gram-positive strains and notable activity against Gram-negative bacteria as well.[10]
-
Deactivating Substituents: In contrast to halogens, the introduction of hydroxyl or methoxy groups on the B-ring generally leads to inactive compounds in antimicrobial assays.[10]
| Compound | Substitution Pattern | Key Activity Highlight (MIC) |
| Pinocembrin (Parent) | Unsubstituted B-Ring | Moderate activity against Gram-positive bacteria |
| 3'-Fluoro- derivative | Mono-fluoro | Enhanced activity |
| 3',4'-Dichloro- derivative | Di-chloro | Most potent activity against Gram-positive and some Gram-negative |
| 4'-Hydroxy- derivative | Mono-hydroxy | Generally inactive |
| 4'-Methoxy- derivative | Mono-methoxy | Generally inactive |
| Data synthesized from Zhang et al. (2016)[10] |
Anticancer and Cytotoxic Activity
The anticancer potential of this compound is linked to multiple structural features, and modifications on all three rings can influence its efficacy.
-
The C5-OH and C4-Keto Interaction: The hydrogen bond between the C5-hydroxyl and the C4-carbonyl group is considered important for in vivo antitumor activity.[5] This interaction helps to lock the conformation of the molecule.
-
A-Ring Methylation: While hydroxyl groups are often key for activity, their methylation can paradoxically increase potency. 5,7-dimethoxyflavone (a chrysin analog) was found to be a more potent inhibitor of cancer cell proliferation than its unmethylated counterpart.[11] This is often attributed to increased metabolic stability and improved cell membrane permeability (lipophilicity), highlighting the critical interplay between intrinsic activity and pharmacokinetic properties.
-
B-Ring Hydroxylation: For anticancer activity, hydroxylation of the B-ring can be beneficial, in stark contrast to its effect on antimicrobial action. The presence of an ortho-dihydroxy (catechol) group in the B-ring is a well-established feature for enhancing the anti-proliferative activity of flavonoids.[12]
Antioxidant Activity
The antioxidant capacity of flavonoids is one of their most studied properties. For this compound, this activity is multifaceted.
-
A-Ring Hydroxyls: The 5-OH and 7-OH groups are the primary sites for free radical scavenging via hydrogen atom donation.[3]
-
Role of the C-Ring: Pinocembrin's saturated C-ring means it lacks the extended conjugation seen in flavones. This generally results in weaker direct radical scavenging activity compared to analogs like chrysin (5,7-dihydroxyflavone).[6][7]
-
Metal Chelation: Despite potentially lower radical scavenging kinetics, pinocembrin can exert antioxidant effects through secondary mechanisms like the chelation of pro-oxidant metal ions such as Fe³⁺ and Cu²⁺.[6][7]
-
Repair of Damaged Biomolecules: Computational and experimental studies suggest that pinocembrin is effective at repairing oxidatively damaged biological molecules, restoring their function and contributing to its overall protective effects.[6]
Methodologies in SAR Elucidation
A robust SAR study relies on validated and reproducible experimental protocols. The following sections detail standard methodologies for the synthesis and evaluation of this compound analogs.
Synthesis of this compound Analogs
The synthesis of B-ring substituted analogs typically follows a multi-step pathway involving protection, condensation, cyclization, and deprotection. This approach allows for the introduction of diverse functionalities onto the B-ring.
Caption: General synthetic workflow for this compound analogs.
Step-by-Step Protocol: [10]
-
Protection of A-Ring Hydroxyls:
-
Rationale: The hydroxyl groups at positions 5 and 7 are acidic and would interfere with the base-catalyzed condensation step. Protecting them, for example as methoxymethyl (MOM) ethers, ensures the reaction proceeds at the desired methyl ketone position.
-
Procedure: Dissolve 2,4,6-trihydroxyacetophenone in dichloromethane (DCM). Cool the solution to 0°C. Add N,N-diisopropylethylamine (DIPEA) followed by the dropwise addition of methoxymethyl chloride (MOM-Cl). Allow the reaction to stir for 12 hours, gradually warming to room temperature. Work up the reaction with an aqueous wash and purify the resulting protected acetophenone by column chromatography.
-
-
Claisen-Schmidt Condensation to form Chalcone:
-
Rationale: This base-catalyzed reaction forms the carbon skeleton of the flavonoid by linking the protected A-ring precursor with a substituted B-ring benzaldehyde.
-
Procedure: Dissolve the protected acetophenone and the desired substituted benzaldehyde in methanol (MeOH). Add potassium hydroxide (KOH) and stir the mixture at room temperature for 16 hours. Monitor the reaction by TLC. Upon completion, neutralize the mixture and extract the chalcone product.
-
-
Intramolecular Cyclization to Flavanone:
-
Rationale: The chalcone is cyclized under reflux to form the heterocyclic C-ring of the flavanone scaffold.
-
Procedure: Dissolve the crude chalcone in MeOH and add sodium acetate (NaOAc). Reflux the mixture for 24 hours. After cooling, the protected flavanone product is isolated.
-
-
Deprotection:
-
Rationale: The final step removes the protecting groups to yield the target this compound analog.
-
Procedure: Dissolve the protected flavanone in MeOH and add 6N hydrochloric acid (HCl). Heat the mixture to 60°C for several hours until deprotection is complete (monitored by TLC). Purify the final product by recrystallization or column chromatography.
-
In Vitro Assay Protocols
Protocol 3.2.1: Determination of Minimum Inhibitory Concentration (MIC) [1]
-
Principle: This assay determines the lowest concentration of a compound that visibly inhibits the growth of a microorganism.
-
Procedure:
-
Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton broth for bacteria).
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., 5 x 10⁵ CFU/mL).
-
Include positive (microorganism with no compound) and negative (medium only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound where no visible growth is observed.
-
Protocol 3.2.2: Cytotoxicity Assessment using the MTT Assay [11]
-
Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.
-
Procedure:
-
Seed cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of ~1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound analogs for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, remove the treatment medium and add fresh medium containing MTT (0.5 mg/mL). Incubate for 3-4 hours at 37°C.
-
Remove the MTT solution and dissolve the formazan crystals in dimethyl sulfoxide (DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to untreated control cells and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Synthesis of SAR Data and Future Perspectives
The accumulated evidence provides a clear, albeit complex, set of rules for the rational design of this compound derivatives.
Caption: Visual summary of key SAR findings for this compound.
Conclusion and Outlook: The this compound scaffold is a highly tractable template for drug discovery. The key takeaways for medicinal chemists are:
-
Target-Directed Modification: The choice of substituent is highly dependent on the desired biological activity. Halogens on the B-ring are optimal for antimicrobial agents, while hydroxyl groups are favored for anticancer and antioxidant applications.
-
Balancing Potency and Properties: Modifications that enhance intrinsic activity, such as adding hydroxyl groups, may decrease bioavailability. Conversely, masking hydroxyls via methylation can improve pharmacokinetics, sometimes leading to better overall in vivo efficacy.[11]
-
Future Directions: Future research should focus on exploring a wider range of B-ring substitutions, including bioisosteres and heterocyclic rings, to further probe the required pharmacophore. Additionally, systematic studies on the C3 position of the C-ring could yield novel analogs with distinct activity profiles. Finally, promising in vitro candidates must be advanced to in vivo models to validate their therapeutic potential, with a concurrent focus on ADME/Tox profiling to ensure the development of safe and effective clinical candidates.
References
- 1. Synthesis and biological evaluation of this compound derivatives as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Introduction and Pharmacological action of Chrysin_Chemicalbook [chemicalbook.com]
- 4. daneshyari.com [daneshyari.com]
- 5. Antitumor activity of 2(S)-5,2',5'-trihydroxy-7,8-dimethoxyflavanone and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Theoretical Insights into the Oxidative Stress-Relieving Properties of Pinocembrin—An Isolated Flavonoid from Honey and Propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and biological evaluation of this compound derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Review of the therapeutic potential of 5,7-Dihydroxyflavanone
An In-depth Technical Guide to the Therapeutic Potential of 5,7-Dihydroxyflavanone
Introduction
This compound, a natural flavonoid, is a bioactive compound found abundantly in sources like propolis, honey, fruits, and various plants.[1][2] Known by several names including Pinocembrin and Chrysin, this small molecular weight compound possesses a classic flavanone skeleton (2-phenyl-benzopyran-4-one) which serves as a template for its diverse biological activities.[1][2] Its presence in the human diet suggests a favorable safety profile for long-term administration, making it an excellent candidate for pharmaceutical research.[1] Extensive preclinical studies have unveiled its significant therapeutic potential across multiple domains, including oncology, inflammation, neuroprotection, and infectious diseases.[1][3] This guide provides a technical overview of the mechanisms, experimental validation, and therapeutic promise of this compound for researchers and drug development professionals.
Part 1: Anticancer Potential
This compound exhibits potent anticancer activity against a wide range of human cancer cell lines by modulating a variety of cellular and molecular mechanisms.[4][5] It has been shown to suppress cancer cell proliferation, metastasis, and invasion while inducing programmed cell death, often with minimal toxicity towards normal cells.[4][5][6]
Mechanisms of Action
The anticancer effects of this compound are multi-faceted, targeting key pathways involved in tumor progression.
-
Induction of Apoptosis: A primary mechanism is the induction of apoptosis, or programmed cell death. This compound can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. It modulates the expression of Bcl-2 family proteins, downregulating anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic proteins such as Bax.[7] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspase-9 and the executioner caspase-3.[6][8] Furthermore, it can enhance the apoptosis-inducing potential of Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) by downregulating inhibitor of apoptosis proteins (IAPs) like XIAP and Survivin, sensitizing cancer cells to TRAIL-mediated death.[6][7]
-
Cell Cycle Arrest: The compound can halt the proliferation of cancer cells by inducing cell cycle arrest. Studies on liver cancer cells (HepG2) have shown that derivatives of this compound can cause a significant arrest in the Sub-G1 phase of the cell cycle, preventing cells from proceeding to DNA synthesis and mitosis.[9][10]
-
Modulation of Key Signaling Pathways: this compound exerts its anticancer effects by interfering with crucial intracellular signaling cascades that are often dysregulated in cancer.[5]
-
PI3K/Akt/mTOR Pathway: This pathway is central to cell survival and proliferation. This compound has been shown to inhibit the phosphorylation of Akt, a key kinase in this pathway, thereby suppressing downstream signaling and promoting apoptosis.[5][7]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cell proliferation, differentiation, and survival. Chrysin can modulate this pathway to suppress cancer growth.[3][5]
-
NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a transcription factor that regulates inflammation, immunity, and cell survival. Its constitutive activation is common in many cancers. This compound can inhibit NF-κB activation, leading to reduced expression of genes involved in proliferation and survival.[3]
-
STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is another transcription factor linked to tumor progression. This compound can reduce the phosphorylation levels of STAT3, weakening anti-apoptotic signals.[7]
-
Signaling Pathways in Anticancer Activity
Caption: Key signaling pathways modulated by this compound in cancer cells.
Quantitative Data: In Vitro Cytotoxicity
The efficacy of this compound and its derivatives has been quantified in various cancer cell lines, typically reported as the half-maximal inhibitory concentration (IC50).
| Compound | Cell Line | Cancer Type | IC50 Value | Incubation Time | Reference |
| 5,7-Dihydroxyflavone (Chrysin) | MCF-7 | Breast Cancer | 19.5 µM | 48 h | [5] |
| 5,7-Dihydroxyflavone (Chrysin) | MCF-7 | Breast Cancer | 9.2 µM | 72 h | [5] |
| 5,7-Dimethoxyflavone | HepG2 | Liver Cancer | 25 µM | Not Specified | [9][10] |
Experimental Workflow and Protocols
Caption: A typical workflow for evaluating the cytotoxicity of a compound in vitro.
This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cells.[11]
-
Cell Seeding: Seed cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 0.5 to 1.0 x 10^4 cells per well. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Dilute the stock solution with culture medium to achieve a range of final concentrations. The final DMSO concentration in the wells should be kept low (e.g., <0.5%) to avoid solvent toxicity. Replace the old medium with the medium containing the test compound. Include untreated cells as a control.
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL. Incubate for another 4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150-200 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the percentage of viability against the compound concentration and use regression analysis to determine the IC50 value.
Part 2: Anti-inflammatory Properties
Chronic inflammation is a key driver of many diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions. This compound and its derivatives have demonstrated significant anti-inflammatory effects in various preclinical models.[2][12]
Mechanisms of Action
The anti-inflammatory activity of this compound is primarily attributed to its ability to suppress the production of pro-inflammatory mediators and modulate the signaling pathways that orchestrate the inflammatory response.[13]
-
Inhibition of Pro-inflammatory Mediators: In cellular models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages, this compound significantly inhibits the production of nitric oxide (NO) and prostaglandin E2 (PGE2).[13][14] This is achieved by downregulating the expression of the enzymes responsible for their synthesis, namely inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[6][13]
-
Suppression of Pro-inflammatory Cytokines: The compound effectively reduces the expression and release of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[2][14]
-
Downregulation of NF-κB and MAPK Signaling: The cornerstone of its anti-inflammatory action is the inhibition of the NF-κB signaling pathway.[13] By preventing the phosphorylation and subsequent degradation of IκBα (the inhibitor of NF-κB), it blocks the translocation of NF-κB into the nucleus, thereby preventing the transcription of target inflammatory genes like iNOS, COX-2, and various cytokines.[13] It also regulates upstream kinases such as Akt and ERK5, which are involved in NF-κB activation.[13]
Signaling Pathway in Anti-Inflammatory Activity
Caption: Anti-inflammatory mechanism via inhibition of the NF-κB signaling pathway.
Experimental Protocol: Nitric Oxide (NO) Measurement
This protocol describes the use of the Griess reagent to quantify NO production by measuring its stable metabolite, nitrite, in cell culture supernatants.[13]
-
Cell Culture and Stimulation: Seed RAW 264.7 macrophage cells in a 96-well plate (1 x 10^4 cells/well) and incubate for 2 hours.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
Inflammatory Challenge: Stimulate the cells with LPS (100 ng/well) for 16-24 hours to induce an inflammatory response and NO production.
-
Supernatant Collection: After incubation, carefully collect 100 µL of the culture supernatant from each well and transfer it to a new 96-well plate.
-
Griess Reaction: Add 100 µL of Griess reagent (a 1:1 mixture of 0.5% sulfanilic acid in 2.5% phosphoric acid and 0.05% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to each supernatant sample.
-
Incubation and Measurement: Incubate the plate at room temperature for 10 minutes in the dark. Measure the absorbance at 540 nm. The nitrite concentration is determined using a standard curve prepared with sodium nitrite.
Part 3: Neuroprotective Effects
This compound has emerged as a promising neuroprotective agent, with studies demonstrating its ability to shield neuronal cells from various insults, including oxidative stress and toxicity induced by agents like acrylamide or γ-radiation.[1][15]
Mechanisms of Action
-
Antioxidant and Anti-inflammatory Activity: A key neuroprotective mechanism is its potent antioxidant activity. It can mitigate brain damage by reducing levels of malondialdehyde (MDA), a marker of lipid peroxidation, and by scavenging free radicals.[15] Its anti-inflammatory properties also contribute to neuroprotection by reducing the inflammatory cascade in the brain.[1]
-
Modulation of Neurotrophic Factors: It has been shown to reverse the decrease in brain-derived neurotrophic factor (BDNF) levels in rats exposed to neurotoxins. BDNF is crucial for neuronal survival, growth, and plasticity.[15]
-
Inhibition of Apoptosis: In models of neurotoxicity, this compound can significantly reduce the activity of caspase-3, a key executioner enzyme in the apoptotic pathway, thereby preventing neuronal cell death.[15]
-
Reduction of β-Amyloid: The compound has been observed to decrease the levels of β-amyloid in the brain, a peptide implicated in the pathology of Alzheimer's disease.[15]
Animal Models for Neuroprotection Studies
Evaluating the in vivo efficacy of neuroprotective compounds requires robust animal models that mimic aspects of human neurological disorders.[16]
-
Model Induction: Neurotoxicity can be induced in rodents (e.g., rats) through various methods, such as daily oral administration of a neurotoxin like acrylamide (e.g., 25 mg/kg body weight for 21 days) or exposure to a single dose of γ-radiation (e.g., 5 Gy).[15]
-
Treatment Regimen: this compound can be administered orally (e.g., 50 mg/kg body weight daily) concurrently with or prior to the neurotoxic insult.[15]
-
Outcome Measures: The neuroprotective effects are assessed by a combination of behavioral tests, biochemical assays on brain tissue (measuring catecholamines, BDNF, MDA, β-amyloid, caspase-3), and histopathological examination of brain tissues to observe changes in neuronal morphology.[15]
Part 4: Antimicrobial Activity
This compound and its synthetic derivatives exhibit a broad spectrum of antimicrobial activity.[1][17]
-
Spectrum of Activity: Studies have demonstrated its efficacy against Gram-positive bacteria (e.g., Bacillus subtilis), some Gram-negative bacteria (e.g., Vibrio cholerae), and yeasts (e.g., Saccharomyces cerevisiae).[1][17][18] Natural flavanones have shown limited activity against certain Gram-negative bacteria like E. coli.[1] However, structural modifications, particularly halogenation, have been shown to significantly enhance the antimicrobial potency and broaden the spectrum of activity.[1][19]
-
Cytotoxicity: Importantly, these compounds generally exhibit low cytotoxicity against mammalian cells, such as HepG2 liver cells, indicating a favorable therapeutic index.[1][19] This suggests that halogenated flavanones could be promising candidates for the development of new antimicrobial drugs.[1][18]
Part 5: Challenges and Future Directions
Despite its promising pharmacological profile, the clinical application of this compound is hampered by several challenges.
-
Pharmacokinetic Limitations: The primary obstacle is its poor bioavailability, which is attributed to low aqueous solubility, limited permeability, and rapid metabolism in the body.[2][11]
-
Future Perspectives: Overcoming these limitations is a key area of current research. The development of advanced drug delivery systems, such as nanoformulations (e.g., nanoparticles, liposomes), is being explored to enhance solubility and bioavailability.[2] Furthermore, while preclinical evidence is strong, there is a need for well-designed clinical trials to validate its efficacy and safety in humans.[2][11] Continued research into synthetic derivatives may also yield compounds with improved pharmacokinetic properties and enhanced therapeutic efficacy.[1]
Conclusion
This compound is a versatile natural flavonoid with a remarkable range of therapeutic activities. Its ability to modulate multiple key signaling pathways involved in cancer, inflammation, and neurodegeneration underscores its potential as a powerful therapeutic agent. While challenges related to its bioavailability remain, ongoing research into novel formulations and synthetic analogues holds great promise. This compound represents not only a potential treatment for various diseases but also an invaluable chemical scaffold for the development of next-generation therapies.
References
- 1. Synthesis and biological evaluation of this compound derivatives as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Anti-cancer Activity of Chrysin in Cancer Therapy: a Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. primescholars.com [primescholars.com]
- 7. 5,7-Dihydroxyflavone Enhances the Apoptosis-Inducing Potential of TRAIL in Human Tumor Cells via Regulation of Apoptosis-Related Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells | PLOS One [journals.plos.org]
- 9. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Anti-Inflammatory Effect of Selected Dihydroxyflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 5,7-Dihydroxyflavone Analogues May Regulate Lipopolysaccharide-Induced Inflammatory Responses by Suppressing IκBα-Linked Akt and ERK5 Phosphorylation in RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. caringsunshine.com [caringsunshine.com]
- 15. Protective effect of 5, 7-dihydroxyflavone on brain of rats exposed to acrylamide or γ-radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and biological evaluation of this compound derivatives as antimicrobial agents [escholarship.org]
- 18. Synthesis and biological evaluation of this compound derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
The Discovery and Scientific Journey of Pinocembrin: A Technical Guide
Abstract
Pinocembrin (5,7-dihydroxyflavanone) is a naturally occurring flavanone that has garnered significant scientific interest due to its diverse pharmacological activities. Initially identified as a constituent of pine heartwood and propolis, its journey from a natural product of curiosity to a promising therapeutic candidate is a testament to the evolution of phytochemical research. This in-depth technical guide provides a comprehensive overview of the discovery, history, and scientific investigation of pinocembrin, tailored for researchers, scientists, and drug development professionals. We will delve into its initial isolation and structural elucidation, the chronological discovery of its multifaceted biological activities, and the key experimental methodologies that have been instrumental in unraveling its therapeutic potential.
The Genesis of Discovery: From Pine Heartwood to Propolis
Pinocembrin's story begins in the heartwood of pine trees, a natural source rich in phenolic compounds. While the exact date of its first isolation is subject to some conflicting reports in modern literature, with some sources citing a 1992 isolation from Eriodictyon californicum[1], earlier phytochemical studies of Pinus species suggest a longer history. Research into the chemical constituents of pine heartwood dates back to the mid-20th century, with a focus on identifying compounds responsible for its durability and antimicrobial properties. It is within this context that pinocembrin was first encountered and characterized. Earlier reports also point to the discovery of its anti-fungal properties in 1977, indicating its isolation and initial bioactivity screening occurred well before 1992[1].
Pinocembrin is a primary flavonoid found in a variety of plants, most notably Pinus heartwood, Eucalyptus, Populus, and Sparattosperma leucanthum[2][3]. It is also a significant component of propolis, a resinous mixture produced by honeybees from tree buds, sap flows, and other botanical sources[4][5]. The presence of pinocembrin in these natural products has been a driving force behind much of the research into its biological activities.
Table 1: Key Natural Sources of Pinocembrin
| Natural Source | Plant Family/Origin | Common Associated Discoveries |
| Pinus species (heartwood) | Pinaceae | Early isolation and characterization |
| Propolis | Bee product | Antimicrobial and anti-inflammatory properties |
| Eucalyptus species | Myrtaceae | Source for isolation and quantification studies |
| Populus species | Salicaceae | Phytochemical investigations |
| Sparattosperma leucanthum | Bignoniaceae | Ethnobotanical uses and phytochemical analysis |
| Eriodictyon californicum | Boraginaceae | Reported isolation in 1992[1] |
| Ginger Roots | Zingiberaceae | Presence alongside other bioactive compounds |
| Wild Marjoram | Lamiaceae | Contribution to the plant's medicinal properties |
Unveiling the Molecular Architecture: Structural Elucidation of a Dihydroxyflavanone
The determination of pinocembrin's chemical structure as this compound was a pivotal moment in its scientific journey. Early phytochemists employed a combination of classical chemical degradation techniques and nascent spectroscopic methods to piece together its molecular puzzle.
Early Chemical and Spectroscopic Approaches
The structural elucidation of flavonoids in the mid-20th century was a meticulous process. It often involved:
-
Chemical Degradation: Alkaline hydrolysis to break the heterocyclic C ring, yielding fragments that could be identified as derivatives of benzoic acid and acetophenone. This provided crucial information about the substitution patterns on the A and B rings.
-
UV-Visible Spectroscopy: The use of shift reagents, such as sodium methoxide, aluminum chloride, and sodium acetate, with UV-Vis spectroscopy allowed for the determination of the location of hydroxyl groups on the flavonoid skeleton. The characteristic bathochromic shifts observed upon the addition of these reagents provided a roadmap to the molecule's hydroxylation pattern.
-
Infrared (IR) Spectroscopy: IR spectroscopy was instrumental in identifying key functional groups, such as hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) vibrations, confirming its flavanone nature.
A Chronological Unfolding of Biological Activities
The scientific community's interest in pinocembrin has grown exponentially with the discovery of its diverse pharmacological properties. This timeline highlights the key milestones in our understanding of its bioactivity.
The 1970s: The Dawn of Antimicrobial and Antifungal Potential
The earliest reported biological activity of pinocembrin was its antifungal properties, discovered in 1977[1]. This initial finding spurred further investigation into its broader antimicrobial spectrum. Subsequent studies have demonstrated its efficacy against a range of pathogens, including:
-
Bacteria: Staphylococcus aureus, Escherichia coli, Bacillus subtilis, and Neisseria gonorrhoeae[1].
The antimicrobial mechanism of pinocembrin is thought to involve the disruption of microbial membranes, inhibition of enzyme activity, and interference with microbial energy homeostasis[3].
The Late 20th and Early 21st Century: Unveiling Anti-inflammatory and Antioxidant Properties
With the growing understanding of the role of inflammation and oxidative stress in chronic diseases, researchers began to explore the potential of natural compounds to mitigate these processes. Pinocembrin emerged as a promising candidate.
-
Anti-inflammatory Activity: Studies have shown that pinocembrin can inhibit the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), nitric oxide (NO), and prostaglandin E2 (PGE2)[5][6]. Its anti-inflammatory effects are partly attributed to the suppression of the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/nuclear factor-kappa B (NF-κB) signaling pathway[5][7].
-
Antioxidant Activity: Pinocembrin's antioxidant properties are linked to its ability to scavenge free radicals and reduce oxidative stress[6]. This activity is fundamental to many of its other observed pharmacological effects.
The 21st Century: A New Frontier in Neuroprotection and Anticancer Research
The last two decades have seen a surge in research into the neuroprotective and anticancer potential of pinocembrin.
-
Neuroprotective Effects: A significant body of evidence now supports the neuroprotective effects of pinocembrin. It has been shown to protect against cerebral ischemic injury through a wide therapeutic time window[2][3][7]. Its neuroprotective mechanisms are multifaceted and include reducing reactive oxygen species, protecting the blood-brain barrier, modulating mitochondrial function, and regulating apoptosis[1]. These promising preclinical findings led to its approval for clinical trials in China for ischemic stroke in 2008[1].
-
Anticancer Potential: Pinocembrin has demonstrated cytotoxic effects against various cancer cell lines, including colon cancer[7]. Its anticancer mechanisms are thought to involve the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways involved in cancer progression[4][8].
Key Experimental Protocols: From Extraction to Bioactivity Assessment
The study of pinocembrin has been underpinned by a variety of experimental techniques. This section provides an overview of some of the core methodologies.
Extraction and Isolation from Natural Sources
The initial step in studying pinocembrin is its extraction and purification from natural sources.
Protocol: Soxhlet Extraction of Pinocembrin from Pinus Heartwood
-
Sample Preparation: Dried and powdered Pinus heartwood is used as the starting material.
-
Extraction: The powdered wood is placed in a thimble and extracted with a suitable solvent, typically methanol or ethanol, using a Soxhlet apparatus. The continuous extraction process allows for efficient removal of the desired compounds.
-
Concentration: The resulting extract is concentrated under reduced pressure to yield a crude extract.
-
Purification: The crude extract is then subjected to various chromatographic techniques for the purification of pinocembrin. This may include:
-
Column Chromatography: Using silica gel or Sephadex LH-20 as the stationary phase and a gradient of solvents (e.g., hexane-ethyl acetate) as the mobile phase.
-
High-Performance Liquid Chromatography (HPLC): For final purification and quantification.
-
Structural Characterization
Modern techniques provide a more rapid and detailed structural analysis compared to early methods.
Workflow: Structural Characterization of Pinocembrin
Caption: Workflow for the isolation and structural elucidation of pinocembrin.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide detailed information about the carbon-hydrogen framework of the molecule, allowing for the unambiguous assignment of all protons and carbons.
-
Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are used to determine the molecular weight and fragmentation pattern of pinocembrin, further confirming its structure.
Biosynthesis of Pinocembrin
Pinocembrin is synthesized in plants via the phenylpropanoid pathway. Understanding this pathway is crucial for metabolic engineering efforts to produce pinocembrin in microorganisms.
Diagram: Biosynthetic Pathway of Pinocembrin
Caption: The classic biosynthetic pathway of pinocembrin.
The biosynthesis begins with L-phenylalanine, which is converted to cinnamic acid by phenylalanine ammonia-lyase (PAL) . Cinnamic acid is then activated to cinnamoyl-CoA by 4-coumarate:CoA ligase (4CL) . Chalcone synthase (CHS) then catalyzes the condensation of one molecule of cinnamoyl-CoA with three molecules of malonyl-CoA to form pinocembrin chalcone. Finally, chalcone isomerase (CHI) catalyzes the stereospecific cyclization of the chalcone to form (2S)-pinocembrin[5].
The Evolution of Pinocembrin Synthesis
While natural sources have been the traditional route for obtaining pinocembrin, chemical synthesis offers a means for producing larger quantities and for creating novel derivatives. Early synthetic approaches often involved multiple steps and the use of protecting groups. More recent methods have focused on developing more efficient and straightforward syntheses.
One convenient method involves the hydrogenation of 5,7-dihydroxyflavone[9]. Another approach starts from cinnamic acid and 1,3,5-trihydroxybenzene in a one-pot, two-step reaction[10]. The development of enantioselective syntheses has also been a key area of research to obtain specific stereoisomers of pinocembrin for pharmacological studies.
Conclusion and Future Perspectives
The journey of pinocembrin from its discovery in natural sources to its current status as a promising therapeutic agent is a compelling example of the power of natural product chemistry and pharmacology. The chronological unfolding of its diverse biological activities, from its early recognition as an antimicrobial agent to its more recent investigation as a neuroprotective and anticancer compound, highlights the depth of its therapeutic potential.
Future research will likely focus on several key areas:
-
Clinical Trials: Further well-designed clinical trials are needed to validate the preclinical findings, particularly in the areas of ischemic stroke and neurodegenerative diseases.
-
Mechanism of Action: While much is known, a deeper understanding of the specific molecular targets and signaling pathways modulated by pinocembrin will be crucial for its rational drug development.
-
Drug Delivery: Overcoming challenges related to its bioavailability and developing effective drug delivery systems will be essential for translating its therapeutic potential into clinical practice.
-
Derivative Synthesis: The synthesis and screening of novel pinocembrin derivatives may lead to compounds with enhanced potency, selectivity, and pharmacokinetic properties.
References
- 1. The natural flavonoid pinocembrin: molecular targets and potential therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pinocembrin: a novel natural compound with versatile pharmacological and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pinocembrin: A Novel Natural Compound with Versatile Pharmacological and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Neuroprotective effects of flavonoids: endoplasmic reticulum as the target [frontiersin.org]
- 7. Pinocembrin inhibits lipopolysaccharide-induced inflammatory mediators production in BV2 microglial cells through suppression of PI3K/Akt/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and enantiomeric resolution of (+/-)-pinocembrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
5,7-Dihydroxyflavanone as a primary metabolite in organisms
An In-depth Technical Guide to 5,7-Dihydroxyflavanone (Pinocembrin) as a Primary Metabolite
Authored by: Gemini, Senior Application Scientist
Foreword: This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on this compound, a flavonoid more commonly known as pinocembrin. As a primary metabolite found across diverse biological kingdoms, its simple structure belies a complex and rich pharmacology. This guide moves beyond a simple recitation of facts to provide a synthesized, expert-level overview of its biosynthesis, biological significance, and the practical methodologies required for its study. We will explore the causality behind its function and the self-validating logic inherent in the protocols for its investigation, grounding all claims in verifiable, authoritative sources.
Section 1: The Molecule: Foundational Chemistry and Natural Occurrence
This compound (Pinocembrin) is a flavonoid, a class of polyphenolic secondary metabolites, characterized by a C6-C3-C6 carbon skeleton.[1] Its structure consists of two phenyl rings (A and B) and a heterocyclic C ring, with hydroxyl groups at positions 5 and 7 of the A ring.[1] This substitution pattern is fundamental to its chemical properties and biological activities.
Pinocembrin is not a rare or esoteric compound; it is a primary metabolite found abundantly in nature. Its presence is well-documented in a variety of sources, suggesting its safety for long-term administration and making it an excellent template for pharmaceutical research.[1]
Key Natural Sources Include:
-
Propolis and Honey: Pinocembrin is one of the most abundant flavonoids in propolis, a resinous mixture produced by honey bees (Apis species).[1][2][3] Its presence in honey contributes to the food's biological properties.[1]
-
Plants and Fungi: It can be extracted from a wide array of plants, including fruits, vegetables, seeds, flowers, and teas.[1] Specific examples include Syzygium aqueum (water apple) and plants of the Peperomia and Piper genera.[2][4] Fungal species have also been shown to metabolize and produce derivatives of this flavanone.[5]
The widespread occurrence of this compound across different organisms underscores its fundamental role in metabolic processes and defense mechanisms.
Section 2: The Biology: Biosynthesis and Pharmacological Activity
The biological significance of this compound stems from its biosynthetic pathway, which is deeply integrated into primary metabolism, and its subsequent diverse pharmacological effects.
Biosynthesis: A Branch from Primary Metabolism
This compound is synthesized via the phenylpropanoid pathway, a metabolic route that converts the primary amino acid L-phenylalanine into a vast array of phenolic compounds.[6][7] This pathway represents a critical juncture between primary and secondary metabolism.
The core biosynthetic sequence is catalyzed by a well-defined enzymatic cascade:
-
Phenylalanine Ammonia Lyase (PAL): This enzyme initiates the pathway by deaminating L-phenylalanine to form cinnamic acid.[8]
-
4-Coumarate:CoA Ligase (4CL): This enzyme activates the resulting phenylpropanoic acid precursor (e.g., cinnamic acid) by ligating it to Coenzyme A, forming an activated thioester like cinnamoyl-CoA.[6][7]
-
Chalcone Synthase (CHS): As a key polyketide synthase, CHS catalyzes the sequential condensation of three molecules of malonyl-CoA (derived from primary carbohydrate and lipid metabolism) with the cinnamoyl-CoA starter unit.[6][8]
-
Chalcone Isomerase (CHI): While not always required, CHI often facilitates the stereospecific intramolecular cyclization of the resulting chalcone intermediate to form the flavanone core structure of pinocembrin.[8]
The efficiency of this pathway, particularly the availability of the precursor malonyl-CoA, is a common bottleneck, especially in engineered microbial systems designed for flavonoid production.[6][8] Metabolic engineering strategies often focus on overexpressing enzymes like acetyl-CoA carboxylase to boost the intracellular malonyl-CoA pool, thereby increasing the final yield of pinocembrin.[6]
Caption: Biosynthesis of this compound (Pinocembrin).
Core Biological Activities and Mechanisms
This compound exhibits a broad spectrum of pharmacological activities, making it a molecule of high interest for drug development. These properties are intrinsically linked to its chemical structure.
| Biological Activity | Mechanistic Insights | Key References |
| Antimicrobial | Exhibits inhibitory effects against Gram-positive bacteria and some yeasts like Saccharomyces cerevisiae. The mechanism involves disruption of microbial cellular processes. Halogenated synthetic derivatives show enhanced potency. | [1],[9],[10] |
| Anti-inflammatory | Like many flavonoids, it can modulate inflammatory pathways. This is a well-documented property, contributing to its protective effects in various disease models. | [2],[1],[11] |
| Anticancer | Induces apoptosis (programmed cell death) in cancer cells by up-regulating pro-apoptotic proteins (e.g., Bax) and down-regulating anti-apoptotic proteins (e.g., Bcl-2). It can also trigger the production of reactive oxygen species (ROS) and cause cell cycle arrest. It has been shown to sensitize cancer cells to other therapies like TRAIL. | [1],[12],[13] |
| Neuroprotective | Demonstrates potential to protect neurons from damage and degeneration. This is attributed to its antioxidant and anti-inflammatory properties, which are crucial in combating neurodegenerative processes. | [2],[1],[14] |
| Antioxidant | Acts as a free radical scavenger and can chelate metal ions, thereby reducing oxidative stress, a key pathological factor in many chronic diseases. | [2],[1],[4] |
Pharmacokinetics and Metabolism
A critical consideration for drug development is the molecule's behavior in the body. This compound, like many flavanones, has low water solubility, which can limit its oral bioavailability.[1] Following administration, it undergoes rapid and extensive phase II metabolism, primarily through glucuronidation and sulfation, leading to the formation of conjugates that are more readily excreted.[15] Understanding this metabolic profile is essential for designing effective delivery systems or structural analogs with improved pharmacokinetic properties.
Section 3: The Practice: Methodologies for Research and Development
Investigating this compound requires a robust set of experimental protocols, from initial isolation from natural sources to detailed characterization and bioactivity assessment.
Caption: General workflow for isolation and evaluation of this compound.
Protocol: Extraction and Isolation from a Natural Source (e.g., Propolis)
This protocol outlines a standard, validated method for obtaining this compound. The choice of solvents and chromatographic media is based on the compound's polarity.
Objective: To isolate pure this compound from raw propolis.
Materials:
-
Raw propolis
-
Ethanol (95%)
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate gradient)
-
Thin-Layer Chromatography (TLC) plates
-
Rotary evaporator
Methodology:
-
Maceration (Extraction):
-
Grind raw propolis into a fine powder.
-
Submerge the powder in 95% ethanol (e.g., 1:10 w/v ratio). The use of ethanol is justified by its low toxicity and effectiveness in extracting polar flavonoids.[16]
-
Macerate for 48-72 hours at room temperature with occasional agitation. This allows for thorough extraction of phenolic compounds.
-
Filter the mixture to separate the ethanolic extract from the solid residue. Repeat the extraction on the residue to maximize yield.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude ethanolic extract.
-
-
Defatting and Fractionation (Purification):
-
Resuspend the crude extract in a minimal amount of 95% ethanol and then add distilled water to precipitate less polar compounds.
-
Perform liquid-liquid partitioning with hexane to remove highly non-polar compounds like waxes and lipids. Discard the hexane phase.
-
Subsequently, partition the aqueous-ethanolic phase against ethyl acetate. This compound will preferentially partition into the ethyl acetate phase due to its intermediate polarity.
-
Collect the ethyl acetate phase and evaporate the solvent to yield a semi-purified, flavonoid-rich fraction.
-
-
Chromatographic Isolation (Final Purification):
-
Prepare a silica gel column packed using a non-polar solvent (e.g., hexane).
-
Load the concentrated ethyl acetate fraction onto the column.
-
Elute the column with a solvent gradient of increasing polarity, typically starting with hexane and gradually increasing the proportion of ethyl acetate.[17]
-
Collect fractions and monitor them by TLC. The rationale for TLC is to identify which fractions contain the target compound by comparing their Rf values to a pure standard.
-
Pool the fractions containing the pure compound and evaporate the solvent. Recrystallization may be performed to obtain highly pure crystals.[4]
-
-
Structural Characterization:
-
Confirm the identity and purity of the isolated compound using standard spectroscopic techniques:
-
Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)
This protocol provides a reliable method for evaluating the cytotoxic effects of this compound on a cancer cell line.
Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of this compound on a human cancer cell line (e.g., HepG2 liver cancer cells).[19][20]
Materials:
-
HepG2 cells (or other relevant cancer cell line)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Pure this compound
-
Dimethyl sulfoxide (DMSO) for stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microplates
-
Microplate reader
Methodology:
-
Cell Seeding:
-
Seed HepG2 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cells to attach. This ensures a healthy, uniform cell monolayer before treatment.
-
-
Compound Treatment:
-
Prepare a concentrated stock solution of this compound in DMSO.
-
Create a series of dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., 0, 10, 25, 50, 100 µM). The final DMSO concentration in all wells, including the vehicle control (0 µM), must be kept constant and low (<0.5%) to avoid solvent-induced toxicity.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a "vehicle control" (medium with DMSO only) and a "no-cell" blank control.
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours. The time-dependent effect is a key parameter to evaluate.[19]
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals. This is the core of the assay's self-validating principle: only metabolically active cells produce a signal.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control: Viability (%) = (Abs_sample / Abs_control) * 100.
-
Plot the cell viability against the compound concentration and use non-linear regression analysis to determine the IC₅₀ value. An IC₅₀ of 25 µM has been reported for a related compound against HepG2 cells.[19][20]
-
Section 4: Conclusion and Future Directions
This compound (pinocembrin) stands out as a primary metabolite with significant therapeutic potential. Its synthesis from fundamental building blocks of life, coupled with its broad range of biological activities—from antimicrobial to neuroprotective—makes it a compelling subject for continued research. For drug development professionals, its established natural presence suggests a favorable safety profile, positioning it as an ideal scaffold for the design of novel therapeutics.
Future research should focus on overcoming its pharmacokinetic limitations through prodrug strategies or advanced delivery systems. Further exploration of its synergistic effects with existing chemotherapeutics and a deeper investigation into its specific molecular targets will undoubtedly unlock new avenues for its application in medicine.
References
- 1. Synthesis and biological evaluation of this compound derivatives as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound | C15H12O4 | CID 238782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Isolation of 5,7-Dihydroxy, 6,8-Dimethyl Flavanone from Syzygium aqueum with Its Antioxidant and Xanthine Oxidase Inhibitor Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microbial metabolism part 9. Structure and antioxidant significance of the metabolites of 5,7-dihydroxyflavone (chrysin), and 5- and 6-hydroxyflavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biosynthesis of pinocembrin from glucose using engineered escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of Pinocembrin Biosynthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and biological evaluation of this compound derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-Inflammatory Effect of Selected Dihydroxyflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 5,7-Dihydroxyflavone Enhances the Apoptosis-Inducing Potential of TRAIL in Human Tumor Cells via Regulation of Apoptosis-Related Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 5,7-Dihydroxyflavone Enhances the Apoptosis-Inducing Potential of TRAIL in Human Tumor Cells via Regulation of Apoptosis-Related Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protective effect of 5, 7-dihydroxyflavone on brain of rats exposed to acrylamide or γ-radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Extraction of Flavonoids From Natural Sources Using Modern Techniques [frontiersin.org]
- 17. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Introduction: The Significance of 5,7-Dihydroxyflavanone (Pinocembrin) in Medicinal Chemistry
An In-Depth Guide to the Synthesis of 5,7-Dihydroxyflavanone and Its Derivatives: Application Notes and Protocols
This compound, more commonly known as pinocembrin, is a naturally occurring flavanone that stands as a cornerstone scaffold in flavonoid chemistry and drug development.[1][2] Abundantly found in natural sources such as propolis, honey, fruits, and various plants, pinocembrin exhibits a remarkable spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and neuroprotective properties.[3][4][5][6] Its presence in food sources suggests a favorable safety profile for long-term administration, making it an excellent chemical template for pharmaceutical research.[3]
While natural extraction is possible, chemical synthesis provides an indispensable route for producing pinocembrin and its analogues in high purity and scalable quantities.[7] More importantly, synthesis unlocks the ability to systematically modify the core structure. This derivatization is critical for probing structure-activity relationships (SAR), overcoming pharmacological limitations of the parent compound such as poor bioavailability, and engineering novel therapeutic agents with enhanced potency and selectivity.[3][8][9][10] This guide offers a detailed exploration of the principal synthetic methodologies for pinocembrin and its derivatives, providing both the theoretical basis and practical, field-tested protocols for the modern research scientist.
Core Synthetic Strategy: Claisen-Schmidt Condensation and Subsequent Intramolecular Cyclization
The most robust and widely adopted method for constructing the flavanone skeleton is a two-step sequence involving a Claisen-Schmidt condensation to form a chalcone intermediate, followed by an intramolecular cyclization.[11][12]
Step 1: Synthesis of the Chalcone Precursor via Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a base-catalyzed aldol condensation between an aromatic ketone and an aromatic aldehyde that lacks α-hydrogens.[12] For the synthesis of the pinocembrin backbone, 2',4',6'-trihydroxyacetophenone is reacted with benzaldehyde.
Causality and Mechanism: The reaction is initiated by a base (e.g., KOH, NaOH) which deprotonates the α-carbon of the acetophenone to generate a reactive enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzaldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to yield the thermodynamically stable α,β-unsaturated ketone, known as a chalcone.[12] This reaction is highly efficient for creating the core 1,3-diarylpropane skeleton of flavonoids.
Caption: Primary two-step synthesis of Pinocembrin.
Experimental Protocol 1: Synthesis of 2',4',6'-Trihydroxychalcone
-
Materials:
-
2',4',6'-trihydroxyacetophenone (1 equivalent)
-
Benzaldehyde (1.1 equivalents)
-
Ethanol (EtOH)
-
Potassium hydroxide (KOH), 50% aqueous solution
-
Dilute Hydrochloric Acid (HCl)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2',4',6'-trihydroxyacetophenone and benzaldehyde in ethanol at room temperature.[9]
-
Slowly add the 50% aqueous KOH solution dropwise to the mixture. A color change and the formation of a precipitate are typically observed.
-
Continue stirring the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[9]
-
Upon completion, pour the reaction mixture into a beaker of ice-cold water.
-
Acidify the mixture with dilute HCl until the pH is acidic. This protonates the phenoxide ions and fully precipitates the chalcone product.[9]
-
Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral.
-
Dry the resulting 2',4',6'-trihydroxychalcone, which can be used in the next step without further purification or recrystallized from a suitable solvent if necessary.
-
Step 2: Intramolecular Cyclization to Form the Flavanone Ring
The synthesized chalcone is converted to the flavanone through an intramolecular oxa-Michael addition. This reaction involves the nucleophilic attack of the 2'-hydroxyl group onto the β-carbon of the α,β-unsaturated ketone system, forming the heterocyclic C-ring.[13][14]
Causality and Mechanism: This cyclization can be promoted under either acidic or basic conditions.[4][14] A common and effective method involves refluxing the chalcone in ethanol with a mild base like sodium acetate (NaOAc).[15][16] The base facilitates the isomerization and subsequent cyclization, leading to the stable six-membered flavanone ring.
Experimental Protocol 2: Cyclization to this compound (Pinocembrin)
-
Materials:
-
2',4',6'-trihydroxychalcone (1 equivalent)
-
Sodium Acetate (NaOAc)
-
Methanol (MeOH) or Ethanol (EtOH)
-
-
Procedure:
-
Dissolve the 2',4',6'-trihydroxychalcone synthesized in the previous step in methanol or ethanol in a round-bottom flask.[15]
-
Add sodium acetate (typically 2-3 equivalents) to the solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux. Maintain reflux for 24 hours.[15]
-
Monitor the disappearance of the chalcone starting material by TLC.
-
After the reaction is complete, cool the mixture to room temperature and reduce the solvent volume under reduced pressure.
-
Pour the concentrated mixture into ice-cold water to precipitate the crude product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the pure product.
-
Alternative and Streamlined Synthetic Approaches
While the two-step chalcone route is foundational, other methods offer advantages in terms of efficiency or starting material availability.
One-Pot Synthesis from Cinnamic Acid
A straightforward, one-pot, two-step method has been developed using inexpensive starting materials: cinnamic acid and 1,3,5-trihydroxybenzene (phloroglucinol).[17][18]
Causality and Mechanism: This method begins with the in situ generation of cinnamoyl chloride from cinnamic acid. This is followed by a Friedel-Crafts acylation reaction where the cinnamoyl chloride acylates the electron-rich phloroglucinol ring in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The resulting intermediate then undergoes intramolecular cyclization upon heating to afford pinocembrin. A key advantage of this method is that it does not require the protection of the phenolic hydroxyl groups.[18]
Caption: One-pot synthesis of Pinocembrin.
Synthesis via Hydrogenation of Flavones
Racemic (±)-pinocembrin can also be conveniently synthesized by the hydrogenation of its corresponding flavone, 5,7-dihydroxyflavone (chrysin).[19][20]
Causality and Mechanism: This reaction is a catalytic hydrogenation that specifically reduces the C2-C3 double bond of the flavone's heterocyclic ring. A catalyst, typically 10% palladium on carbon (Pd/C), is used with hydrogen gas (H₂) to achieve the reduction.[20] This method is particularly useful if chrysin is a more readily available or cost-effective starting material.
Experimental Protocol 3: Synthesis of (±)-Pinocembrin from Chrysin
-
Materials:
-
5,7-dihydroxyflavone (chrysin) (5 g, 19.7 mmol)
-
10% Palladium on carbon (Pd/C) (1 g)
-
Ethanol (EtOH) (650 ml)
-
Hydrogen gas (H₂)
-
-
Procedure:
-
In a suitable hydrogenation vessel, dissolve 5,7-dihydroxyflavone in ethanol.[20]
-
Carefully add the 10% Pd/C catalyst to the solution.
-
Seal the vessel and pressurize it with hydrogen gas to 3 atm.
-
Heat the mixture to 60°C and stir vigorously for 2 hours.[20]
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature and carefully vent the hydrogen pressure.
-
Filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the resulting residue by column chromatography on silica gel to afford racemic (±)-pinocembrin.[20]
-
Synthesis of this compound Derivatives
The synthesis of derivatives is paramount for developing new pharmacological candidates.[3] The Claisen-Schmidt condensation pathway is highly amenable to modification.
Synthesis of B-Ring Substituted Derivatives
The most straightforward derivatization strategy involves altering the B-ring by using a substituted benzaldehyde in the initial Claisen-Schmidt condensation. For example, using halogenated benzaldehydes has been shown to produce flavanone derivatives with enhanced antimicrobial activity.[3][8][15]
Generalized Protocol for Halogenated Derivatives: The synthesis follows the two-step procedure outlined in Protocols 1 and 2.
-
Chalcone Synthesis: React 2',4',6'-trihydroxyacetophenone with a substituted benzaldehyde (e.g., 4-chlorobenzaldehyde, 4-bromobenzaldehyde) under basic conditions (KOH in methanol).[15]
-
Cyclization: Cyclize the resulting substituted chalcone using sodium acetate in refluxing methanol to yield the corresponding B-ring substituted this compound.[15]
References
- 1. Pinocembrin - Wikipedia [en.wikipedia.org]
- 2. This compound | C15H12O4 | CID 238782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of this compound derivatives as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Investigation of Flavanone Derivatives as Potential New Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pinocembrin: A Novel Natural Compound with Versatile Pharmacological and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and biological evaluation of this compound derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. iiste.org [iiste.org]
- 13. chemijournal.com [chemijournal.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. A Straightforward Synthesis of Pinocembrin [jstage.jst.go.jp]
- 18. A Straightforward Synthesis of Pinocembrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and enantiomeric resolution of (+/-)-pinocembrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Application Notes and Protocols for the Analysis of 5,7-Dihydroxyflavanone by HPLC and LC-MS
Abstract
This technical guide provides detailed methodologies for the quantitative and qualitative analysis of 5,7-Dihydroxyflavanone, a naturally occurring flavonoid of significant interest in phytochemical and pharmacological research.[1][2] Two primary analytical techniques are presented: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for robust quantification and Liquid Chromatography-Mass Spectrometry (LC-MS) for high-sensitivity detection and structural confirmation. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and step-by-step protocols to ensure accurate and reproducible results.
Introduction: The Significance of this compound Analysis
This compound, also known as pinocembrin, is a flavanone found in various natural sources, including honey, propolis, and a variety of plants.[2] Its diverse reported biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects, have made it a focal point of research. Accurate and reliable analytical methods are crucial for the standardization of natural product extracts, pharmacokinetic studies, and quality control in the development of therapeutic agents. This guide explains the causality behind experimental choices to provide a self-validating system for its analysis.
Chemical and Physical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to developing effective chromatographic methods.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₂O₄ | [1] |
| Molecular Weight | 256.25 g/mol | [1] |
| XLogP3 | 2.7 | [1] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| UV Absorption Maxima (Band I and II) | Band I: 300-380 nm, Band II: 240-295 nm | [3] |
The moderate lipophilicity (XLogP3 of 2.7) and the presence of hydroxyl groups make this compound amenable to reversed-phase HPLC. The distinct UV absorbance bands provide the basis for sensitive detection using a Diode-Array Detector (DAD).[3][4]
Sample Preparation: A Critical First Step
The goal of sample preparation is to extract this compound from its matrix efficiently and cleanly. The choice of solvent and technique is critical for obtaining accurate and reproducible results.
Extraction from Plant Material
For plant-derived samples, a solvent that balances polarity to effectively solvate the analyte while minimizing the extraction of interfering compounds is essential. An 80% methanol or ethanol solution in water is a common and effective choice for extracting flavonoids.[5]
Protocol: Ultrasonic-Assisted Extraction
-
Weigh approximately 100 mg of finely ground and lyophilized plant material into a microcentrifuge tube.[5]
-
Add 1 mL of 80% methanol in water.[5]
-
Vortex the mixture vigorously for 1 minute to ensure thorough wetting of the sample.[5]
-
Sonicate the sample for 30 minutes in an ultrasonic bath to facilitate cell wall disruption and enhance extraction efficiency.[5]
-
Centrifuge the sample at 13,000 rpm for 10 minutes to pellet solid debris.[5]
-
Carefully transfer the supernatant to a clean tube.[5]
-
To ensure exhaustive extraction, repeat the process on the remaining pellet and combine the supernatants.[5]
-
Filter the pooled supernatant through a 0.22 µm syringe filter into an LC vial prior to injection.[5]
Extraction from Biological Matrices (e.g., Plasma)
For pharmacokinetic studies, a simple protein precipitation method is often sufficient for cleaning up plasma samples before LC-MS/MS analysis.[6]
Protocol: Protein Precipitation
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the initial mobile phase.
HPLC-UV Method for Quantification
This method is designed for the robust and accurate quantification of this compound and is suitable for routine quality control and content uniformity testing. Reversed-phase chromatography on a C18 column is the method of choice due to the compound's polarity.
Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm) | Provides excellent retention and separation of flavonoids based on hydrophobicity.[7] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification of the mobile phase improves peak shape and resolution for phenolic compounds. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase HPLC. |
| Gradient Elution | 0-20 min: 30-70% B; 20-25 min: 70-30% B; 25-30 min: 30% B | A gradient is often necessary to elute a range of compounds with varying polarities and to ensure a reasonable run time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column.[8] |
| Column Temperature | 30°C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Detection Wavelength | 285 nm | A common detection wavelength for flavanones, providing good sensitivity.[4] |
Protocol: Quantitative Analysis
-
Standard Preparation : Prepare a stock solution of this compound reference standard in methanol. From this, create a series of calibration standards by serial dilution.
-
System Equilibration : Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Injection : Inject the prepared standard solutions and sample extracts.
-
Data Acquisition and Analysis : Record the chromatograms and integrate the peak area corresponding to this compound.
-
Calibration Curve : Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations. A linear regression with a correlation coefficient (R²) > 0.999 is desirable.[4]
-
Quantification : Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.[4]
LC-MS Method for High-Sensitivity Detection and Identification
For applications requiring higher sensitivity and specificity, such as metabolomics or the analysis of low-level analytes in complex matrices, LC-MS is the preferred technique.
Rationale for LC-MS
Liquid chromatography coupled with mass spectrometry provides not only retention time data but also mass-to-charge ratio (m/z) information, which is highly specific to the analyte. Tandem mass spectrometry (MS/MS) further enhances selectivity and provides structural information through fragmentation patterns.
LC-MS/MS Parameters
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | ESI is a soft ionization technique suitable for flavonoids. Both positive ([M+H]⁺) and negative ([M-H]⁻) modes can be effective. |
| Mass Analyzer | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (QTOF) | QqQ is ideal for targeted quantification using Multiple Reaction Monitoring (MRM), while QTOF provides high-resolution mass data for identification.[9] |
| Capillary Voltage | 3000-4000 V | Optimizes the electrospray process.[10] |
| Source Temperature | 300-500°C | Facilitates desolvation of the analyte ions.[6] |
| Collision Energy | 10-40 eV (for MS/MS) | This energy range is typically sufficient to induce characteristic fragmentation of flavonoids.[5] |
Predicted Mass Transitions for this compound (m/z 256.07)
-
Precursor Ion ([M+H]⁺): m/z 257.08
-
Product Ions: The fragmentation of the flavanone core, often through Retro-Diels-Alder (RDA) reactions, will yield characteristic product ions for use in MRM experiments.[5]
Workflow for LC-MS Analysis
Caption: Workflow for LC-MS analysis of this compound.
Method Validation
Any analytical method developed should be validated to ensure its suitability for the intended purpose. Key validation parameters include:
-
Specificity/Selectivity : The ability to assess the analyte unequivocally in the presence of other components.[8][11]
-
Linearity : The ability to elicit test results that are directly proportional to the concentration of the analyte.[8][11]
-
Accuracy : The closeness of the test results to the true value.[8][11]
-
Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[8][11] This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[8][11]
-
Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8][11]
-
Robustness : A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[7]
Conclusion
The HPLC-UV and LC-MS methods detailed in this application note provide robust and reliable frameworks for the analysis of this compound. The choice between the two techniques will depend on the specific requirements of the analysis, with HPLC-UV being well-suited for routine quantification and LC-MS offering superior sensitivity and specificity for more demanding applications. Proper sample preparation and method validation are paramount to obtaining high-quality, reproducible data.
References
- 1. This compound | C15H12O4 | CID 238782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phytochemical: this compound [caps.ncbs.res.in]
- 3. Digital Database of Absorption Spectra of Diverse Flavonoids Enables Structural Comparisons and Quantitative Evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. scielo.br [scielo.br]
- 8. inhort.pl [inhort.pl]
- 9. FLAVONOID PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS) [protocols.io]
- 10. Liquid chromatography-tandem mass spectrometry analysis of oxidation of 2′-, 3′-, 4′-, and 6-hydroxyflavanones by human cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Cell-Based Assays Using 5,7-Dihydroxyflavanone
Introduction: Unveiling the Therapeutic Potential of 5,7-Dihydroxyflavanone
This compound, a naturally occurring flavonoid also known as chrysin, is a compound of significant interest within the scientific community.[1] Found in a variety of natural sources such as honey and propolis, this flavanone has demonstrated a remarkable spectrum of biological activities.[1][2] Preclinical studies have illuminated its potential as an anti-inflammatory, antioxidant, antiviral, and anticancer agent.[3] These diverse properties make this compound a compelling candidate for further investigation in drug discovery and development.
This comprehensive guide provides researchers, scientists, and drug development professionals with detailed, field-proven protocols for conducting in vitro cell-based assays to evaluate the multifaceted therapeutic potential of this compound. The methodologies outlined herein are designed to be self-validating systems, ensuring robust and reproducible results. We will delve into the causality behind experimental choices, offering insights that extend beyond mere procedural steps.
Core Biological Activities: A Multifaceted Profile
The biological activities of this compound are attributed to its unique chemical structure, which enables it to interact with various cellular pathways. The primary areas of investigation for this compound include its anticancer, anti-inflammatory, antioxidant, and neuroprotective effects.
Anticancer Properties
5,7-Dihydroxyflavone has been shown to induce apoptosis (programmed cell death) in various cancer cell lines.[3][4] It can modulate the expression of key proteins involved in the apoptotic cascade, such as up-regulating the pro-apoptotic protein Bax and down-regulating anti-apoptotic proteins like Bcl-2 and Mcl-1.[3][4] Furthermore, it can sensitize cancer cells to other apoptosis-inducing agents like TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand).[3][4]
Anti-inflammatory Effects
Chronic inflammation is a key driver of many diseases. This compound exhibits anti-inflammatory properties by modulating key signaling pathways. For instance, it can suppress the activation of NF-κB, a transcription factor that plays a central role in the inflammatory response.[5] This inhibition leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO) and certain cytokines.
Antioxidant Activity
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous pathological conditions. This compound acts as an antioxidant by scavenging free radicals and reducing oxidative damage to cellular components.[2]
Neuroprotective Potential
Emerging evidence suggests that this compound may offer neuroprotective benefits.[2][6] Its antioxidant and anti-inflammatory properties are thought to contribute to its ability to protect neuronal cells from damage induced by oxidative stress and inflammation, which are key factors in neurodegenerative diseases.
Experimental Protocols: A Step-by-Step Guide
The following section provides detailed protocols for assessing the key biological activities of this compound. These protocols are designed for use in a standard cell culture laboratory and can be adapted for high-throughput screening.
General Cell Culture and Maintenance
Proper cell culture technique is fundamental to obtaining reliable and reproducible data. The following are general guidelines for maintaining adherent cancer cell lines (e.g., HepG2, HeLa) and the SH-SY5Y neuroblastoma cell line.
General Protocol for Culturing Adherent Cancer Cell Lines:
-
Thawing Cells: Rapidly thaw a cryovial of cells in a 37°C water bath.[7][8]
-
Seeding: Transfer the thawed cells into a T-75 flask containing pre-warmed complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin).
-
Incubation: Incubate the flask at 37°C in a humidified atmosphere with 5% CO2.[7]
-
Passaging: When cells reach 70-90% confluency, aspirate the medium, wash with PBS, and detach the cells using a suitable dissociation reagent like Trypsin-EDTA.[7][8] Neutralize the trypsin with complete medium and re-seed the cells into new flasks at the appropriate split ratio.
Protocol for Culturing SH-SY5Y Neuroblastoma Cells:
-
Media: Use a 1:1 mixture of Ham's F-12 and DMEM supplemented with 10% FBS, non-essential amino acids, and penicillin-streptomycin.[9]
-
Thawing and Seeding: Follow the general protocol for thawing and seeding adherent cells.[10]
-
Passaging: Passage the cells when they reach approximately 80% confluency.[9] These cells tend to grow in clusters.[10][11]
Assessment of Anticancer Activity: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13] Viable cells with active metabolism convert the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[14]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[15][16]
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[12][15]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[13][15]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from a dose-response curve.
Data Presentation: Representative IC50 Values for Flavonoids in Cancer Cell Lines
| Cell Line | Cancer Type | Flavonoid | Incubation Time | IC50 (µM) |
| PC-3 | Prostate Cancer | Chrysin | 48 h | 24.5 |
| PC-3 | Prostate Cancer | Chrysin | 72 h | 8.5 |
| U937 | Leukemia | Chrysin | Not Specified | 16 |
| HeLa | Cervical Cancer | Chrysin | Not Specified | 14.2 |
| HepG2 | Hepatocellular Carcinoma | Chrysin | Not Specified | >100 |
This table summarizes previously reported IC50 values for chrysin (5,7-dihydroxyflavone) to provide an expected range of effective concentrations.[17]
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT cell viability assay.
Assessment of Antioxidant Activity: DCFH-DA Assay for Intracellular ROS
The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a widely used method to measure intracellular reactive oxygen species (ROS).[18] DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[19][20][21]
Protocol:
-
Cell Seeding: Seed cells in a 24-well plate or a 96-well black plate and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-4 hours).
-
Induction of Oxidative Stress: Induce oxidative stress by adding a ROS-generating agent such as hydrogen peroxide (H2O2) or tert-butyl hydroperoxide (TBHP).[20]
-
DCFH-DA Staining: Wash the cells with serum-free medium and then incubate them with a DCFH-DA working solution (typically 10-25 µM) for 30-45 minutes at 37°C in the dark.[18][20][21]
-
Fluorescence Measurement: Wash the cells with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.[19]
-
Data Analysis: The reduction in fluorescence intensity in cells pre-treated with this compound compared to the cells treated with the ROS inducer alone indicates the antioxidant activity of the compound.
Signaling Pathway: ROS Generation and DCFH-DA Detection
Caption: Mechanism of intracellular ROS detection by DCFH-DA.
Assessment of Anti-inflammatory Activity: Griess Assay for Nitric Oxide
The Griess assay is a simple and widely used colorimetric method for the quantification of nitrite (NO2-), a stable and nonvolatile breakdown product of nitric oxide (NO).[22] This assay is based on a two-step diazotization reaction.[22]
Protocol:
-
Cell Seeding and Stimulation: Seed macrophages (e.g., RAW 264.7) or other relevant cell types in a 96-well plate. Pre-treat the cells with various concentrations of this compound for 1 hour. Then, stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce nitric oxide production. Incubate for 24 hours.
-
Sample Collection: Collect the cell culture supernatants.
-
Griess Reaction: Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatants.[23][24]
-
Incubation: Incubate at room temperature for 10-15 minutes, protected from light.[24]
-
Absorbance Measurement: Measure the absorbance at 540-550 nm.[22][24]
-
Data Analysis: The concentration of nitrite in the samples is determined using a standard curve generated with known concentrations of sodium nitrite. A decrease in nitrite levels in the supernatants of cells treated with this compound indicates its inhibitory effect on nitric oxide production.
Mechanistic Studies: Western Blotting for Protein Expression
Western blotting is a powerful technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[25] This method can be used to investigate the effect of this compound on the expression levels of key proteins involved in apoptosis, inflammation, and other signaling pathways.
Protocol:
-
Cell Lysis: After treating the cells with this compound, wash them with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[26]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[25]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Bax, Bcl-2, cleaved caspase-3, p-NF-κB) overnight at 4°C.[27][28]
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[28]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
Data Analysis: The intensity of the bands can be quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Conclusion: A Versatile Tool for Drug Discovery
This compound presents a promising scaffold for the development of novel therapeutics. The in vitro cell-based assays detailed in this guide provide a robust framework for elucidating its mechanisms of action and evaluating its efficacy in various disease models. By employing these standardized protocols, researchers can generate high-quality, reproducible data that will contribute to a deeper understanding of the therapeutic potential of this remarkable natural compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and biological evaluation of this compound derivatives as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5,7-Dihydroxyflavone Enhances the Apoptosis-Inducing Potential of TRAIL in Human Tumor Cells via Regulation of Apoptosis-Related Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5,7-Dihydroxyflavone Enhances the Apoptosis-Inducing Potential of TRAIL in Human Tumor Cells via Regulation of Apoptosis-Related Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protective effect of 5, 7-dihydroxyflavone on brain of rats exposed to acrylamide or γ-radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. horizondiscovery.com [horizondiscovery.com]
- 8. medium.com [medium.com]
- 9. SH-SY5Y culturing [protocols.io]
- 10. accegen.com [accegen.com]
- 11. genome.ucsc.edu [genome.ucsc.edu]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. benchchem.com [benchchem.com]
- 18. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 19. doc.abcam.com [doc.abcam.com]
- 20. bioquochem.com [bioquochem.com]
- 21. cosmobiousa.com [cosmobiousa.com]
- 22. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]
- 23. sciencellonline.com [sciencellonline.com]
- 24. bio-protocol.org [bio-protocol.org]
- 25. Western Blot Protocol | Leinco Technologies [leinco.com]
- 26. creative-bioarray.com [creative-bioarray.com]
- 27. researchgate.net [researchgate.net]
- 28. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes & Protocols: Experimental Design for In Vivo Studies with 5,7-Dihydroxyflavanone (Chrysin)
Abstract
5,7-Dihydroxyflavanone, commonly known as Chrysin, is a natural flavonoid found in sources like honey and propolis, exhibiting a wide spectrum of promising biological activities, including anti-inflammatory, antioxidant, neuroprotective, and anticancer effects.[1][2][3][4] Despite its potent in vitro activities, its translation to in vivo models is significantly hampered by poor oral bioavailability, a critical hurdle for researchers.[5][6][7] This guide provides a comprehensive framework for designing and executing robust in vivo studies with this compound. It moves beyond standard protocols to explain the causal reasoning behind experimental choices, focusing on formulation strategies to overcome bioavailability challenges and presenting detailed methodologies for evaluating its efficacy in validated animal models of inflammation and neuroprotection.
Foundational Principles of In Vivo Study Design with Chrysin
The transition from in vitro promise to in vivo efficacy is a critical validation step. For a compound like Chrysin, with known pharmacokinetic limitations, the study design is paramount. A successful design hinges on three core pillars: a clinically relevant animal model, a bioavailable formulation, and quantifiable, objective endpoints.
The Bioavailability Imperative
The primary challenge in working with Chrysin in vivo is its low systemic availability after oral administration. This is attributed to:
-
Low Aqueous Solubility: Chrysin is inherently hydrophobic, limiting its dissolution in the gastrointestinal (GI) tract.[6]
-
Extensive First-Pass Metabolism: Upon absorption, Chrysin is rapidly metabolized in the intestines and liver, primarily through glucuronidation and sulfation, into less active forms.[6][7][8]
-
Efflux Transporters: It is a substrate for ATP-binding cassette (ABC) transporters, such as P-glycoprotein, which actively pump the compound back into the intestinal lumen, preventing its entry into systemic circulation.[6]
Therefore, any in vivo study that does not strategically address formulation is likely to yield false-negative results.
Rationale-Driven Model Selection
The choice of animal model must be directly aligned with the therapeutic hypothesis being tested. Animal models are not perfect replicas of human disease, but they simulate specific pathological features.
-
For Anti-Inflammatory Studies: Acute models like Carrageenan-Induced Paw Edema are industry standards for evaluating compounds that interfere with inflammatory mediators like prostaglandins and histamine.[9][10][11] They are reproducible, rapid, and provide a clear quantitative endpoint (edema volume).
-
For Neuroprotection Studies: Chronic neurotoxicity models, such as those induced by agents like Aluminum Chloride (AlCl₃) , are valuable for assessing compounds that combat long-term oxidative stress and cognitive decline, which are hallmarks of neurodegenerative diseases.[3] These models allow for the evaluation of both biochemical and behavioral outcomes over an extended period.
-
For Anticancer Studies: Xenograft models , where human tumor cells are implanted in immunocompromised mice, are essential for evaluating a compound's ability to inhibit tumor growth in vivo.[12]
All animal experiments must be conducted under protocols approved by an Institutional Animal Care and Use Committee (IACUC) to ensure ethical and humane treatment.
Part A: Formulation and Pharmacokinetic Profiling
Before embarking on efficacy studies, it is crucial to develop a suitable formulation and understand the basic pharmacokinetic (PK) profile of Chrysin in that formulation.
Protocol 1: Preparation of an Enhanced Oral Formulation
The goal is to increase the dissolution and absorption of Chrysin. While a simple suspension in 0.5% carboxymethylcellulose (CMC) is common, its utility for a poorly soluble compound like Chrysin is limited. A solid dispersion (SD) approach is a scientifically sound and superior alternative.[13][14]
Objective: To prepare a Chrysin solid dispersion to improve aqueous dissolution for oral gavage.
Materials:
-
This compound (Chrysin)
-
Polyvinylpyrrolidone (PVP K30) or a suitable hydrophilic carrier
-
Ethanol (or other suitable organic solvent)
-
Rotary evaporator
-
Mortar and pestle
-
Distilled water
Step-by-Step Methodology:
-
Dissolution: Dissolve Chrysin and the hydrophilic carrier (e.g., PVP K30) in a 1:5 ratio (w/w) in a minimal amount of ethanol. Vortex until a clear solution is obtained. The carrier prevents the drug from recrystallizing, keeping it in a more soluble, amorphous state.[13]
-
Solvent Evaporation: Remove the ethanol using a rotary evaporator under reduced pressure at 40°C. This process leaves a thin film of the drug and carrier on the flask wall.
-
Drying: Further dry the solid dispersion in a vacuum oven overnight at 40°C to remove any residual solvent.
-
Pulverization: Scrape the dried product from the flask and gently pulverize it into a fine powder using a mortar and pestle.
-
Suspension for Dosing: For administration, accurately weigh the required amount of the solid dispersion powder and suspend it in distilled water or 0.5% CMC solution to the desired final concentration (e.g., 10 mg/mL). This suspension should be prepared fresh daily and vortexed thoroughly before each administration.
Protocol 2: Preliminary Pharmacokinetic (PK) Study
Objective: To determine key PK parameters (Cmax, Tmax, AUC) of the formulated Chrysin in rodents.
Workflow:
-
Animals: Use a small cohort of the same species and strain as the planned efficacy study (e.g., 3-5 male Sprague-Dawley rats).
-
Acclimatization & Fasting: Acclimatize animals for at least one week and fast them overnight (with free access to water) before dosing to ensure consistent GI absorption.
-
Administration: Administer a single oral dose of the prepared Chrysin formulation (e.g., 50 mg/kg).
-
Blood Sampling: Collect serial blood samples (~100-150 µL) via a suitable route (e.g., tail vein or saphenous vein) into heparinized tubes at predetermined time points. A typical schedule would be: 0 (pre-dose), 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Plasma Preparation: Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of Chrysin in the plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method. This is the gold standard for its sensitivity and specificity.
-
Data Analysis: Plot the plasma concentration versus time and calculate the key PK parameters using non-compartmental analysis software.
Table 1: Key Pharmacokinetic Parameters for Evaluation
| Parameter | Description | Significance |
|---|---|---|
| Cmax | Maximum observed plasma concentration | Indicates the extent of absorption. |
| Tmax | Time to reach Cmax | Indicates the rate of absorption. |
| AUC(0-t) | Area under the concentration-time curve | Represents total drug exposure over time. |
| t₁/₂ | Half-life | Indicates the rate of drug elimination. |
Visualization 1: Pharmacokinetic Study Workflow This diagram outlines the critical steps from drug administration to data analysis in a typical in vivo pharmacokinetic study.
References
- 1. mdpi.com [mdpi.com]
- 2. Chrysin, a natural and biologically active flavonoid, influences a murine leukemia model in vivo through enhancing populations of T-and B-cells, and promoting macrophage phagocytosis and NK cell cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protective effects of chrysin against the neurotoxicity induced by aluminium: In vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of this compound derivatives as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Flavones: Food Sources, Bioavailability, Metabolism, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vup.sk [vup.sk]
- 9. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 10. ijpras.com [ijpras.com]
- 11. researchgate.net [researchgate.net]
- 12. 5,7-Dihydroxyflavone Enhances the Apoptosis-Inducing Potential of TRAIL in Human Tumor Cells via Regulation of Apoptosis-Related Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Improved In vivo Effect of Chrysin as an Absorption Enhancer Via the Preparation of Ternary Solid Dispersion with Brij®L4 and Aminoclay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Improved In vivo Effect of Chrysin as an Absorption Enhancer Via the Preparation of Ternary Solid Dispersion with Brij®L4 and Aminoclay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Utilizing 5,7-Dihydroxyflavanone as a Research Tool in Cancer Studies
Introduction: The Rationale for 5,7-Dihydroxyflavanone in Oncology Research
This compound, commonly known as chrysin, is a natural flavonoid found in sources like honey, propolis, and various plants[1]. Its well-defined chemical structure (C₁₅H₁₀O₄) and molecular weight of 254.24 g/mol belie a complex and potent range of biological activities, including notable antioxidant, anti-inflammatory, and anticancer effects[1]. In the field of cancer research, chrysin has emerged as a powerful investigational tool. Its utility stems from its ability to modulate multiple dysregulated signaling pathways that are hallmarks of cancer, such as those controlling cell proliferation, survival, and apoptosis[1]. Unlike broadly cytotoxic agents, this compound offers a more targeted approach, enabling researchers to dissect specific molecular events that drive malignancy. A key advantage is its preferential activity in numerous cancer cells with little to no effect on normal cells, making it an excellent candidate for investigating cancer-specific vulnerabilities[2][3]. This document provides a comprehensive guide to the mechanisms of this compound and detailed protocols for its application in cell-based cancer research.
Core Mechanisms of Action in Cancer Cells
The anticancer effects of this compound are not attributable to a single mode of action but rather to its concerted impact on several critical cellular pathways. Understanding these mechanisms is fundamental to designing robust experiments and interpreting results accurately.
2.1. Induction of Apoptosis via Intrinsic and Extrinsic Pathways
A primary mechanism is the induction of programmed cell death, or apoptosis. This compound engages both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.
-
Intrinsic Pathway Modulation: It perturbs the balance of the Bcl-2 family of proteins. Specifically, it downregulates the expression of anti-apoptotic proteins like Bcl-2 and Mcl-1 while upregulating the pro-apoptotic protein Bax[2][3]. This shift increases mitochondrial outer membrane permeability, leading to the release of cytochrome c and the subsequent activation of executioner caspases.
-
Extrinsic Pathway Sensitization: this compound can sensitize cancer cells to apoptosis induced by ligands like Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL)[2][3]. It achieves this by downregulating Inhibitor of Apoptosis Proteins (IAPs), such as c-IAP1, c-IAP2, XIAP, and Survivin, which otherwise block caspase activation[3].
2.2. Inhibition of Pro-Survival Signaling: The PI3K/Akt Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell survival, proliferation, and growth; its aberrant activation is a common event in many cancers[4][5]. This compound has been shown to effectively inhibit this pathway. It reduces the phosphorylation levels of Akt, a key kinase in this cascade[2][3]. By inhibiting Akt activation, it weakens the pro-survival signals, thereby lowering the threshold for apoptosis and reducing cell proliferation[2][3][4].
2.3. Induction of Cell Cycle Arrest
Beyond inducing cell death, this compound can halt the proliferation of cancer cells by inducing cell cycle arrest. Studies have shown that treatment can lead to an accumulation of cells in the G1 or Sub-G1 phase of the cell cycle, preventing them from proceeding to the DNA synthesis (S) phase[6][7]. This effect is often linked to the modulation of cyclins and cyclin-dependent kinases (CDKs), the core machinery of cell cycle progression[8].
Visualizing the Mechanism: Signaling Pathway Diagram
The following diagram illustrates the key molecular targets of this compound in a cancer cell, leading to apoptosis and cell cycle arrest.
Caption: Key signaling pathways modulated by this compound.
Experimental Protocols for Cancer Research
Successful application of this compound requires meticulous attention to experimental detail. The following protocols provide a validated framework for its use in fundamental cell-based assays.
Protocol 1: Preparation of this compound Stock Solution
Rationale: this compound is a hydrophobic compound with poor aqueous solubility. A concentrated stock solution in an organic solvent is necessary for accurate and reproducible dosing in cell culture media. Dimethyl sulfoxide (DMSO) is the solvent of choice due to its high solubilizing capacity and miscibility with aqueous media[9][10].
Materials:
-
This compound powder (high purity)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
Procedure:
-
Calculation: Determine the mass of this compound powder needed to prepare a stock solution of desired concentration (e.g., 10-50 mM). For a 20 mM stock: Mass (mg) = 20 mmol/L * 0.001 L * 254.24 g/mol * 1000 mg/g = 5.09 mg for 1 mL of DMSO.
-
Dissolution: In a sterile environment (e.g., a biological safety cabinet), weigh the calculated amount of powder and add it to a sterile amber vial. Add the required volume of anhydrous DMSO[10].
-
Solubilization: Vortex the solution vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath can assist, but do not overheat[10].
-
Aliquoting and Storage: Dispense the stock solution into small, single-use aliquots in sterile amber tubes. Store at -20°C or -80°C to prevent degradation from freeze-thaw cycles and light exposure[10].
-
Vehicle Control: For all experiments, prepare a vehicle control using the same final concentration of DMSO as used for the highest concentration of this compound (typically ≤ 0.1%)[9].
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
Rationale: The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is a foundational experiment to determine the dose-dependent effect of this compound on a cancer cell line and to calculate its half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell line of interest (e.g., HepG2, PC-3, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (from Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
DMSO
-
Sterile 96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000–10,000 cells/well) in 100 µL of complete medium. Allow cells to attach and resume logarithmic growth overnight[11][12].
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Aspirate the old medium from the wells and add 100 µL of medium containing the various concentrations of the compound. Include vehicle control wells and blank (medium only) wells[11].
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours)[11]. The duration is critical, as IC50 values can be time-dependent.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals[11][12].
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette or shake the plate to ensure complete dissolution[11].
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader[11].
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve (Viability % vs. log[Concentration]) to determine the IC50 value.
Data Presentation: Representative IC50 Values
The following table summarizes reported IC50 values for chrysin (this compound) in various human cancer cell lines, providing a reference for expected effective concentrations.
| Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Reference |
| HepG2 | Hepatocellular Carcinoma | 24 h | ~25 | [6][7] |
| PC-3 | Prostate Cancer | 48 h | 24.5 | [11] |
| PC-3 | Prostate Cancer | 72 h | 8.5 | [11] |
| HeLa | Cervical Cancer | 48 h | 14.2 - 44.6 | [11][13] |
| U937 | Leukemia | Not Specified | 16 | [11] |
| T24 | Bladder Cancer | 24 h | ~40-80 | [11] |
Protocol 3: Assessment of Apoptosis via Western Blotting for Cleaved Caspase-3
Rationale: Western blotting is a specific and powerful technique to detect changes in protein expression that signify apoptosis[14]. The cleavage of Caspase-3 from its inactive pro-form (~35 kDa) to its active cleaved form (~17/19 kDa) is a hallmark of apoptosis execution[15]. This protocol details the detection of this key apoptotic marker.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Rabbit anti-Cleaved Caspase-3
-
Primary antibody: Mouse or Rabbit anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment & Lysis: Seed cells in 6-well plates and treat with this compound at relevant concentrations (e.g., near the IC50) for a set time (e.g., 24 or 48 hours). Harvest cells and lyse them with ice-cold RIPA buffer[16].
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading[16].
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins[16].
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size[16].
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane[16].
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding[16].
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against cleaved Caspase-3 (diluted in blocking buffer as per manufacturer's instructions) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane thoroughly with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, apply the ECL substrate and capture the chemiluminescent signal using an imaging system[12].
-
Re-probing: For a loading control, the membrane can be stripped and re-probed with an antibody against a housekeeping protein like β-actin to confirm equal protein loading across all lanes[12].
Visualizing the Workflow: General Experimental Diagram
This diagram outlines the typical workflow for in vitro analysis of this compound.
Caption: General workflow for cell-based assays with this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. 5,7-Dihydroxyflavone Enhances the Apoptosis-Inducing Potential of TRAIL in Human Tumor Cells via Regulation of Apoptosis-Related Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5,7-Dihydroxyflavone Enhances the Apoptosis-Inducing Potential of TRAIL in Human Tumor Cells via Regulation of Apoptosis-Related Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flavonoids as Promising Akt1 Inhibitors in Cancer Medicine: Insights From Molecular Docking, Dynamics, DFT Calculations, and In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. 7,8-Dihydroxy Flavone Induces Apoptosis via Upregulation of Caspase-3 in Human Hepatocarcinoma Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Derivatization of 5,7-Dihydroxyflavanone to enhance antimicrobial activity
Application Note & Protocol
Topic: Derivatization of 5,7-Dihydroxyflavanone (Pinocembrin): Strategies and Protocols to Enhance Antimicrobial Activity
Abstract
The escalating crisis of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Flavonoids, a class of natural compounds, represent a promising scaffold for antimicrobial drug development. This compound, commonly known as pinocembrin, is a natural flavanone found in honey and propolis that exhibits a spectrum of biological activities, including antimicrobial effects.[1][2] However, its native potency often requires enhancement for clinical consideration. This application note provides a detailed guide for researchers on the chemical derivatization of pinocembrin to amplify its antimicrobial efficacy. We delve into the scientific rationale behind key structure-activity relationships and present detailed, field-tested protocols for two primary strategies: B-ring halogenation and C7-O-acylation. These modifications are designed to modulate the compound's lipophilicity and electronic properties, leading to improved interaction with microbial targets. This guide includes step-by-step synthesis procedures, methods for antimicrobial evaluation, and expected outcomes, serving as a comprehensive resource for the development of potent, next-generation flavanone-based antimicrobials.
Introduction: The Case for Modifying Pinocembrin
Flavonoids are plant secondary metabolites long used in traditional medicine, and modern research has validated their potential as antivirals, antifungals, and antibacterials.[3][4] Pinocembrin (this compound) is a standout member of this class, demonstrating a favorable safety profile and a range of pharmacological activities.[1][2] Its core structure, a 2-phenyl-benzopyran-4-one skeleton, provides an excellent template for chemical modification.[1]
The primary motivation for derivatizing pinocembrin is to overcome the limitations of the natural product, which often exhibits only moderate activity against a range of pathogens. The structural versatility of the flavanone core allows for targeted modifications aimed at enhancing its ability to penetrate microbial cell walls and interact with intracellular targets.[1] Key strategies often focus on increasing the compound's lipophilicity, which can facilitate passage across the lipid-rich bacterial cytoplasmic membrane, or altering its electronic properties to improve binding to microbial enzymes or other targets.[5][6] This document outlines proven synthetic routes to achieve these enhancements.
Scientific Rationale: Key Structure-Activity Relationships (SAR)
Understanding the relationship between a flavonoid's structure and its antimicrobial activity is crucial for rational drug design. For pinocembrin and its analogues, several principles guide effective derivatization:
-
The Role of Lipophilicity: A critical determinant of antimicrobial potency is the compound's ability to traverse the bacterial cell envelope. Increasing the hydrophobicity of the flavanone molecule, for instance by adding alkyl or acyl chains, generally enhances its activity, particularly against Gram-positive bacteria.[5][7][8] However, there is an optimal lipophilicity; excessive hydrophobicity can lead to poor solubility in aqueous media.
-
Hydroxyl Group Importance: The hydroxyl groups at the C5 and C7 positions on the A-ring are known to be important for activity.[9] The C5-OH group, in particular, forms an intramolecular hydrogen bond with the C4-carbonyl, which contributes to the planarity of the molecule and is often considered vital for bioactivity.[10]
-
B-Ring Substitution: The B-ring is a prime target for modification. The introduction of hydrophobic and electron-withdrawing groups, such as halogens (Br, Cl), has been shown to significantly boost antimicrobial efficacy against both Gram-positive and some Gram-negative bacteria.[1][6][11] This is thought to enhance the compound's ability to disrupt bacterial membranes and inhibit key cellular processes.[6]
Derivatization Strategy 1: B-Ring Halogenation
Causality: Introducing a halogen, such as bromine, onto the B-ring serves two primary purposes. First, it increases the lipophilicity of the molecule, aiding its passage through the bacterial cell membrane. Second, as an electron-withdrawing group, it can alter the electronic distribution of the entire flavonoid scaffold, potentially enhancing its interaction with biological targets like bacterial enzymes or membrane proteins.[6] Studies have consistently shown that halogenated flavanones exhibit superior activity compared to the parent compound.[1][11]
Protocol: Synthesis of a B-Ring Brominated Pinocembrin Derivative
This protocol is adapted from established methodologies for synthesizing halogenated flavanones.[1][11]
Materials:
-
This compound (Pinocembrin)
-
Methoxymethyl (MOM) chloride
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Potassium hydroxide (KOH)
-
4-Bromobenzaldehyde
-
Methanol (MeOH)
-
Sodium acetate (NaOAc)
-
Hydrochloric acid (HCl), 6 N
-
Standard glassware, magnetic stirrer, reflux condenser, rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Protection of Hydroxyl Groups:
-
Dissolve pinocembrin (1 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere and cool to 0 °C.
-
Add DIPEA (2.5 eq) dropwise, followed by the slow addition of MOM chloride (2.5 eq).
-
Allow the reaction to stir at 0 °C and then warm to room temperature, stirring for 12 hours.
-
Monitor reaction completion by TLC. Upon completion, quench with water and extract the organic layer. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected pinocembrin (5,7-di-O-MOM-pinocembrin).
-
-
Chalcone Formation (Claisen-Schmidt Condensation):
-
This step is part of a multi-step synthesis starting from a protected acetophenone. For simplicity, we describe the core reaction that leads to the flavanone. The synthesis typically starts with 2,4,6-trihydroxyacetophenone, which is protected. The protected acetophenone is then reacted with 4-bromobenzaldehyde.
-
Dissolve the protected 2-hydroxy-4,6-di(methoxymethoxy)acetophenone (1 eq) and 4-bromobenzaldehyde (1.1 eq) in methanol.
-
Add a solution of KOH (3 eq) in methanol dropwise and stir the mixture at room temperature for 16-24 hours.
-
Monitor by TLC. Once the starting material is consumed, neutralize the reaction with dilute HCl and extract the product. The resulting intermediate is the brominated chalcone.
-
-
Flavanone Cyclization:
-
Dissolve the crude brominated chalcone from the previous step in methanol.
-
Add sodium acetate (NaOAc, 3 eq) and reflux the mixture for 24 hours.
-
Cool the reaction mixture and concentrate under reduced pressure. The residue contains the protected brominated flavanone.
-
-
Deprotection:
-
Dissolve the crude protected flavanone in methanol.
-
Add 6 N HCl and heat the mixture to 60 °C for 4-6 hours.
-
Monitor deprotection by TLC.
-
After cooling, neutralize the solution carefully with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
-
Purification:
-
Purify the final crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure B-ring brominated this compound.
-
Self-Validation & Characterization:
-
Expected Yield: 40-60% over the final 3 steps.[1]
-
Trustworthiness: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The presence of aromatic protons corresponding to the brominated B-ring and the characteristic flavanone signals will validate the synthesis.
Derivatization Strategy 2: C7-O-Acylation with Fatty Acids
Causality: Acylating the C7-hydroxyl group with a long-chain fatty acid (e.g., oleic acid) significantly increases the molecule's lipophilicity.[8][12] This modification enhances the compound's affinity for the lipid bilayer of bacterial membranes, potentially acting as a membrane-disrupting agent. The choice of fatty acid is critical; unsaturated chains like oleoyl can introduce kinks that further destabilize the membrane structure.[8] This strategy has proven effective in boosting activity against Gram-positive bacteria like Staphylococcus aureus.[12]
Protocol: Synthesis of Pinocembrin-7-O-oleate
This protocol uses a Steglich esterification, a mild reaction suitable for acylating hydroxyl groups.[8][12]
Materials:
-
This compound (Pinocembrin)
-
Oleic Acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Standard glassware, magnetic stirrer
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve pinocembrin (1 eq) and oleic acid (1.1 eq) in anhydrous DCM.
-
Add a catalytic amount of DMAP (0.1 eq).
-
Cool the solution to 0 °C in an ice bath.
-
-
Coupling Reaction:
-
Dissolve DCC (1.2 eq) in a small amount of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.
-
A white precipitate (dicyclohexylurea, DCU) will form.
-
Allow the reaction to slowly warm to room temperature and stir for 18-24 hours.
-
-
Work-up and Purification:
-
Monitor the reaction by TLC. Upon completion, filter off the DCU precipitate and wash it with DCM.
-
Combine the filtrate and washings, and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with 5% HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography (hexane/ethyl acetate gradient) to isolate the pure pinocembrin-7-O-oleate.
-
Self-Validation & Characterization:
-
Expected Yield: 50-70%.
-
Trustworthiness: Confirm the structure via NMR and MS. In the ¹H NMR spectrum, the appearance of signals corresponding to the long alkyl chain of oleic acid and a downfield shift of the A-ring protons will confirm successful acylation at the C7 position.
Protocol: Antimicrobial Efficacy Evaluation
To validate the success of the derivatization, the antimicrobial activity of the new compounds must be quantified and compared to the parent molecule. The standard method is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
Protocol: Broth Microdilution MIC Assay
Materials:
-
96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Test compounds (Pinocembrin and derivatives) dissolved in DMSO
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (DMSO)
-
Spectrophotometer or plate reader
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of each test compound. Start with a high concentration (e.g., 256 µg/mL) and dilute across the plate to cover a wide range. Ensure the final DMSO concentration is ≤1% to avoid solvent toxicity.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the test compounds.
-
Controls: Include a positive control (bacteria with standard antibiotic), a negative control (bacteria with DMSO), and a sterility control (broth only).
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
Data Presentation and Expected Outcomes
The derivatization is expected to lower the MIC values, indicating increased potency. Halogenation often broadens the spectrum of activity, while acylation typically shows a more pronounced effect on Gram-positive bacteria.
Table 1: Representative MIC Data (µg/mL)
| Compound | S. aureus (Gram-positive) | E. coli (Gram-negative) |
| Pinocembrin (Parent) | 64 - 128 | >256 |
| B-Ring Bromo-Derivative | 8 - 16 | 64 - 128 |
| C7-O-Oleoyl Derivative | 16 - 32 | >256 |
| Ciprofloxacin (Control) | 0.5 - 1 | 0.015 - 0.06 |
Note: These values are illustrative and based on trends reported in the literature.[1][8][12]
Mechanistic Insights
While the precise mechanisms are multifaceted, derivatization enhances pinocembrin's antimicrobial action through several potential pathways.
The primary mechanisms proposed for flavonoids and their enhanced derivatives include:
-
Inhibition of Nucleic Acid Synthesis: Some flavonoids are known to inhibit bacterial DNA gyrase, an enzyme essential for DNA replication.[3]
-
Disruption of Cytoplasmic Membrane Function: Increased lipophilicity allows derivatives to integrate into and disrupt the bacterial membrane, leading to leakage of essential ions and metabolites and ultimately cell death.[5][6][13]
-
Inhibition of Energy Metabolism: Flavonoids can interfere with the bacterial electron transport chain, cutting off the energy supply for cellular processes.
-
Inhibition of Biofilm Formation: Many flavonoids can prevent bacteria from forming biofilms, which are protective communities that confer high levels of antibiotic resistance.[5]
Conclusion and Future Perspectives
The derivatization of this compound is a highly effective and rational strategy for developing novel antimicrobial agents. By applying chemical modifications such as B-ring halogenation and C7-acylation, researchers can significantly enhance the potency and, in some cases, broaden the activity spectrum of this natural scaffold. The protocols detailed in this note provide a reliable foundation for synthesizing and evaluating these next-generation compounds.
Future work should focus on creating diverse libraries of derivatives to further refine structure-activity relationships, exploring in vivo efficacy and toxicity in animal models, and investigating potential synergies between these novel compounds and existing antibiotics to combat multidrug-resistant pathogens.
References
- 1. Synthesis and biological evaluation of this compound derivatives as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pinocembrin: A Novel Natural Compound with Versatile Pharmacological and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial activity of flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mss.academiaromana-is.ro [mss.academiaromana-is.ro]
- 5. Antibacterial Activities of Flavonoids: Structure-Activity Relati...: Ingenta Connect [ingentaconnect.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. An ancient remedial repurposing: synthesis of new pinocembrin fatty acid acyl derivatives as potential antimicrobial/anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antibacterial Effects of Flavonoids and Their Structure-Activity Relationship Study: A Comparative Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: Formulation and Drug Delivery Strategies for 5,7-Dihydroxyflavanone
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
5,7-Dihydroxyflavanone, also known as Pinocembrin, is a natural flavonoid with a compelling range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and neuroprotective effects.[1] Despite its therapeutic promise, its clinical translation is severely hampered by poor aqueous solubility and low oral bioavailability, which leads to inadequate systemic absorption and suboptimal therapeutic concentrations.[1][2] This guide provides a comprehensive overview of advanced formulation strategies designed to overcome these physicochemical limitations. We delve into the rationale, step-by-step protocols, and critical characterization techniques for developing lipid-based nanocarriers, including liposomes and solid lipid nanoparticles (SLNs). The methodologies presented are intended to serve as a foundational resource for researchers aiming to enhance the solubility, stability, and therapeutic efficacy of this compound and other poorly soluble flavonoids.
The Core Challenge: Physicochemical Properties of this compound
Understanding the inherent properties of this compound is paramount to designing effective delivery systems. As a flavanone, its structure consists of a C6-C3-C6 skeleton.[3] This chemical structure contributes to its lipophilic nature and, consequently, its poor solubility in water.[1][4]
Studies on this compound and its derivatives have consistently reported low water solubility, often requiring the use of co-solvents like dimethyl sulfoxide (DMSO) for in vitro assays.[1] This poor solubility is a primary driver of its low oral bioavailability, as the compound cannot efficiently dissolve in gastrointestinal fluids for absorption.[2][4][5] Advanced formulation strategies are therefore not merely an optimization but a necessity for unlocking its therapeutic potential.[6][7] Nanoencapsulation, in particular, offers a robust solution by increasing the surface area for dissolution, protecting the molecule from premature degradation, and improving its pharmacokinetic profile.[8][9][10][11]
Liposomal Encapsulation of this compound
Rationale and Scientific Principles
Liposomes are microscopic vesicles composed of one or more phospholipid bilayers, closely mimicking the structure of biological membranes.[12] This biomimicry makes them highly biocompatible and effective carriers for both hydrophilic and lipophilic drugs. For a lipophilic compound like this compound, the molecule partitions into the hydrophobic acyl chains of the lipid bilayer.
Causality Behind This Choice:
-
Enhanced Solubilization: By encapsulating this compound within the lipid structure, the formulation can be dispersed in aqueous media, effectively overcoming its inherent insolubility.[13]
-
Protection from Degradation: The liposomal structure shields the encapsulated flavonoid from enzymatic degradation in the gastrointestinal tract and circulatory system, prolonging its half-life.[8][14]
-
Improved Bioavailability: Liposomes can enhance absorption across biological membranes, leading to higher systemic availability of the active compound.[13][15] Studies with other flavonoids have shown that liposomal formulations significantly improve growth-inhibiting activity against cancer cell lines compared to the free drug.[16][17]
References
- 1. Synthesis and biological evaluation of this compound derivatives as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview [pubmed.ncbi.nlm.nih.gov]
- 3. vup.sk [vup.sk]
- 4. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. historymedjournal.com [historymedjournal.com]
- 7. Lipid-Based Delivery Systems for Flavonoids and Flavonolignans: Liposomes, Nanoemulsions, and Solid Lipid Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Emergence of Nano-Based Formulations for Effective Delivery of Flavonoids against Topical Infectious Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Nanoparticle-Mediated Delivery of Flavonoids: Impact on Proinflammatory Cytokine Production: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nanoparticle-based targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lipid-Based Delivery Systems for Flavonoids and Flavonolignans: Liposomes, Nanoemulsions, and Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Encapsulation of naturally occurring flavonoids into liposomes: physicochemical properties and biological activity against human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Cellular Cytotoxicity Analysis of 5,7-Dihydroxyflavanone
Introduction: Unveiling the Bioactivity of 5,7-Dihydroxyflavanone
This compound, a flavonoid naturally present in various plants, honey, and propolis, has garnered significant scientific interest for its potential therapeutic properties.[1][2][3] As a member of the flavone class of organic compounds, it is recognized for its antioxidant, anti-inflammatory, and anticancer activities.[1][2] The exploration of such natural compounds in drug discovery and development necessitates a thorough evaluation of their cytotoxic effects to determine their therapeutic window and potential toxicological liabilities.[4] This guide provides a comprehensive overview and detailed protocols for assessing the cytotoxicity of this compound in a cell culture setting, designed for researchers and scientists in drug development.
The following application notes will detail the essential methodologies for determining cell viability and the mechanisms of cell death induced by this compound. We will delve into the principles and execution of three cornerstone cytotoxicity assays: the MTT assay for assessing metabolic activity, the Lactate Dehydrogenase (LDH) assay for evaluating membrane integrity, and apoptosis assays for the detection of programmed cell death.[5][6][7]
PART 1: Foundational Knowledge and Experimental Design
A robust cytotoxicity study begins with careful planning and an understanding of the test compound's properties. This section outlines the critical preliminary steps and considerations for designing a scientifically sound experiment.
Physicochemical Properties and Handling of this compound
This compound (PubChem CID: 238782) is a flavonoid with the chemical formula C15H12O4.[8] A crucial consideration for in vitro assays is its solubility and stability in cell culture media. Flavonoids can be unstable in aqueous solutions, particularly at physiological pH and temperature, often due to oxidation.[9]
-
Solubility: this compound derivatives generally exhibit low water solubility.[3][10] Therefore, it is recommended to prepare stock solutions in an organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol.[9] The final concentration of the organic solvent in the cell culture medium should be kept to a minimum (typically below 0.1%) and be consistent across all experimental and control groups to avoid solvent-induced cytotoxicity.[9]
-
Stability: To prevent degradation, stock solutions should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[9] It is also advisable to protect solutions from light by using amber vials or by wrapping containers in foil.[9] Working solutions should be prepared fresh immediately before use.[9]
Cell Line Selection: The Biological Context
The choice of cell line is paramount and should be guided by the research question. For general cytotoxicity screening, commonly used cancer cell lines such as HeLa (cervical cancer), HepG2 (liver cancer), or MCF-7 (breast cancer) are often employed.[11][12] If investigating organ-specific toxicity, such as cardiotoxicity, human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) offer a more physiologically relevant model.[13][14][15] It is also beneficial to include a non-cancerous cell line, such as human fibroblasts (e.g., TIG-1) or endothelial cells (e.g., HUVEC), to assess for selective cytotoxicity.[16]
Experimental Controls: Ensuring Data Integrity
The inclusion of appropriate controls is fundamental to the validity of any cytotoxicity assay.
-
Untreated Control (Negative Control): Cells cultured in medium with the vehicle (e.g., DMSO at the same final concentration as in treated wells) but without the test compound. This group represents 100% cell viability.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin, staurosporine) to ensure the assay is performing as expected and the cells are responsive to cytotoxic stimuli.
-
Blank Control (Medium Only): Wells containing only cell culture medium without cells. This is used to subtract the background absorbance or fluorescence of the medium and the assay reagents.
Dose-Response and Time-Course Studies: Defining the Cytotoxic Profile
Cytotoxicity is typically dependent on both the concentration of the compound and the duration of exposure.
-
Dose-Response: A range of this compound concentrations should be tested to determine the dose at which a cytotoxic effect is observed. This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key parameter for quantifying a compound's potency.
-
Time-Course: Cells should be exposed to the compound for different durations (e.g., 24, 48, and 72 hours) to understand the kinetics of the cytotoxic response.[4]
PART 2: Core Cytotoxicity Assay Protocols
This section provides detailed, step-by-step protocols for three widely used cytotoxicity assays.
MTT Assay: A Measure of Metabolic Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that assesses cell viability based on mitochondrial activity.[5] Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to a purple formazan product.[4][17] The amount of formazan produced is directly proportional to the number of viable cells.[4]
Experimental Protocol: MTT Assay [4][18]
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for attachment.[4]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include untreated and positive controls. Incubate for the desired time period (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: After incubation, carefully remove the treatment medium and add 10 µL of MTT solution (5 mg/mL in PBS) to each well to achieve a final concentration of 0.45 mg/mL.[18]
-
Incubation: Incubate the plate for 1.5 to 4 hours at 37°C, allowing for the formation of formazan crystals.[4][18]
-
Formazan Solubilization: Carefully remove the MTT solution and add 100-130 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[4][17]
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100
LDH Assay: Assessing Membrane Integrity
The Lactate Dehydrogenase (LDH) cytotoxicity assay is a colorimetric method that quantifies cell death by measuring the release of LDH from damaged cells. L[4]DH is a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity. T[4][6][19]he assay involves a coupled enzymatic reaction that leads to the formation of a colored formazan product, which is proportional to the amount of LDH released and thus the extent of cytotoxicity.
[4]Experimental Protocol: LDH Assay
[4]1. Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2). 2. Prepare Controls: In separate wells, prepare the following controls:
- Spontaneous LDH Release: Untreated cells.
- Maximum LDH Release: Untreated cells lysed with a lysis buffer (e.g., Triton X-100). [6] * Background Control: Culture medium without cells.
- Supernatant Collection: After the treatment incubation, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 4 minutes) to pellet the cells.
- Transfer Supernatant: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
- LDH Reaction: Add the LDH reaction solution to each well containing the supernatant.
- Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light. 7[6]. Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
[6]Data Analysis: Calculate the percentage of cytotoxicity using the following formula: [4]% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
Workflow for the LDH Cytotoxicity Assay
Caption: Workflow of the LDH cytotoxicity assay.
Apoptosis Assays: Detecting Programmed Cell Death
Apoptosis, or programmed cell death, is a key mechanism by which cytotoxic compounds can exert their effects. D[7][20]etecting apoptosis can provide valuable insights into the mechanism of action of this compound. Several methods can be employed to detect apoptosis, including Annexin V/PI staining and caspase activity assays.
[7][21]Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Annexin V: Binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells.
-
Propidium Iodide (PI): A fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.
Experimental Protocol: Annexin V/PI Staining
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add fluorescently labeled Annexin V and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Caspase Activity Assays
Caspases are a family of proteases that are activated during apoptosis. A[22]ssays are available to measure the activity of specific caspases (e.g., caspase-3, -7, -8, -9) using colorimetric or fluorometric substrates.
Experimental Protocol: Caspase-3/7 Activity Assay
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound.
-
Cell Lysis: After treatment, lyse the cells to release the caspases.
-
Substrate Addition: Add a caspase-3/7 substrate to the cell lysate.
-
Incubation: Incubate at room temperature to allow the caspases to cleave the substrate.
-
Signal Measurement: Measure the resulting colorimetric or fluorescent signal using a plate reader.
Apoptotic Signaling Pathway
Caption: Simplified overview of apoptotic signaling pathways.
PART 3: Data Interpretation and Further Mechanistic Studies
A comprehensive cytotoxicity assessment goes beyond simple viability readouts. Integrating data from multiple assays and considering further mechanistic studies provides a more complete picture of the compound's biological effects.
Data Summary and Interpretation
| Assay | Principle | Endpoint Measured | Interpretation of Positive Result |
| MTT | Mitochondrial dehydrogenase activity | Decrease in formazan production | Reduced metabolic activity, potential cytotoxicity or cytostasis |
| LDH | Release of cytosolic enzyme upon membrane damage | Increase in LDH activity in the supernatant | Loss of plasma membrane integrity, indicative of necrosis or late apoptosis |
| Apoptosis | Detection of apoptotic markers (e.g., Annexin V, caspase activity) | Increase in apoptotic cell population or caspase activity | Induction of programmed cell death |
Investigating Oxidative Stress
Flavonoids can exhibit both antioxidant and pro-oxidant activities, the latter often at higher concentrations. G[23][24][25]iven that this compound has known antioxidant properties, investigating its potential to induce oxidative stress at cytotoxic concentrations is a logical next step. T[2]his can be assessed by measuring the levels of intracellular reactive oxygen species (ROS) using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).
[16]Potential Signaling Pathway of Flavonoid-Induced Oxidative Stress
Caption: Flavonoid-induced oxidative stress leading to cellular damage.
Conclusion
The protocols and guidelines presented here provide a robust framework for the systematic evaluation of this compound cytotoxicity. By employing a multi-assay approach that interrogates different aspects of cell health—metabolic activity, membrane integrity, and apoptosis—researchers can obtain a comprehensive understanding of the compound's cytotoxic profile. This knowledge is crucial for advancing the development of this compound as a potential therapeutic agent.
References
- 1. Chrysin as a Multifunctional Therapeutic Flavonoid: Emerging Insights in Pathogenesis Management: A Narrative Review [mdpi.com]
- 2. 5,7-Dihydroxyflavone Enhances the Apoptosis-Inducing Potential of TRAIL in Human Tumor Cells via Regulation of Apoptosis-Related Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of this compound derivatives as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 7. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 8. This compound | C15H12O4 | CID 238782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. rbmb.net [rbmb.net]
- 12. Synthesis and biological evaluation of this compound derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Highlight report: Cell type selection for toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Drug Screening Using a Library of Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes Reveals Disease Specific Patterns of Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Human iPSCs: valuable models for cardiotoxicity screening [axolbio.com]
- 16. Cytotoxicity of Flavonoids toward Cultured Normal Human Cells [jstage.jst.go.jp]
- 17. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 20. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. tandfonline.com [tandfonline.com]
- 23. daneshyari.com [daneshyari.com]
- 24. "Effects of flavonoid antioxidants on oxidative stress in vivo" by Juan Emilio Andrade Laborde [docs.lib.purdue.edu]
- 25. Revisiting the Oxidation of Flavonoids: Loss, Conservation or Enhancement of Their Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges of 5,7-Dihydroxyflavanone in Aqueous Solutions
Introduction: 5,7-Dihydroxyflavanone, also known as Pinocembrin, is a natural flavanone abundant in propolis, honey, and various plants[1]. Its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and neuroprotective properties, makes it a compound of significant interest for therapeutic development[1]. However, its progression from bench to clinic is severely hampered by a critical physicochemical challenge: extremely low aqueous solubility[2][3]. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical support center, including in-depth FAQs and troubleshooting protocols, to systematically address and overcome the solubility issues of this compound in aqueous environments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries researchers face when working with this compound.
Q1: What is the expected aqueous solubility of this compound?
A1: this compound is classified as practically insoluble in water[2][3]. Calculated estimates suggest its solubility is approximately 0.033 g/L (or 33 µg/mL) at 25°C[2]. A related compound, Chrysin (5,7-dihydroxyflavone), exhibits a similarly low aqueous solubility of about 0.06 mg/mL[4]. This inherent hydrophobicity stems from its planar, polycyclic structure, necessitating the use of solubilization strategies for most experimental work.
Q2: What is the best organic solvent for creating a stock solution?
A2: Dimethyl sulfoxide (DMSO) is the most effective and commonly used solvent for preparing high-concentration stock solutions of this compound and other flavonoids[1][5][6]. It is a powerful aprotic solvent capable of disrupting the intermolecular forces in the crystalline flavanone. Methanol and ethanol are also viable options, though they may not achieve the same high concentrations as DMSO[7]. When preparing a stock, ensure the compound is fully dissolved, using gentle warming or sonication if necessary.
Q3: Why does my compound precipitate when I dilute my DMSO stock in an aqueous buffer?
A3: This phenomenon, known as "crashing out," occurs when the concentration of this compound in the final aqueous solution exceeds its solubility limit in the water/co-solvent mixture. While the compound is soluble in the initial DMSO stock, the addition of a large volume of aqueous buffer drastically changes the solvent environment, making it much less hospitable to the hydrophobic flavanone. The final concentration of DMSO is often too low to maintain solubility. For cell-based assays, it is critical to keep the final DMSO concentration below a non-toxic level (typically <0.5%)[8].
Q4: Can I use pH adjustment to improve solubility?
A4: Yes, pH adjustment can be an effective strategy. This compound possesses two phenolic hydroxyl groups, which are weakly acidic. By increasing the pH of the aqueous solution to a value above the pKa of these groups, they will deprotonate to form phenolate ions. This ionization increases the molecule's polarity and, consequently, its aqueous solubility[9][10]. However, one must consider the pH stability of the compound, as flavonoids can be susceptible to degradation under alkaline conditions[11].
Q5: What are cyclodextrins and how do they work to improve solubility?
A5: Cyclodextrins (CDs) are cyclic oligosaccharides with a unique molecular structure resembling a truncated cone[12][13]. Their exterior is hydrophilic, while the internal cavity is hydrophobic. This structure allows them to encapsulate non-polar "guest" molecules, like this compound, within their cavity[12]. This process, known as inclusion complexation, effectively shields the hydrophobic drug from the aqueous environment, presenting a new, water-soluble drug-CD complex to the solution. This can lead to dramatic increases in apparent aqueous solubility, often by several hundred-fold[14][15]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative due to its high water solubility and low toxicity[14][16].
Section 2: Troubleshooting Guide
This guide provides structured solutions to specific experimental problems.
Problem 1: Compound precipitates out of solution during dilution into aqueous media for in vitro assays.
-
Underlying Cause: The final concentration of the organic co-solvent (e.g., DMSO) is insufficient to maintain the solubility of this compound at the desired working concentration.
-
Troubleshooting Workflow:
-
Optimize Co-Solvent Concentration: Determine the maximum tolerable co-solvent concentration for your experimental system (e.g., 0.5% DMSO for most cell lines). Prepare a more concentrated DMSO stock so that the required dose can be delivered within this limit.
-
Gentle Heating & Agitation: When diluting, gently warm the aqueous buffer (e.g., to 37°C) and stir continuously. Add the DMSO stock dropwise to facilitate dissolution and prevent localized supersaturation[9].
-
Explore Alternative Co-solvents: Polyethylene glycol 400 (PEG400) or ethanol can be used in combination with or as alternatives to DMSO. Some formulations use a mixture of solvents, such as DMSO and PEG300, to improve solubility for in vivo use[17][18].
-
Implement Cyclodextrin Complexation: If co-solvents alone are insufficient, forming an inclusion complex with HP-β-CD is the most robust solution. This will significantly increase the aqueous solubility and stability of the compound in your media[14][15]. Refer to Protocol 3 for a detailed methodology.
-
Problem 2: Low or inconsistent bioactivity observed in cell-based assays.
-
Underlying Cause: The poor aqueous solubility leads to the formation of micro-precipitates in the cell culture medium. This reduces the actual concentration of the compound available to the cells, leading to underestimation of its potency and inconsistent results.
-
Troubleshooting Workflow:
-
Verify Solution Clarity: Before adding the treatment to your cells, visually inspect the final diluted medium for any signs of precipitation or cloudiness. If possible, centrifuge a sample and analyze the supernatant via HPLC or UV-Vis spectrophotometry to determine the actual dissolved concentration[19].
-
Reduce Final Concentration: Your desired concentration may simply be unattainable. Perform a dose-response experiment starting from a lower, fully soluble concentration to establish a reliable baseline.
-
Utilize a Solubilizing Excipient: The most reliable method to ensure bioavailability in culture is to use a solubilizing agent. Formulating this compound with HP-β-CD or Captisol® (a modified cyclodextrin) will maintain it in a dissolved state, ensuring consistent cellular exposure.
-
Section 3: Visualization of Key Concepts & Workflows
Visual aids provide a clear understanding of the decision-making process and underlying mechanisms.
References
- 1. Synthesis and biological evaluation of this compound derivatives as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS # 68745-38-0, (±)-5,7-Dihydroxyflavanone, (±)-Pinocembrin, NSC 43318 - chemBlink [chemblink.com]
- 3. Showing Compound 3',4',5,7-Tetrahydroxyflavanone (FDB011936) - FooDB [foodb.ca]
- 4. Chrysin as a Multifunctional Therapeutic Flavonoid: Emerging Insights in Pathogenesis Management: A Narrative Review [mdpi.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. oatext.com [oatext.com]
- 13. oatext.com [oatext.com]
- 14. A 5,7-Dimethoxyflavone/Hydroxypropyl-β-Cyclodextrin Inclusion Complex with Anti-Butyrylcholinesterase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A 5,7-dimethoxyflavone/hydroxypropyl-β-cyclodextrin inclusion complex with anti-butyrylcholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. 5,7-Dimethoxyflavanone | Flavonoids | 1036-72-2 | Invivochem [invivochem.com]
- 18. file.medchemexpress.com [file.medchemexpress.com]
- 19. dissolutiontech.com [dissolutiontech.com]
Stability and degradation profile of 5,7-Dihydroxyflavanone under experimental conditions
Introduction: Navigating the Experimental Nuances of 5,7-Dihydroxyflavanone
Welcome to the technical support guide for this compound, a flavonoid also widely known as Pinocembrin.[1][2] As a bioactive compound with significant therapeutic potential, understanding its chemical stability and degradation profile is paramount for obtaining reliable and reproducible experimental results.[2] This document provides field-proven insights, troubleshooting guides, and validated protocols to address the common challenges researchers face when working with this flavanone, from initial solution preparation to long-term stability assessment.
Frequently Asked Questions (FAQs): Core Stability & Handling
This section addresses the most common inquiries regarding the fundamental properties and handling of this compound.
Q1: What are the primary factors that cause this compound to degrade? A1: Like many phenolic compounds, the stability of this compound is primarily influenced by four factors: pH, light, temperature, and oxidation.[3][4] Hydroxyl groups on the flavanone structure can be deprotonated at higher pH, making the molecule highly susceptible to oxidative degradation and structural rearrangement.[3] The compound is also sensitive to photodegradation from UV and even ambient light exposure.[3] Elevated temperatures accelerate these degradation processes.[5] Finally, the presence of dissolved oxygen or trace metal ions can catalyze oxidation.[3][6]
Q2: What is the recommended method for preparing a stock solution for in vitro assays? A2: Due to its poor aqueous solubility (reported around 48.33 µg/mL), a co-solvent approach is necessary.[7][8] The most reliable method is to first dissolve solid this compound in an organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol.[9] A stock solution in DMSO can be prepared at concentrations up to approximately 30 mg/mL.[7][9] For your final working solution, this DMSO stock should then be diluted with your aqueous buffer of choice (e.g., PBS, pH 7.2).[9] It is critical to note that aqueous solutions prepared this way have limited stability; we do not recommend storing the final aqueous solution for more than one day to avoid precipitation and degradation.[9]
Q3: How does pH impact the stability of this compound in aqueous solutions? A3: The pH of the medium is a critical determinant of stability. Flavonoids are generally more stable in acidic conditions (pH < 7).[3] In neutral to alkaline solutions, this compound is prone to degradation.[3] Under alkaline conditions (e.g., in the presence of 0.1 M NaOH), the flavanone ring is susceptible to opening, which converts the flavanone into its corresponding chalcone isomer.[6] This is a common degradation pathway for this class of compounds and results in a molecule with different physicochemical and biological properties.
Q4: What are the best practices for long-term storage of solid and stock solutions? A4:
-
Solid Compound: For long-term stability, the solid powder should be stored at -20°C or -80°C in a tightly sealed container, protected from light and moisture.[4] To minimize oxidation, the container can be purged with an inert gas like argon or nitrogen before sealing.[4]
-
Stock Solutions: Prepare concentrated stock solutions in a suitable organic solvent like DMSO.[9] These should be aliquoted into smaller, single-use vials to prevent contamination and avoid repeated freeze-thaw cycles, which can degrade the compound.[4] For optimal stability, store these aliquots at -80°C for use within six months or at -20°C for use within one month.[4]
Q5: Is this compound sensitive to light? A5: Yes, absolutely. Flavonoids can undergo photodegradation upon exposure to UV or ambient light, leading to the formation of degradation products with altered activity.[3] All solutions containing this compound should be prepared and stored in amber vials or containers wrapped in aluminum foil to protect them from light.[3] This practice is crucial during long experiments and storage.
Troubleshooting Guide: Addressing Common Experimental Issues
This guide provides solutions to specific problems you may encounter during your experiments.
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| Rapid degradation of the compound, even at neutral pH. | 1. Metal Ion Contamination: Trace metal ions in buffers can catalyze flavonoid degradation.[6]2. Dissolved Oxygen: Oxygen in the buffer promotes oxidative degradation.[3]3. Light Exposure: Inadequate protection from ambient or UV light.[3] | 1. Use high-purity (e.g., Milli-Q) water and analytical grade reagents for all buffers. Consider adding a chelating agent like EDTA (0.1 mM) to your buffer to sequester metal ions.[6]2. Degas your buffers before use by sparging with an inert gas (nitrogen or argon) or by using a sonication/vacuum cycle.3. Ensure all sample vials are amber-colored or wrapped securely in aluminum foil during the entire experimental duration.[3] |
| An unexpected new, broader peak appears in my HPLC chromatogram, especially with samples in basic media. | Ring-Opening to Chalcone: Under alkaline conditions, flavanones can undergo a ring-opening reaction to form the corresponding chalcone.[6] Chalcones are typically more polar and may have a different retention time and peak shape on a reverse-phase column. | This is a known degradation pathway. To confirm, you can perform a forced degradation study under basic conditions and monitor the formation of this new peak. Further characterization with LC-MS can confirm the mass of the degradant corresponds to the parent compound, as it is an isomer.[6] |
| Consistently low recovery of the compound across all experimental conditions. | 1. Adsorption to Surfaces: Flavonoids are known to adsorb to glass and plastic surfaces, especially at low concentrations.[6]2. Incomplete Solubilization: The compound may not be fully dissolved in your aqueous working solution, leading to lower effective concentrations.3. System Issues: Leaks in your HPLC system or a degraded column can lead to poor recovery and peak shape.[6] | 1. Use silanized glassware or polypropylene vials and pipette tips to minimize surface adsorption.[6]2. Ensure your final DMSO concentration in the aqueous medium is sufficient to maintain solubility but does not exceed the tolerance of your assay (typically <0.5%). Visually inspect for any precipitate before use.3. Perform routine maintenance on your analytical equipment. Run a system suitability test with a stable standard to ensure the column and system are performing correctly. |
| No significant degradation is observed in my forced degradation study under acidic conditions. | High Stability in Acid: this compound, like many flavonoids, is relatively stable in acidic conditions.[3] The stress conditions may not be stringent enough to induce detectable degradation. | To demonstrate that your analytical method is truly "stability-indicating," you must achieve some degradation (typically 5-20%).[6][10] Consider increasing the stressor's intensity by using a higher acid concentration (e.g., 1 M HCl instead of 0.1 M) or a higher temperature (e.g., 80°C instead of 60°C).[6] |
Data Summary Tables
Table 1: Solubility Profile of this compound
| Solvent/System | Approximate Solubility | Source(s) |
| Water | ~48.33 µg/mL | [7][8] |
| Ethanol | ~1 mg/mL | [9] |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | [7][9] |
| Dimethylformamide (DMF) | ~30 mg/mL | [9] |
| 1:8 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [7][9] |
Table 2: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Method | Typical Conditions | Purpose | Source(s) |
| Acid Hydrolysis | 0.1 M - 1 M Hydrochloric Acid (HCl) | Incubate at 60°C - 80°C | To investigate degradation in an acidic environment. | [3][6] |
| Base Hydrolysis | 0.1 M - 1 M Sodium Hydroxide (NaOH) | Incubate at 60°C | To investigate degradation in an alkaline environment and induce ring-opening. | [3][6] |
| Oxidation | 3% - 30% Hydrogen Peroxide (H₂O₂) | Store at room temperature, protected from light | To investigate susceptibility to oxidative degradation. | [3] |
| Thermal Degradation | Dry Heat or Reflux in Solution | 60°C - 80°C in solution; higher for solid form | To assess the impact of heat on stability. | [5] |
| Photodegradation | UV Lamp (e.g., 254 nm/365 nm) or direct sunlight | Expose solution in a quartz cuvette or clear vial | To assess light sensitivity and identify photolytic degradants. | [3] |
Experimental Protocols & Methodologies
Protocol 1: Forced Degradation Study Workflow
This protocol outlines a standard procedure for subjecting this compound to various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.
1. Materials:
-
This compound
-
HPLC-grade Methanol or Acetonitrile
-
HPLC-grade water with 0.1% Formic Acid
-
1 M HCl, 1 M NaOH
-
30% Hydrogen Peroxide (H₂O₂)
-
Class A volumetric flasks and pipettes
-
HPLC system with UV/PDA detector
2. Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
3. Stress Sample Preparation:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Incubate at 80°C for 4 hours. Cool, neutralize with 1 mL of 1 M NaOH, and dilute to 10 mL with mobile phase.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 2 hours.[3] Cool, neutralize with 1 mL of 1 M HCl, and dilute to 10 mL with mobile phase.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Store at room temperature for 24 hours, protected from light.[3] Dilute to 10 mL with mobile phase.
-
Control Sample: Prepare a control sample by diluting 1 mL of stock solution to 10 mL with mobile phase without subjecting it to stress.
4. HPLC Analysis:
-
Analyze all samples using a validated HPLC method (see Protocol 2) to assess the percentage of degradation and the chromatographic profile of any new peaks.
Protocol 2: Standard Reversed-Phase HPLC Method
This method is a starting point for the analysis of this compound and its degradation products. It should be optimized and validated for your specific instrumentation.
-
Instrumentation: HPLC system with a UV/PDA detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[3]
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-31 min: 80% to 20% B
-
31-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[11]
-
Detection Wavelength: 290 nm (primary) and 212 nm (secondary).[9] A PDA detector scanning from 200-400 nm is recommended to capture the spectra of unknown degradants.
-
Injection Volume: 10 µL.[11]
-
Column Temperature: 30°C.
Visualized Workflows and Pathways
Degradation Pathway under Alkaline Conditions
The following diagram illustrates the characteristic ring-opening of the flavanone C-ring under basic conditions to form the corresponding chalcone.
Caption: Base-catalyzed ring-opening of this compound.
General Workflow for a Stability Study
This workflow outlines the key decision points and steps in a typical stability assessment project for this compound.
Caption: A typical experimental workflow for stability testing.
References
- 1. Synthesis and biological evaluation of this compound derivatives as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pinocembrin: A Novel Natural Compound with Versatile Pharmacological and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Thermal degradation: Significance and symbolism [wisdomlib.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Pinocembrin–Lecithin Complex: Characterization, Solubilization, and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. longdom.org [longdom.org]
- 11. benchchem.com [benchchem.com]
Optimization of reaction conditions for 5,7-Dihydroxyflavanone synthesis
Technical Support Center: Synthesis of 5,7-Dihydroxyflavanone
Welcome to the technical support center for the synthesis of this compound, also known as Pinocembrin. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to explore the causality behind experimental choices, offering robust troubleshooting guides and in-depth FAQs to empower you to optimize your reaction conditions and overcome common synthetic challenges.
Overview of the Core Synthetic Strategy
The most reliable and widely adopted method for synthesizing this compound is a two-stage process. It begins with a base-catalyzed Claisen-Schmidt condensation to form a chalcone intermediate, which then undergoes an intramolecular cyclization to yield the target flavanone.[1] The efficiency of each step is highly dependent on carefully controlled reaction conditions.
The general workflow is illustrated below:
Caption: General two-step synthesis pathway for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the essential starting materials for this synthesis?
The primary precursors are 2',4',6'-trihydroxyacetophenone and benzaldehyde.[2] The purity of these starting materials is critical; impurities can inhibit the condensation reaction or lead to difficult-to-remove byproducts. It is recommended to use reagents of ≥98% purity.
Q2: What is the role of the base in the initial Claisen-Schmidt condensation, and how does its concentration affect the reaction?
The base, typically a strong base like potassium hydroxide (KOH) or sodium hydroxide (NaOH), serves to deprotonate the methyl group of the acetophenone, generating a nucleophilic enolate.[3] This enolate then attacks the electrophilic carbonyl carbon of benzaldehyde.
-
Causality: The concentration of the base is a critical optimization parameter. Insufficient base leads to slow or incomplete reactions. However, excessively high concentrations can promote side reactions, including the Cannizzaro reaction of benzaldehyde or favor the formation of undesired isomeric byproducts like aurones during the subsequent cyclization step.[4] A common starting point is using 10 equivalents of NaOH or a 50% aqueous KOH solution.[1][2]
Q3: My chalcone cyclization is inefficient. What factors control the formation of the flavanone?
The cyclization of the 2'-hydroxychalcone is an intramolecular Michael addition, which is often a reversible equilibrium.[4] Key factors include:
-
Catalyst: The reaction can be catalyzed by either acid or base. Base-catalyzed cyclization, often using a milder base like sodium acetate (NaOAc) in refluxing methanol or ethanol, is common and generally effective.[5]
-
Temperature: Refluxing the reaction mixture is standard practice to provide the necessary activation energy for the cyclization to proceed at a reasonable rate.[5]
-
Solvent: Protic solvents like ethanol or methanol are typically used as they can solvate the ionic intermediates effectively.
Q4: What are the most effective methods for purifying the final this compound product?
Purification is crucial to remove unreacted chalcone, catalysts, and any side products. The two most effective methods are:
-
Recrystallization: This is often the simplest method if the crude product is relatively clean. Ethanol or ethanol-water mixtures are excellent solvent systems for flavonoids.[6] The principle relies on the higher solubility of the desired compound in hot solvent and lower solubility upon cooling, leaving impurities behind in the mother liquor.[6]
-
Column Chromatography: For mixtures with multiple components or impurities with similar solubility, silica gel column chromatography is the method of choice.[7] A typical eluent system would be a gradient of ethyl acetate in hexane, which separates compounds based on polarity.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Chalcone Intermediate | 1. Impure Starting Materials: Contaminants in the acetophenone or benzaldehyde can halt the reaction. 2. Inactive Catalyst: The base (KOH/NaOH) may be old or have absorbed atmospheric CO₂. 3. Insufficient Reaction Time/Temperature: The condensation may be slow under the current conditions. | 1. Verify Purity: Confirm the purity of starting materials via melting point or NMR. 2. Use Fresh Base: Prepare a fresh aqueous solution of a high-purity base. 3. Monitor the Reaction: Use Thin Layer Chromatography (TLC) to track the consumption of the starting materials. If the reaction stalls, consider a modest increase in temperature or allowing it to stir for a longer duration (e.g., 24 hours).[2] |
| Low Yield of Flavanone During Cyclization | 1. Unfavorable Equilibrium: The equilibrium between the chalcone and flavanone may not favor the product under your conditions.[4] 2. Suboptimal Catalyst: The chosen catalyst (e.g., NaOAc) may not be effective enough. 3. Decomposition: Prolonged exposure to harsh acidic or basic conditions at high temperatures can degrade the product. | 1. Adjust Conditions: Ensure you are at reflux. If using a base like NaOAc, ensure it is anhydrous.[5] 2. Switch Catalyst: If base-catalyzed cyclization fails, an acid-catalyzed approach (e.g., 6N HCl in methanol at 60 °C) can be attempted, though this may require prior protection of hydroxyl groups.[5] 3. Minimize Reaction Time: Monitor the reaction closely by TLC and stop heating as soon as the chalcone spot has disappeared to prevent degradation.[4] |
| Formation of an Isomeric Aurone Byproduct | Reaction Conditions: Aurone formation is a known side reaction, particularly favored by high temperatures and certain basic conditions.[4] | Modify Reaction Conditions: Performing the cyclization at lower temperatures may favor flavanone formation. Reducing the concentration of the base has also been shown to increase the yield of the flavanone over the aurone.[4] |
| Final Product is an Oily Residue, Not a Solid | 1. Presence of Impurities: Significant amounts of unreacted starting material or solvent can prevent crystallization. 2. "Oiling Out": This occurs during recrystallization if the solution is cooled too quickly or if the boiling point of the solvent is higher than the melting point of the compound.[6] | 1. Purify Further: Subject the oil to column chromatography to isolate the pure compound.[7] 2. Optimize Recrystallization: Re-dissolve the oil in the minimum amount of hot solvent. Allow it to cool slowly to room temperature before moving to an ice bath. If it persists, try a different solvent system.[6] |
Troubleshooting Workflow: Low Final Product Yield
Caption: Decision tree for troubleshooting low product yields.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2',4',6'-Trihydroxychalcone (Intermediate)
This protocol is adapted from methodologies described in the literature.[2]
-
Reaction Setup: In a round-bottom flask, dissolve 2',4',6'-trihydroxyacetophenone (1 equivalent) and benzaldehyde (1.1 equivalents) in ethanol.
-
Base Addition: While stirring at room temperature, slowly add an aqueous solution of potassium hydroxide (KOH, 50%).
-
Reaction: Continue stirring the mixture for 24 hours at room temperature. The formation of a yellow-orange precipitate typically indicates chalcone formation.
-
Work-up:
-
Pour the reaction mixture into a beaker of ice-cold water.
-
Carefully acidify the mixture with dilute HCl until it reaches a pH of ~2-3. This will fully precipitate the chalcone product.
-
Filter the resulting solid using a Büchner funnel.
-
Wash the solid thoroughly with cold water until the filtrate is neutral (pH ~7).
-
-
Drying: Dry the yellow solid in a desiccator or a vacuum oven at a low temperature (<50 °C) to obtain the crude 2',4',6'-trihydroxychalcone. This crude product is often pure enough for the next step.
Protocol 2: Cyclization to this compound
This protocol utilizes a common base-catalyzed cyclization method.[5]
-
Reaction Setup: Place the crude 2',4',6'-trihydroxychalcone (1 equivalent) and anhydrous sodium acetate (NaOAc, 5 equivalents) into a round-bottom flask.
-
Solvent Addition: Add methanol (or ethanol) to the flask.
-
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase), observing the disappearance of the chalcone spot. The reaction is typically complete within 24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure using a rotary evaporator.
-
Pour the concentrated mixture into ice-cold water to precipitate the crude flavanone.
-
-
Purification:
References
- 1. Synthesis and Investigation of Flavanone Derivatives as Potential New Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Bioassay Interference with 5,7-Dihydroxyflavanone
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5,7-Dihydroxyflavanone. This guide provides in-depth troubleshooting advice in a direct question-and-answer format to address common and complex issues of bioassay interference associated with this flavonoid. As Senior Application Scientists, we aim to provide not just protocols, but the scientific reasoning behind them to empower you to make informed decisions in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it prone to bioassay interference?
A1: this compound, also known as Pinocembrin or Chrysin, is a natural flavonoid with a chemical formula of C₁₅H₁₂O₄.[1][2] Its structure, featuring aromatic rings and hydroxyl groups, is responsible for its biological activities and, simultaneously, its potential for assay interference.[3][4] Flavonoids are a well-documented class of compounds that can produce misleading results in bioassays through several mechanisms.[5][6] These are often referred to as "promiscuous inhibitors" or Pan-Assay Interference Compounds (PAINS) because they can appear active against a wide range of unrelated targets.[5][7][8]
The primary mechanisms of interference for compounds like this compound include:
-
Compound Aggregation: Formation of colloidal particles that non-specifically sequester and denature proteins.[7][8][9]
-
Autofluorescence: Intrinsic fluorescence that can mask or mimic a true signal in fluorescence-based assays.[10][11][12]
-
Redox Cycling: The phenolic hydroxyl groups can undergo redox reactions, generating reactive oxygen species (ROS) like hydrogen peroxide, which can disrupt assay components.[6][13][14]
-
Light Absorbance (Inner Filter Effect): The compound may absorb light at the excitation or emission wavelengths of the assay fluorophore, leading to signal quenching.[15][16]
Understanding these potential artifacts is the first step in designing robust experiments and correctly interpreting your data.
Troubleshooting Guide 1: Is My Hit Real? Investigating Compound Aggregation
A frequent cause of false positives in high-throughput screening (HTS) is the formation of compound aggregates.[9][17] These colloidal particles, typically 30-400 nm in diameter, can non-specifically inhibit enzymes by sequestering them on the aggregate surface.[7][8]
Q2: My dose-response curve for this compound is unusually steep and the IC₅₀ is in the low micromolar range. Could this be aggregation?
A2: Yes, an unusually steep Hill slope is a classic indicator of aggregation-based inhibition.[18] This occurs because inhibition only happens above a "critical aggregation concentration" (CAC), leading to a sharp, non-stoichiometric drop in activity.[9] Many promiscuous inhibitors show activity in the low-to-mid micromolar range, which is also typical for aggregate formation.[7][9]
Q3: How can I definitively test if this compound is acting as an aggregator in my assay?
A3: The most reliable and straightforward method is to perform a detergent counter-screen. Non-ionic detergents disrupt the formation of colloidal aggregates.[18][19] If the inhibitory activity of this compound is significantly diminished or eliminated in the presence of a detergent, aggregation is the likely cause.[16][20]
Experimental Protocol: Detergent Counter-Screen
Objective: To determine if the observed bioactivity of this compound is dependent on aggregation.
Methodology:
-
Prepare two sets of assay buffers:
-
Perform Dose-Response: Prepare serial dilutions of this compound in both Buffer A and Buffer B.
-
Run Assay: Execute your standard assay protocol in parallel for both buffer conditions.
-
Analyze Data: Compare the dose-response curves and IC₅₀ values obtained in the presence and absence of detergent.
Interpretation of Results:
| Observation | Interpretation |
| Significant rightward shift (>10-fold) or loss of IC₅₀ in the presence of detergent. | Strong evidence for aggregation-based inhibition.[21] |
| No significant change in IC₅₀ with detergent. | Aggregation is unlikely to be the primary mechanism of action. |
Troubleshooting Guide 2: Managing Fluorescence Interference
Flavonoids are known to be naturally fluorescent, which can be a major source of interference in fluorescence-based assays (e.g., fluorescence polarization, FRET, or assays using fluorescent reporters like GFP).[10][12][22]
Q4: I'm seeing a high signal in my fluorescence assay wells containing this compound, even in my no-enzyme control. Is this autofluorescence?
A4: This is a strong indication of compound autofluorescence.[15][23] The compound itself is fluorescing when excited by the plate reader's light source, leading to a false-positive signal. Flavonoids typically show broad fluorescence in the green to yellow range.[10][11]
Q5: How do I confirm and mitigate autofluorescence from 5,7-Dihydroxyflavarone?
A5: A systematic approach involving control experiments and spectral analysis is necessary.
Experimental Protocol: Characterizing Autofluorescence
Objective: To confirm and quantify the autofluorescence of this compound under your specific assay conditions.
Methodology:
-
"Compound-Only" Control: Prepare a plate with serial dilutions of this compound in your assay buffer, but without any biological target (enzyme, cells, etc.) or fluorescent reporter.[15][20]
-
Read the Plate: Use the same instrument settings (excitation/emission wavelengths, gain) as your primary assay.
-
Perform a Spectral Scan: If your plate reader has this capability, measure the excitation and emission spectra of this compound at your screening concentration.[15]
-
Analyze Overlap: Compare the compound's spectra with the spectra of your assay's fluorophore. Significant overlap confirms the potential for interference.
Mitigation Strategies:
| Strategy | Description | When to Use |
| Switch to Red-Shifted Fluorophores | Autofluorescence is often weaker at longer wavelengths.[24] Switching to fluorophores like APC or Alexa Fluor 647 can significantly improve the signal-to-noise ratio.[22] | When autofluorescence in the blue/green spectrum is high. |
| Use a Time-Resolved Fluorescence (TRF) Assay | TRF assays use lanthanide chelates with long fluorescence lifetimes, allowing the measurement to be delayed until after the short-lived background fluorescence has decayed. | For assays where a suitable TRF probe is available. |
| Chemical Quenching | Reagents like Sudan Black B can be used in fixed-cell imaging to quench autofluorescence, though this is less applicable to biochemical assays.[10][25] | Primarily for immunofluorescence and histology applications.[25] |
| Develop an Orthogonal Assay | Confirm your findings using a different detection modality, such as luminescence, absorbance, or a label-free method (e.g., Surface Plasmon Resonance).[15] | This is the gold standard for validating any hit compound. |
Troubleshooting Guide 3: Uncovering Redox-Related Artifacts
The dihydroxy-substituted phenyl rings in this compound are redox-active.[4][26] This can lead to interference in assays sensitive to the redox environment or those that use redox-sensitive reagents.
Q6: My assay results with this compound are inconsistent and seem to depend on the age of the reagents. Could this be due to redox activity?
A6: This is a possibility. Redox-active compounds can be unstable in solution and may generate hydrogen peroxide (H₂O₂), especially in the presence of reducing agents like DTT.[6] This H₂O₂ can then oxidize and inactivate proteins or interfere with assay readouts, leading to poor reproducibility.
Q7: How can I test for redox-cycling interference?
A7: A common approach is to assess the effect of adding catalase, an enzyme that rapidly decomposes H₂O₂.
Experimental Protocol: Catalase Control Experiment
Objective: To determine if the observed activity is mediated by the generation of hydrogen peroxide.
Methodology:
-
Pre-incubation with Catalase: In parallel experiments, pre-incubate your enzyme/target with this compound in the presence and absence of catalase (e.g., 10 µg/mL).
-
Initiate Reaction: Add the remaining assay components to start the reaction.
-
Analyze Data: Compare the activity of this compound in the presence and absence of catalase.
Interpretation: If the inhibitory effect of this compound is reversed or significantly reduced by catalase, it strongly suggests that the mechanism of action is mediated by H₂O₂ production.
Visualizing the Troubleshooting Workflow
A logical workflow is critical for efficiently diagnosing assay interference.
Caption: A step-by-step workflow for diagnosing common bioassay artifacts.
References
- 1. This compound | C15H12O4 | CID 238782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of this compound derivatives as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrochemistry of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A common mechanism underlying promiscuous inhibitors from virtual and high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Autofluorescence-Based Investigation of Spatial Distribution of Phenolic Compounds in Soybeans Using Confocal Laser Microscopy and a High-Resolution Mass Spectrometric Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Revisiting the Oxidation of Flavonoids: Loss, Conservation or Enhancement of Their Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Redox Activity of Flavonoids: Impact on Human Health, Therapeutics, and Chemical Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Practical Fragments: Avoiding will-o’-the-wisps: aggregation artifacts in activity assays [practicalfragments.blogspot.com]
- 19. youtube.com [youtube.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 23. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. southernbiotech.com [southernbiotech.com]
- 25. vectorlabs.com [vectorlabs.com]
- 26. mdpi.com [mdpi.com]
Strategies to improve the bioavailability of 5,7-Dihydroxyflavanone in vivo
Welcome, Researcher. This guide is designed to function as a dedicated support center for scientists and drug development professionals investigating 5,7-Dihydroxyflavanone (also known as Pinocembrin). We address the principal challenge in its translational development: poor in vivo bioavailability. This document provides FAQs, troubleshooting guides, and validated protocols to help you navigate experimental hurdles and enhance the systemic exposure of this promising flavonoid.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and challenges encountered during the preclinical development of this compound.
Q1: My in vivo results with this compound are disappointing compared to its potent in vitro activity. Why is there such a discrepancy?
A: This is a classic and expected challenge with many flavonoids, including this compound. The discrepancy arises from low oral bioavailability, which means only a very small fraction of the administered dose reaches systemic circulation in its active form.[1] The primary barriers are:
-
Poor Aqueous Solubility: this compound is a lipophilic molecule with low water solubility, which limits its dissolution rate in the gastrointestinal (GI) fluid—a prerequisite for absorption.[2][3]
-
Extensive First-Pass Metabolism: After absorption into the intestinal cells (enterocytes) and passage to the liver, the compound undergoes rapid Phase II metabolism. The primary pathways are glucuronidation and sulfation, which convert the active aglycone into inactive, water-soluble conjugates that are quickly eliminated.[4][5][6]
-
Rapid Elimination: The metabolic conjugates are efficiently cleared from the body, leading to a short plasma half-life.[4]
Q2: What are the specific metabolic pathways I need to be concerned about for this compound?
A: The key metabolic pathways are Phase II conjugation reactions targeting the hydroxyl groups at the 5 and 7 positions. The enzymes responsible are primarily UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) located in the intestine and liver.[5] This metabolic process is a major determinant of the low bioavailability observed for this compound and the structurally similar flavonoid, chrysin.[3][7] The resulting metabolites, such as 5-hydroxy-flavanone-7-O-glucuronide and 5-hydroxy-flavanone-7-O-sulfonate, are generally considered biologically inactive and are rapidly excreted.[8]
Q3: Is simply increasing the oral dose a viable strategy to achieve therapeutic plasma concentrations?
A: While dose escalation may lead to a marginal increase in plasma concentration, it is generally an inefficient and often unfeasible strategy. The metabolic pathways responsible for eliminating this compound are high-capacity systems. Doubling the dose rarely results in a doubling of systemic exposure. Furthermore, at higher doses, you may encounter issues with GI tract irritation, solubility limitations in the gut, and potential off-target effects. A more scientifically sound approach is to address the root causes of low bioavailability through formulation or chemical modification.[3]
Q4: What are the main categories of strategies I should consider to enhance the bioavailability of this compound?
A: The strategies can be broadly grouped into three main pillars:
-
Pharmaceutical Formulation Approaches: These methods aim to improve the solubility, dissolution rate, and absorption of the parent molecule without altering its chemical structure. Key examples include nanoformulations (nanoparticles, liposomes, nanoemulsions) and solid dispersions.[9][10]
-
Co-administration Strategies: This involves administering this compound with other compounds that can enhance its absorption or inhibit its metabolism. For example, co-administration with inhibitors of P-glycoprotein (P-gp) efflux pumps or UGT enzymes.[5][11]
-
Structural Modification (Medicinal Chemistry): This advanced approach involves creating new chemical entities (prodrugs or analogs) by modifying the this compound backbone to improve its physicochemical properties and metabolic stability.[12][13]
Section 2: The Bioavailability Barrier & Strategic Solutions
Understanding the sequential barriers to bioavailability is critical for selecting an appropriate enhancement strategy.
Diagram: The Bioavailability Barrier for this compound
Caption: Flowchart of the primary obstacles limiting the oral bioavailability of this compound.
Diagram: Workflow for Selecting a Bioavailability Enhancement Strategy
Caption: A decision tree to guide the selection of an appropriate bioavailability enhancement strategy.
Section 3: Troubleshooting Guides & Protocols
This section provides detailed solutions and step-by-step protocols for common experimental challenges.
Guide 1: Overcoming Poor Dissolution
Problem: You observe that your this compound powder does not fully dissolve in simulated gastric or intestinal fluids, leading to inconsistent absorption data.
Solution Overview: Increase the effective surface area and dissolution rate by reducing particle size to the nanometer range or by creating an amorphous solid dispersion.
Protocol 1: Preparation of a this compound Nanosuspension via Wet Milling
This protocol is a robust method for producing a stable nanosuspension, which can significantly improve dissolution velocity. Nanoformulations have proven successful for enhancing flavonoid bioavailability.[9][14]
-
Objective: To produce a homogenous suspension of this compound with a particle size of <500 nm.
-
Materials:
-
This compound (micronized powder)
-
Stabilizer (e.g., Poloxamer 188 or Hydroxypropyl methylcellulose - HPMC)
-
Milling media (e.g., 0.5 mm yttria-stabilized zirconium oxide beads)
-
Purified water
-
High-energy planetary ball mill or bead mill
-
-
Methodology:
-
Preparation of Suspension: Prepare a 2% (w/v) stabilizer solution in purified water (e.g., 2g Poloxamer 188 in 100 mL water). Disperse 1g of this compound into this solution to form a coarse pre-suspension.
-
Milling: Transfer the pre-suspension to the milling chamber containing the zirconium oxide beads. The bead-to-suspension ratio should be approximately 1:1 by volume.
-
Processing: Mill the suspension at a high speed (e.g., 600 RPM) for 4-6 hours. It is crucial to control the temperature to prevent compound degradation; use a cooling jacket if available.
-
Separation: After milling, separate the nanosuspension from the milling beads by decanting or passing through a coarse filter.
-
Characterization (Critical QC Step):
-
Particle Size & Polydispersity Index (PDI): Analyze the sample using Dynamic Light Scattering (DLS). Target a mean particle size of 100-400 nm and a PDI < 0.3 for a uniform suspension.
-
Zeta Potential: Measure to assess the stability of the suspension. A value of ±30 mV is generally considered stable.
-
Morphology: Optionally, visualize the nanoparticles using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).
-
-
Storage: Store the final nanosuspension at 4°C. This formulation is now ready for oral gavage in in vivo studies.
-
Protocol 2: Preparation of a Spray-Dried Solid Dispersion
This technique creates an amorphous solid dispersion of the flavonoid in a hydrophilic carrier, which can dramatically increase solubility and dissolution. This approach has been successfully used to enhance the bioavailability of chrysin by over 19-fold.[15]
-
Objective: To convert crystalline this compound into a highly soluble, amorphous form.
-
Materials:
-
This compound
-
Hydrophilic carrier (e.g., Polyvinylpyrrolidone K30 - PVP K30)
-
Solubility-enhancing surfactant (e.g., Sodium Dodecyl Sulfate - SDS)
-
Solvent system (e.g., Ethanol/Water mixture)
-
Spray dryer
-
-
Methodology:
-
Solution Preparation: Dissolve this compound, PVP K30, and SDS in the solvent system. A well-documented starting ratio for similar flavonoids is 1:3:5 (Drug:PVP:SDS) by weight.[15] Ensure all components are fully dissolved to form a clear solution.
-
Spray Drying:
-
Set the spray dryer parameters. Typical starting points: Inlet temperature: 120-140°C; Outlet temperature: 70-90°C; Feed rate: 3-5 mL/min; Atomization pressure: 1.5-2.0 bar.
-
Pump the solution through the atomizer into the drying chamber.
-
The solvent rapidly evaporates, leaving a fine powder of the solid dispersion, which is collected in the cyclone separator.
-
-
Characterization (Critical QC Step):
-
Amorphous Nature: Confirm the absence of crystallinity using Differential Scanning Calorimetry (DSC) (disappearance of the melting peak) and X-ray Powder Diffraction (XRPD) (absence of sharp Bragg peaks).
-
Dissolution Testing: Perform an in vitro dissolution test (e.g., USP Apparatus II) in simulated intestinal fluid (pH 6.8). Compare the dissolution profile of the solid dispersion to the raw this compound powder. You should observe a significant and rapid increase in the percentage of drug dissolved.
-
-
Formulation: The resulting powder can be filled into capsules or suspended in a suitable vehicle for animal studies.
-
Guide 2: Addressing High First-Pass Metabolism
Problem: Even after improving dissolution, pharmacokinetic analysis reveals very low plasma concentrations of the parent compound and high levels of its glucuronidated or sulfated metabolites.
Solution Overview: Protect the compound from metabolic enzymes during its transit through the gut and liver using lipid-based encapsulation systems or by co-administering metabolic inhibitors.
Protocol 3: In Vivo Pharmacokinetic Study Design in Rodents
A well-designed PK study is essential to quantify the extent of the bioavailability problem and to evaluate the effectiveness of your enhancement strategy.
-
Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC, T½) of this compound following oral administration of different formulations.
-
Animals: Sprague-Dawley rats (n=5-6 per group) are a common model.
-
Groups:
-
Control Group: this compound suspended in a simple vehicle (e.g., 0.5% carboxymethylcellulose).
-
Test Group 1: this compound Nanosuspension (from Protocol 1).
-
Test Group 2: this compound Solid Dispersion (from Protocol 2).
-
(Optional) IV Group: this compound in a solubilizing vehicle for intravenous administration to determine absolute bioavailability.
-
-
Methodology:
-
Fasting: Fast animals overnight (12 hours) with free access to water.
-
Dosing: Administer the formulations via oral gavage at a consistent dose (e.g., 50 mg/kg). For the IV group, administer via the tail vein (e.g., 5 mg/kg).
-
Blood Sampling: Collect sparse blood samples (approx. 100-150 µL) from the tail vein or saphenous vein into heparinized tubes at pre-dose (0) and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Plasma Preparation: Centrifuge the blood samples immediately (e.g., 4000 x g for 10 min at 4°C) to separate the plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound (and its metabolites, if standards are available) in the plasma samples using a validated LC-MS/MS or HPLC-UV method (see Protocol 4).
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate the PK parameters for each group. The Area Under the Curve (AUC) is the primary measure of total drug exposure. Relative bioavailability of a test formulation is calculated as: (AUC_test / AUC_control) * 100%.
-
Protocol 4: HPLC-UV Method for Quantification in Plasma
This protocol provides a starting point for developing a method to measure this compound concentrations in biological samples.[16]
-
Objective: To quantify this compound in rat plasma.
-
Instrumentation: HPLC system with a UV/Vis detector and a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of cold acetonitrile containing an internal standard (e.g., another flavonoid like apigenin).
-
Vortex vigorously for 1 minute to precipitate plasma proteins.
-
Centrifuge at high speed (e.g., 14,000 x g for 15 min at 4°C).
-
Transfer the clear supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the HPLC system.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of Acetonitrile (Solvent A) and 0.1% Formic Acid in Water (Solvent B).
-
Gradient Program: Start with 20% A, ramp to 80% A over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: ~290 nm.
-
Injection Volume: 20 µL.
-
-
Quantification: Construct a calibration curve using standard solutions of this compound prepared in blank plasma and processed using the same extraction procedure.
Table 1: Comparison of Bioavailability Enhancement Strategies
| Strategy | Mechanism of Action | Pros | Cons | Best For... |
| Nanosuspension | Increases surface area, enhancing dissolution rate. | Relatively simple to formulate; high drug loading. | Requires specialized equipment (mill, homogenizer); potential for physical instability. | Compounds with pure dissolution-rate limited absorption. |
| Solid Dispersion | Creates a high-energy amorphous form in a hydrophilic matrix.[15] | Significant increase in solubility and dissolution; can be scaled up. | Can be physically unstable (recrystallization); requires organic solvents. | Poorly soluble crystalline compounds. |
| Lipid Nanocarriers | Encapsulates the drug, protecting it from metabolism and promoting lymphatic uptake.[1] | Protects against degradation; can bypass first-pass metabolism. | Complex formulation; lower drug loading; potential stability issues. | Compounds with high first-pass metabolism and poor solubility. |
| Co-administration | Inhibits metabolic enzymes (e.g., UGTs) or efflux pumps (e.g., P-gp).[11] | Simple to implement in studies; can directly target metabolic barriers. | Potential for drug-drug interactions; requires careful dose selection of the inhibitor. | Confirming metabolism as the primary bioavailability barrier. |
| Structural Mod. | Alters physicochemical properties (solubility, lipophilicity, metabolic stability).[2][12] | Can fundamentally solve the bioavailability problem. | Creates a new chemical entity requiring full toxicological evaluation; high R&D cost. | Lead optimization stage in a drug discovery program. |
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and biological evaluation of this compound derivatives as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in nanocarrier-mediated delivery of chrysin: Enhancing solubility, bioavailability, and anticancer efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Flavonoid Bioavailability and Attempts for Bioavailability Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Impact of dietary plant flavonoids on 7,8‐dihydroxyflavone transepithelial transport in human intestinal Caco‐2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chrysin: A Comprehensive Review of Its Pharmacological Properties and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How are chemical structures modified to improve bioavailability? [synapse.patsnap.com]
- 14. Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 5,7-Dihydroxyflavanone Derivatives
Welcome to the technical support center for the synthesis of 5,7-dihydroxyflavanone (also known as Pinocembrin) and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, during their synthetic campaigns. We will address common issues in a direct question-and-answer format, grounding our advice in mechanistic principles and field-proven protocols.
The synthesis of these valuable flavonoid scaffolds typically follows a two-step sequence: a Claisen-Schmidt condensation to form a 2'-hydroxychalcone intermediate, followed by an intramolecular cyclization to yield the flavanone core.[1][2][3] While straightforward in principle, this pathway is often plagued by inefficiencies that can drastically reduce the overall yield. This guide will help you troubleshoot these critical steps.
Troubleshooting Guide & FAQs
Core Synthesis Challenges: Chalcone Formation & Cyclization
Question 1: My initial Claisen-Schmidt condensation to form the 2'-hydroxychalcone is giving a low yield or a complex mixture. What are the likely causes?
This is a common bottleneck. The Claisen-Schmidt condensation is a base-catalyzed aldol reaction followed by dehydration, and its success hinges on several factors.[1][3][4]
-
Causality & Mechanism: The reaction requires a strong base (e.g., KOH, NaOH) to deprotonate the α-carbon of the acetophenone derivative (e.g., 2',4',6'-trihydroxyacetophenone), forming an enolate. This enolate then attacks the carbonyl carbon of the benzaldehyde derivative. Low yields often stem from an incomplete reaction, self-condensation of the acetophenone, or side reactions.[4][5]
-
Troubleshooting Steps:
-
Catalyst Quality and Stoichiometry: Ensure your base catalyst (e.g., 40-60% aqueous KOH) is fresh and potent. Use a significant excess to drive the reaction to completion.
-
Temperature Control: This reaction is often exothermic. Maintain a low temperature (0-5 °C) during the initial dropwise addition of the aldehyde to the acetophenone/base mixture to prevent unwanted side reactions. After addition, allowing the reaction to stir at room temperature for 24-72 hours is typical.[1]
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the consumption of your starting materials. An incomplete reaction is a primary cause of low yield. If the reaction stalls, consider adding more base or extending the reaction time.
-
Work-up Procedure: After the reaction is complete, pouring the mixture into a large volume of ice-cold water and acidifying with dilute HCl is crucial to precipitate the chalcone product while keeping unreacted starting materials and byproducts in solution.[1]
-
Question 2: My chalcone intermediate appears pure, but the subsequent cyclization to the this compound is inefficient. How can I optimize this ring-closing step?
The cyclization is an intramolecular oxa-Michael addition, where the 2'-hydroxyl group attacks the α,β-unsaturated ketone of the chalcone backbone.[6] The efficiency of this step is highly dependent on the reaction conditions.
-
Causality & Mechanism: This reaction can be catalyzed by either acid or base, with basic conditions often being more common and milder.[2][7] A common method involves refluxing the chalcone in a solvent like ethanol with a weak base such as sodium acetate.[2][5][8] The base facilitates the cyclization, leading to the flavanone product. Inefficient cyclization can result from using the wrong catalyst/solvent system, insufficient reaction time, or decomposition under harsh conditions.[5][9]
-
Troubleshooting Steps:
-
Catalyst and Solvent Choice: Refluxing in ethanol or methanol with sodium acetate is a standard and effective method.[2][6] Some protocols may use piperidine or other bases.[6] It is crucial to experiment with different catalyst systems to find the optimal conditions for your specific derivative.
-
Temperature and Time: This cyclization typically requires elevated temperatures (reflux) for several hours (6-24h).[2][8] Monitor the reaction by TLC to determine the point of maximum conversion and avoid potential degradation from prolonged heating.
-
pH Control: The pH of the reaction medium can be critical. Excessively acidic or basic conditions can sometimes lead to side reactions or decomposition of the desired flavanone.[7] Using a buffered system or a mild base like sodium acetate helps maintain a favorable pH.
-
Alternative Methods: For sensitive substrates, consider alternative energy sources. Microwave-assisted synthesis has been shown to dramatically reduce reaction times (from hours to minutes) and improve yields for this cyclization step.[10][11]
-
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} dot Caption: Troubleshooting Decision Tree for Low Flavanone Yield.
Purification and Structural Integrity
Question 3: I'm struggling with the purification of my final flavanone derivative. It's difficult to separate from byproducts or unreacted chalcone. What are the best practices?
Purification is a critical step where significant product loss can occur.[5] Flavanones and their chalcone precursors can have similar polarities, making separation challenging.
-
Troubleshooting Steps:
-
Column Chromatography: This is the most common purification method.
-
Stationary Phase: Silica gel is standard. For highly polar flavonoids, polyamide or reverse-phase (C18) silica may be more effective.[10][12]
-
Mobile Phase (Eluent): A gradient system of non-polar and polar solvents is typically required. Start with a low polarity mixture (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. This allows the less polar unreacted chalcone to elute first, followed by the more polar flavanone.[10]
-
-
Recrystallization: If a solid product is obtained after chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water, methanol) can significantly improve purity.[5][10]
-
Sephadex LH-20: For complex mixtures, size-exclusion chromatography using Sephadex LH-20 with methanol as the eluent can be highly effective for separating flavonoids.[13]
-
Question 4: Should I use protecting groups for the hydroxyls on the phloroglucinol ring? My yields are consistently low, and I suspect side reactions.
The use of protecting groups is a strategic decision that balances added complexity against potential yield improvements.
-
Causality & Rationale: The hydroxyl groups of the 5,7-dihydroxy system are acidic and can participate in side reactions, especially under the strong basic conditions of the Claisen-Schmidt condensation.[14] Protecting these groups can prevent such reactions, leading to a cleaner reaction profile. However, this introduces two additional steps: protection and deprotection, which will impact the overall yield.[15][16]
-
When to Consider Protecting Groups:
-
If your substrate is particularly sensitive to strong bases.
-
If you are observing significant byproduct formation that cannot be resolved by optimizing other reaction conditions.
-
If you need to perform subsequent reactions on other parts of the molecule that are incompatible with free hydroxyl groups.
-
-
Common Protecting Groups for Phenols:
-
Benzyl (Bn): Applied using benzyl bromide (BnBr) and a base. Removed by catalytic hydrogenation (e.g., H₂, Pd/C), which is a clean and effective method.[17]
-
Methoxymethyl (MOM): Applied using MOM-Cl. It is stable to many conditions but typically requires acidic conditions for removal.
-
dot graph G { layout=dot; rankdir="LR"; bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} dot Caption: General Synthetic Workflow for this compound.
Experimental Protocols & Data
Baseline Protocol: Synthesis of this compound (Pinocembrin)
This protocol serves as a standard starting point for optimization.
Part 1: Synthesis of 2',4',6'-Trihydroxychalcone
-
Dissolve 2',4',6'-trihydroxyacetophenone (1.0 eq) in ethanol in a round-bottom flask and cool the solution to 0-5 °C in an ice bath.
-
In a separate beaker, prepare a solution of potassium hydroxide (e.g., 10 eq) in water and cool it.
-
Slowly add the cold KOH solution to the flask containing the acetophenone.
-
Add benzaldehyde (1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains below 10 °C.
-
After addition, remove the ice bath and stir the mixture at room temperature for 48-72 hours, monitoring by TLC (e.g., 7:3 Hexane:Ethyl Acetate).
-
Pour the reaction mixture into a large volume of ice-cold water and acidify to pH ~2 with dilute HCl.
-
Collect the resulting yellow precipitate by vacuum filtration, wash thoroughly with cold water, and dry to yield the crude chalcone.[1][3]
Part 2: Cyclization to this compound
-
Place the crude chalcone (1.0 eq) and sodium acetate (3-5 eq) in a round-bottom flask.[2]
-
Add ethanol as the solvent and equip the flask with a reflux condenser.
-
Heat the mixture to reflux and maintain for 12-24 hours. Monitor the disappearance of the chalcone spot by TLC.
-
After completion, cool the reaction mixture to room temperature and reduce the solvent volume under vacuum.
-
Add water to the residue to precipitate the crude flavanone.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.[10]
Table 1: Influence of Reaction Conditions on Yield
The following table summarizes typical outcomes based on different reaction parameters. Yields are illustrative and will vary based on the specific derivative being synthesized.
| Step | Parameter Varied | Condition | Expected Outcome | Typical Yield Range |
| Chalcone Formation | Base Catalyst | 50% KOH (aq) | High conversion | 60-85% |
| Temperature | Reaction at 50 °C | Increased side products | <40% | |
| Flavanone Cyclization | Catalyst | Sodium Acetate | Good conversion, clean reaction | 70-90%[2][6] |
| Catalyst | Strong Acid (e.g., H₂SO₄) | Potential for degradation | 30-60%[9] | |
| Method | Microwave (15 min) | Rapid conversion | 75-95%[11] |
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Investigation of Flavanone Derivatives as Potential New Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iiste.org [iiste.org]
- 4. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium( ii )-catalyzed oxidative cyclization - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01672E [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. nepjol.info [nepjol.info]
- 12. benchchem.com [benchchem.com]
- 13. air.unimi.it [air.unimi.it]
- 14. benchchem.com [benchchem.com]
- 15. Protective Groups [organic-chemistry.org]
- 16. labinsights.nl [labinsights.nl]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Addressing 5,7-Dihydroxyflavanone Autofluorescence in Imaging Studies
Welcome to the technical support center for researchers working with 5,7-Dihydroxyflavanone. This guide is designed to provide you, our fellow scientists and drug development professionals, with expert insights and practical solutions for a common yet significant challenge: managing the inherent autofluorescence of this compound in cellular and tissue imaging experiments. As Senior Application Scientists, we have structured this resource to move beyond simple protocols, focusing on the underlying principles to empower you to make informed decisions and achieve high-quality, reliable imaging data.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the nature of this compound autofluorescence.
Q1: What is this compound, and why is it autofluorescent?
This compound, also known as Pinocembrin, is a natural flavonoid compound found in various plants, honey, and propolis.[1] Like many flavonoids, its chemical structure, which consists of a C6-C3-C6 carbon skeleton with conjugated phenyl and heterocyclic rings, is responsible for its intrinsic fluorescence.[2] This arrangement of double bonds and hydroxyl groups creates a system that can absorb light energy (excitation) and subsequently release some of that energy as light of a longer wavelength (emission), a phenomenon known as autofluorescence.
Q2: What are the typical spectral properties of this compound autofluorescence?
While specific, high-resolution spectral data for this compound's autofluorescence is not extensively published, the broader class of flavonoids provides a strong indication of its properties. Flavonoids typically exhibit broad excitation spectra in the ultraviolet (UV) to blue range (approx. 340-460 nm) and emit broadly in the green to yellow-orange regions of the spectrum (approx. 450-600 nm).[3][4][5] This broad emission profile is problematic as it can easily overlap with the signals from common green (e.g., FITC, GFP, Alexa Fluor 488) and yellow (e.g., YFP, Cy3) fluorophores.
Q3: Besides this compound, what other sources of autofluorescence could be in my sample?
It is critical to recognize that this compound may not be the only source of background signal. Other common contributors include:
-
Endogenous Molecules: Biological structures and molecules like collagen, elastin, NADH, riboflavins, and lipofuscin ("aging pigment") are naturally fluorescent.[3][5][6] For instance, collagen and NADH often emit in the blue-green spectrum.[3][7]
-
Fixatives: Aldehyde-based fixatives like formaldehyde (in formalin) and glutaraldehyde can react with amines in tissues to create fluorescent products.[6][7][8] Glutaraldehyde is known to cause more significant autofluorescence than paraformaldehyde (PFA) or formalin.[7]
-
Cell Culture Media: Components in standard cell culture media, particularly phenol red and riboflavin, are fluorescent and can increase background if not washed away before imaging.[9]
-
Red Blood Cells: The heme groups within red blood cells exhibit broad-spectrum autofluorescence.[7][10] If working with tissues, perfusion with PBS prior to fixation is highly recommended to remove them.[7][10]
Q4: How do I definitively confirm that the background signal is from autofluorescence?
The most crucial step in any imaging experiment is running the correct controls. To identify autofluorescence, you must prepare and image an unstained control sample .[3][6][11] This control should undergo all the same processing steps as your experimental samples (e.g., fixation, permeabilization) but should not be treated with any fluorescent labels (i.e., no primary or secondary antibodies). Imaging this sample using the same acquisition settings as your stained samples will reveal the location and intensity of the native autofluorescence.[3][6]
Part 2: Troubleshooting Guide
This section provides a problem-oriented approach to mitigating the impact of autofluorescence on your data quality.
Problem: My signal-to-noise ratio is poor, and the background fluorescence from this compound is obscuring my target.
This is the most common issue encountered. The solution involves a multi-pronged strategy encompassing experimental design, sample preparation, and data processing.
Causality: The principle here is spectral separation. If you can excite and detect your fluorophore of interest without exciting the autofluorescent molecules, you can eliminate the problem at the source.
-
Strategy 1: Shift to Far-Red Fluorophores: Autofluorescence from biological sources is typically strongest in the blue and green parts of the spectrum and diminishes significantly in the red and far-red regions (>620 nm).[7][9][10]
-
Strategy 2: Use Brighter Fluorophores with Narrow Spectra: Modern synthetic dyes (e.g., Alexa Fluor, Atto, DyLight) are generally brighter and have narrower emission spectra compared to older dyes like FITC.[9] A brighter signal inherently improves the signal-to-noise ratio, and a narrower emission peak reduces the chance of spectral overlap with the broad autofluorescence profile.[9]
Causality: These methods aim to chemically or physically destroy the autofluorescent properties of molecules in the sample before the specific fluorescent labeling is applied.
-
Strategy 1: Photobleaching: This technique involves exposing the sample to high-intensity light to permanently destroy the fluorophores responsible for autofluorescence before staining.[9][12]
-
Recommendation: Use a broad-spectrum light source, such as an LED illuminator, to expose the fixed and permeabilized sample for several hours before proceeding with antibody incubation.[12][13] This method is cost-effective but requires optimization of the exposure time.[14] (See Protocol 1 for details).
-
-
Strategy 2: Chemical Quenching: Various chemical reagents can be used to reduce autofluorescence.
-
Sodium Borohydride (NaBH₄): Primarily effective for reducing aldehyde-induced autofluorescence from fixation.[6][7][10] Its effect on endogenous autofluorescence can be variable.[10]
-
Sudan Black B (SBB): A lipophilic dye that is highly effective at quenching autofluorescence from lipofuscin.[9][10] However, it can introduce a dark precipitate and may not be suitable for all applications.
-
Copper Sulfate: A solution of CuSO₄ in ammonium acetate buffer can be effective in quenching autofluorescence, particularly in plant-derived tissues.[10][15]
-
Commercial Quenching Kits: Reagents like Vector® TrueVIEW® are specifically formulated to bind and quench autofluorescent elements from various sources and offer a standardized, reproducible solution.[6][10]
-
Causality: If autofluorescence cannot be physically eliminated, its signal can be computationally identified and subtracted from the final image.
-
Strategy: Spectral Unmixing: This powerful technique is available on many modern confocal and multispectral imaging systems. It relies on the principle that every fluorophore (including autofluorescence) has a unique spectral signature.[16] By first imaging reference samples (one with only your specific label and one unstained sample for the autofluorescence signature), the software can create a "spectral library."[17] It then uses linear unmixing algorithms to mathematically separate the mixed signals from your experimental sample into distinct channels, effectively creating a clean image of your target and a separate image of the autofluorescence.[16][18]
Decision-Making Workflow
The following diagram provides a logical pathway for choosing the appropriate strategy to address autofluorescence.
Caption: Decision workflow for selecting an autofluorescence reduction strategy.
Part 3: Detailed Experimental Protocols
Here we provide step-by-step methodologies for key workflows. Always optimize these protocols for your specific cell/tissue type and experimental setup.
Protocol 1: Photobleaching for Autofluorescence Reduction
This protocol is performed on fixed samples before immunolabeling.
-
Sample Preparation: Prepare your cells or tissue sections as usual (e.g., deparaffinize, rehydrate, perform antigen retrieval, and permeabilize).
-
Washing: Wash the samples thoroughly with Phosphate-Buffered Saline (PBS) three times for 5 minutes each to remove all residual processing chemicals.
-
Photobleaching Setup: Place the slides or culture plates in a humidified chamber. Position a high-intensity, broad-spectrum LED light source (a commercial LED illuminator or even a simple LED light box can be effective) as close as possible to the samples without direct contact.[12]
-
Exposure: Expose the samples to continuous light for 2 to 12 hours.
-
Expert Tip: The optimal time is sample-dependent. Run a time-course experiment (e.g., 2, 4, 8 hours) on unstained control slides to determine the point of maximum autofluorescence reduction without damaging tissue morphology.
-
-
Post-Bleaching Wash: After exposure, wash the samples again with PBS three times for 5 minutes each.
-
Staining: Proceed immediately with your standard immunofluorescence blocking and staining protocol.
Protocol 2: Sudan Black B (SBB) Treatment for Lipofuscin Quenching
This protocol is typically performed after secondary antibody incubation and final washes.
-
Staining: Complete your entire immunofluorescence staining protocol, including primary and secondary antibody incubations and final washes.
-
Prepare SBB Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Stir for 10-15 minutes and then filter through a 0.2 µm syringe filter to remove any undissolved particles.
-
Incubation: Cover the samples with the filtered SBB solution and incubate for 5-10 minutes at room temperature in the dark.
-
Washing:
-
Briefly rinse with 70% ethanol to remove the bulk of the SBB solution.
-
Wash thoroughly with PBS three times for 5 minutes each to remove all residual ethanol and SBB.
-
-
Mounting: Immediately mount the coverslips using an anti-fade mounting medium.
Protocol 3: Basic Workflow for Spectral Unmixing
This workflow requires a confocal or multispectral microscope with the appropriate software.
-
Prepare Reference Samples:
-
Autofluorescence Control: An unstained sample prepared identically to your experimental samples.
-
Single-Stain Controls: For each fluorophore in your experiment, prepare a sample stained with only that single fluorophore.
-
-
Build the Spectral Library:
-
Place the unstained control on the microscope and acquire a "lambda stack" or "spectral scan" to capture its full emission profile. Save this as "Autofluorescence" in the software's library.[17]
-
Repeat this process for each single-stained control, saving each unique spectral signature to the library (e.g., "Alexa Fluor 488," "Alexa Fluor 647").
-
-
Acquire Experimental Sample: Place your fully stained experimental sample on the microscope and acquire a lambda stack using the same settings.
-
Perform Unmixing: In the software, apply the spectral unmixing algorithm. Select the reference spectra from your library (e.g., "Autofluorescence," "Alexa Fluor 488," "Alexa Fluor 647") that are present in your sample.
-
Analyze Results: The software will generate a new image file where the mixed signals have been separated into individual channels, one for each reference spectrum you selected. You can now analyze the channel corresponding to your fluorophore of interest, which should be free of autofluorescence contamination.
Caption: The principle of computational spectral unmixing.
Part 4: Summary of Strategies & Data
Table 1: Comparison of Autofluorescence Reduction Strategies
| Strategy | Principle | Pros | Cons | Best For |
| Far-Red Fluorophores | Spectral Separation | Simple to implement; highly effective; preserves sample integrity. | May require purchasing new reagents; requires appropriate filters/lasers. | Nearly all applications, especially when starting a new experiment. |
| Photobleaching | Photodestruction | Chemical-free; cost-effective. | Can be time-consuming; requires optimization; potential for tissue damage with overexposure. | Samples with robust morphology and strong, broad autofluorescence. |
| Chemical Quenching | Chemical Modification | Fast; effective for specific sources (e.g., SBB for lipofuscin). | Can introduce artifacts; may quench the desired signal; requires careful washing. | Tissues with high lipofuscin content (e.g., aged brain, retina). |
| Spectral Unmixing | Computational Separation | Highly specific; removes autofluorescence without altering the sample; improves quantitation. | Requires specialized microscope and software; can be complex to set up. | Multiplex imaging; experiments where autofluorescence cannot be otherwise removed. |
Table 2: Common Endogenous Autofluorescent Species
| Species | Excitation Range (nm) | Emission Range (nm) | Common Location |
| Collagen / Elastin | 330 - 400 | 470 - 520 | Extracellular matrix, blood vessel walls[10] |
| NADH | 340 - 460 | 440 - 470 | Mitochondria[3] |
| Flavins (FAD) | 360 - 520 | 500 - 560 | Mitochondria |
| Lipofuscin | 345 - 360 | 450 - 650 | Lysosomes, post-mitotic cells (e.g., neurons) |
References
- 1. Synthesis and biological evaluation of this compound derivatives as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of Molecular Structures on Fluorescence of Flavonoids and Their Detection in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. southernbiotech.com [southernbiotech.com]
- 4. Elimination of Autofluorescence Blurring in Plants | KEYENCE America [keyence.com]
- 5. Quenching Autofluorescence - XWiki [wiki.helsinki.fi]
- 6. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 7. labcompare.com [labcompare.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 10. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 11. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. Protocol for autofluorescence removal in microglia by photobleaching in free-floating immunofluorescent staining of mouse brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Simple Method for Reduction of Autofluorescence in Fluorescence Microscopy | Semantic Scholar [semanticscholar.org]
- 14. Quantitative investigation of photobleaching-based autofluorescence suppression in formalin-fixed paraffin-embedded human tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Autofluorescence Quenching in Decellularized Plant Scaffolds for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 16. SUFI: an automated approach to spectral unmixing of fluorescent multiplex images captured in mouse and post-mortem human brain tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. akoyabio.com [akoyabio.com]
- 18. spiedigitallibrary.org [spiedigitallibrary.org]
Validation & Comparative
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 5,7-Dihydroxyflavanone Detection
In the fields of phytochemical analysis and drug development, the precise and accurate quantification of bioactive compounds is of utmost importance. 5,7-Dihydroxyflavanone, a flavonoid with considerable pharmacological potential, requires robust analytical methods for its detection in various substances. This guide offers an in-depth, experience-based comparison of common analytical techniques, grounded in the principles of rigorous cross-validation. This document will go beyond simple procedural instructions to explore the rationale behind experimental choices, enabling you to confidently select and validate the most suitable method for your research.
The Analytical Imperative: The Significance of Method Validation
The approach here is not merely to validate a single method in isolation, but to perform a cross-validation. This involves comparing the performance of two or more different analytical techniques to analyze the same sample.[3][4][5] A high degree of agreement between methods provides the highest level of confidence in the reported concentration of this compound.
Analytical Techniques: A Comparative Analysis
This guide will focus on three widely used techniques for the analysis of flavonoids like this compound: High-Performance Liquid Chromatography with UV Detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Vis Spectrophotometry.
High-Performance Liquid Chromatography (HPLC-UV)
Principle of Operation: HPLC is a highly effective separation technique. A liquid mobile phase transports the sample through a column packed with a solid stationary phase. Different components within the sample interact with the stationary phase at different rates, leading to their separation. For this compound, a reverse-phase C18 column is commonly used.[6][7] The separated components are then identified by a UV-Vis detector, which measures light absorbance at a specific wavelength. This compound has strong absorbance maxima, often around 288 nm, making UV detection a suitable choice.[8][9]
Expertise and Experience: The selection of the mobile phase composition (e.g., a gradient of acetonitrile and water with a small amount of acid like formic acid) is crucial. The acid helps to protonate the phenolic hydroxyl groups of the flavanone, resulting in sharper peaks and improved chromatographic resolution. The flow rate and column temperature are optimized to strike a balance between analysis time and separation efficiency.[7][10]
Trustworthiness: A properly validated HPLC-UV method demonstrates excellent linearity, precision, and accuracy for quantification.[6] The specificity is improved by the chromatographic separation, which distinguishes this compound from other potentially interfering compounds in the sample matrix.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle of Operation: LC-MS combines the exceptional separation capabilities of HPLC with the highly sensitive and selective detection of mass spectrometry.[11] Following separation by the LC system, the analyte is ionized (e.g., by electrospray ionization - ESI), and the mass spectrometer measures the mass-to-charge ratio (m/z) of the resulting ions. For this compound (molar mass ~256.25 g/mol ), the protonated molecule [M+H]⁺ at m/z 257 is typically monitored.[12][13]
Expertise & Experience: The primary advantage of LC-MS is its specificity. Techniques such as Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) in a tandem MS (MS/MS) system can virtually eliminate matrix interference.[9] This is especially beneficial when analyzing complex samples like plasma or tissue extracts.[14][15] The choice of ionization polarity (positive or negative) and fragmentation parameters are key method development steps that require empirical testing for optimal sensitivity.[13]
Trustworthiness: LC-MS is often regarded as the "gold standard" for bioanalysis due to its exceptional sensitivity and specificity.[16] The ability to confirm the identity of the analyte based on both its retention time and its specific mass-to-charge ratio provides a high degree of confidence in the results.[17]
UV-Vis Spectrophotometry
Principle of Operation: This technique is based on the direct measurement of light absorbance by the analyte in a solution. The concentration of the substance is directly proportional to the absorbance, as described by the Beer-Lambert Law.[18]
Expertise & Experience: While straightforward and cost-effective, UV-Vis spectrophotometry lacks specificity.[9] Any compound in the sample that absorbs light at the chosen wavelength will contribute to the signal, potentially leading to an overestimation of the this compound concentration.[18] Therefore, this method is most suitable for analyzing pure compounds or simple mixtures where the flavanone is the main chromophore.[19] An aluminum chloride complexation reaction can sometimes be used to shift the absorbance maximum and enhance selectivity for flavonoids.[20]
Trustworthiness: Due to its inherent lack of specificity, UV-Vis spectrophotometry is generally not recommended for the analysis of this compound in complex matrices without extensive sample cleanup and validation against a more specific method like HPLC or LC-MS.
The Cross-Validation Workflow: A Practical Guide
This section details a step-by-step protocol for the cross-validation of HPLC-UV and LC-MS methods for the quantification of this compound in a model matrix (e.g., spiked human plasma).
Caption: A generalized workflow for the cross-validation of analytical methods.
Experimental Protocols
Protocol 1: Stock and Working Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.[8]
-
Working Standards: Perform serial dilutions of the stock solution with methanol to prepare a series of working standards.[8]
-
Calibration Standards & QC Samples: Spike appropriate volumes of the working standards into blank human plasma to create calibration standards (e.g., 0.1, 0.5, 1, 2.5, 5, and 10 µg/mL) and quality control (QC) samples at low, medium, and high concentrations.
Protocol 2: Sample Preparation - Solid-Phase Extraction (SPE)
This protocol is a self-validating system as it includes QC samples to monitor extraction efficiency.
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Loading: Load 500 µL of the plasma sample (calibration standard, QC, or unknown) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the this compound with 1 mL of methanol.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of the mobile phase.[21]
Protocol 3: HPLC-UV Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).[9]
-
Flow Rate: 1.0 mL/min.[8]
-
Injection Volume: 10 µL.[8]
-
UV Detection: 288 nm.[8]
-
Run Time: 15 minutes.
Protocol 4: LC-MS/MS Analysis
-
LC System: Same as HPLC-UV.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.[14]
-
Ionization Source: Electrospray Ionization (ESI), positive mode.[13]
-
MRM Transition: Monitor the transition of the parent ion (m/z 257) to a specific product ion. The exact product ion would be determined during method development.[13]
-
Collision Energy: Optimize for the specific instrument.
Data Presentation and Comparison
The performance of each method should be rigorously evaluated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). The results can be summarized as follows:
Table 1: Comparison of Method Validation Parameters
| Parameter | HPLC-UV | LC-MS/MS | Acceptance Criteria (ICH Guidelines) |
| Linearity (r²) | > 0.995 | > 0.998 | ≥ 0.99 |
| Accuracy (% Recovery) | 95-105% | 98-102% | 80-120% (for bioanalysis) |
| Precision (%RSD) | < 5% | < 3% | ≤ 15% |
| LOD | ~10 ng/mL | ~0.1 ng/mL | - |
| LOQ | ~30 ng/mL | ~0.3 ng/mL | - |
Note: The values presented are typical and would need to be confirmed by experimental data.
Once both methods are validated, the same set of unknown samples should be analyzed by both techniques. The resulting concentrations are then compared.
Caption: Logical flow for comparing data from two analytical methods.
A Bland-Altman plot is an excellent tool for visualizing the agreement between the two methods. It plots the difference between the two measurements for each sample against the average of the two measurements. If the methods are in good agreement, the data points will be randomly scattered around the mean difference line, with most points falling within the 95% limits of agreement.
Conclusion: An Authoritative and Trustworthy Choice
This guide provides a framework for the rigorous cross-validation of analytical methods for this compound. While HPLC-UV offers a reliable and accessible method for quantification, LC-MS/MS provides superior sensitivity and specificity, making it the preferred choice for complex bioanalytical applications. UV-Vis spectrophotometry, due to its inherent lack of specificity, should be used with caution and preferably only for screening purposes or with highly purified samples.
By following a structured cross-validation approach, researchers, scientists, and drug development professionals can ensure the generation of high-quality, reproducible, and defensible data. This commitment to scientific integrity is the cornerstone of advancing our understanding of this compound and its therapeutic potential.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. benchchem.com [benchchem.com]
- 5. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Identification of Flavonoids Using UV-Vis and MS Spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound | C15H12O4 | CID 238782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Liquid chromatography-tandem mass spectrometry analysis of oxidation of 2′-, 3′-, 4′-, and 6-hydroxyflavanones by human cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Flavanone plasma pharmacokinetics from blood orange juice in human subjects | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 15. researchgate.net [researchgate.net]
- 16. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 17. globalscienceresearchjournals.org [globalscienceresearchjournals.org]
- 18. nveo.org [nveo.org]
- 19. The Ultraviolet Spectra of Flavones and Flavonols | Semantic Scholar [semanticscholar.org]
- 20. rsdjournal.org [rsdjournal.org]
- 21. mdpi.com [mdpi.com]
Synergistic effects of 5,7-Dihydroxyflavanone with anticancer drugs
An In-Depth Technical Guide to the Synergistic Effects of 5,7-Dihydroxyflavanone (Chrysin) with Anticancer Drugs
Executive Summary
The dual challenges of intrinsic/acquired drug resistance and dose-limiting toxicities of conventional chemotherapeutics remain significant obstacles in oncology. A promising strategy to overcome these limitations is combination therapy, particularly the use of natural compounds to sensitize cancer cells to standard anticancer agents. This guide provides a comprehensive analysis of this compound, a natural flavonoid commonly known as Chrysin, as a synergistic partner for various anticancer drugs. We delve into its mechanisms of action, present a comparative analysis of its synergistic effects with agents like TRAIL and cisplatin, and provide detailed, field-proven experimental protocols for researchers to validate and expand upon these findings. This document is intended for researchers, scientists, and drug development professionals seeking to leverage natural product synergy in next-generation cancer therapies.
Introduction: The Case for Synergy in Cancer Therapy
The paradigm of cancer treatment is progressively shifting from monotherapy towards multi-modal strategies. The rationale is clear: combination therapies can target multiple, often complementary, signaling pathways, potentially leading to a synergistic effect where the combined therapeutic outcome is greater than the sum of the individual agents' effects.[1][2] This approach not only enhances cytotoxicity against resistant tumor cells but can also allow for reduced dosages of conventional drugs, thereby mitigating adverse side effects.
This compound (Chrysin) is a natural flavonoid found in high concentrations in honey, propolis, and various plants.[3] While exhibiting intrinsic anticancer properties, its primary value in oncology may lie in its role as a chemosensitizer.[3][4] Chrysin has been shown to modulate numerous signaling pathways implicated in cancer cell proliferation, survival, and apoptosis.[4][5] However, its clinical application has been hampered by poor bioavailability and rapid metabolism.[3][4] This guide focuses on the compelling preclinical evidence of its synergistic potential, which provides a strong impetus for developing more bioavailable derivatives for clinical translation.
Core Anticancer Mechanisms of this compound (Chrysin)
Understanding the standalone bioactivity of this compound is crucial to appreciating its synergistic potential. Its anticancer effects are not mediated by a single target but by the modulation of a network of cellular processes.
-
Induction of Apoptosis: Chrysin is a potent inducer of programmed cell death. A primary mechanism is the modulation of the Bcl-2 family of proteins. It downregulates anti-apoptotic proteins like Bcl-2 and Mcl-1 while upregulating pro-apoptotic proteins such as Bax.[6] This shift in balance disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c and subsequent activation of the caspase cascade.[7]
-
Inhibition of Pro-Survival Signaling: Chrysin has been demonstrated to suppress key signaling pathways that cancer cells exploit for uncontrolled growth and survival. This includes the inhibition of Akt and STAT3 phosphorylation, two critical nodes in cell survival signaling.[6]
-
Anti-Inflammatory Effects: Chronic inflammation is a known driver of tumorigenesis. Chrysin exerts anti-inflammatory effects, partly through the suppression of the NF-κB signaling pathway, a central regulator of inflammation.[3][8]
The diagram below illustrates the principal pathways targeted by this compound to exert its anticancer effects.
Caption: Core signaling pathways modulated by this compound.
Methodologies for Evaluating Drug Synergy
Objective quantification is essential to distinguish true synergy from simple additive effects. The gold standard involves in vitro assays to determine the Combination Index (CI), a mathematical representation of the interaction between two drugs.
Conceptual Framework: Isobologram and Combination Index
The isobologram is a graphical representation of drug interactions. Doses of two drugs required to produce a specific effect (e.g., 50% cell death) are plotted on the x and y axes. A straight line connecting these two points represents additivity. Data points falling below this line indicate synergy, while points above it signify antagonism.[9]
The Combination Index (CI) , derived from the median-effect principle by Chou and Talalay, provides a quantitative measure.[10][11] The formula for two drugs is: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ [10][12] Where (Dx)₁ and (Dx)₂ are the doses of Drug 1 and Drug 2 alone required to produce a certain effect (x%), and (D)₁ and (D)₂ are the doses of the drugs in combination that produce the same effect.
-
CI < 1: Synergy
-
CI = 1: Additive Effect
-
CI > 1: Antagonism
Experimental Workflow for Synergy Assessment
The workflow below outlines the process of determining the synergistic potential of a drug combination in vitro.
Caption: Standard experimental workflow for in vitro synergy analysis.
Protocol: Checkerboard Cell Viability Assay and CI Calculation
This protocol provides a self-validating system to assess the synergy between this compound and an anticancer drug using the MTT assay.
A. Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., RPMI-1640 + 10% FBS)
-
This compound (Chrysin)
-
Anticancer Drug X
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]
-
DMSO
-
Microplate reader
B. Procedure:
-
Single-Agent IC50 Determination:
-
Seed cells in a 96-well plate (5,000-10,000 cells/well) and incubate overnight.[7]
-
Treat cells with serial dilutions of this compound alone and Drug X alone for 48-72 hours.
-
Perform an MTT assay to determine the cell viability and calculate the IC50 value for each compound using non-linear regression analysis in software like GraphPad Prism.[14][15] This step is critical for establishing the dose ranges for the combination study.
-
-
Checkerboard Assay Setup:
-
Prepare a master plate containing various concentrations of both drugs. A common setup is a 7x7 matrix centered around the IC50 values (e.g., 4x IC50, 2x IC50, 1x IC50, 0.5x IC50, 0.25x IC50, etc.).
-
Seed cells in a 96-well plate as before.
-
Along the x-axis, add increasing concentrations of this compound.
-
Along the y-axis, add increasing concentrations of Drug X. The plate will contain wells with single agents, combinations, and a vehicle control.[16][17]
-
-
Incubation and Viability Measurement:
-
Data Analysis and CI Calculation:
-
Calculate the fraction of cells affected (Fa) for each combination, where Fa = 1 - (absorbance of treated well / absorbance of control well).
-
Input the dose-effect data (drug concentrations and corresponding Fa values) into a specialized software program like CompuSyn (based on the Chou-Talalay method) to automatically calculate CI values at different effect levels (e.g., Fa=0.5, 0.75, 0.9).[10][13]
-
Comparative Guide: this compound in Combination Therapy
The following sections compare the synergistic performance of this compound with different classes of anticancer agents, supported by preclinical data.
Synergy with TRAIL (TNF-Related Apoptosis-Inducing Ligand)
TRAIL is a promising biotherapeutic that selectively induces apoptosis in cancer cells.[6] However, many tumors exhibit resistance. This compound has been shown to effectively overcome this resistance.
Experimental Data Summary: A study combining subtoxic concentrations of this compound and TRAIL demonstrated a potent synergistic induction of apoptosis in human hepatocarcinoma (HepG2), leukemia (Jurkat T), and cervical carcinoma (HeLa) cells, with no synergistic toxicity observed in normal human hepatocytes.[6]
| Cell Line | Treatment | Apoptosis Rate (%) | Key Findings |
| HepG2 | Control | ~5% | Subtoxic doses of single agents have minimal effect. |
| This compound (20 µM) | ~8% | ||
| TRAIL (30 nmol/L) | ~10% | ||
| Combination | ~65% | Strong synergistic induction of apoptosis. [6] |
Mechanism of Synergy: this compound sensitizes cancer cells to TRAIL-mediated apoptosis by tilting the cellular balance in favor of cell death. It achieves this by:
-
Downregulating Anti-Apoptotic Proteins: It significantly reduces the expression of Bcl-2, Mcl-1, and Inhibitor of Apoptosis Proteins (IAPs).[6]
-
Upregulating Pro-Apoptotic Proteins: It increases the expression of the Bax protein.[6]
-
Inhibiting Survival Signals: It reduces the phosphorylation levels of Akt and STAT3, thereby weakening the cell's intrinsic survival signals.[6]
Caption: Synergistic mechanism of this compound and TRAIL.
Synergy with Platinum-Based Drugs (Cisplatin)
Cisplatin is a cornerstone of chemotherapy, but its efficacy is often limited by resistance and nephrotoxicity. Flavonoids, including chrysin, can potentiate its effects.
Experimental Data Summary: In human lung adenocarcinoma (A549) cells, non-toxic concentrations of chrysin were found to significantly enhance the cytotoxicity of cisplatin.[18] This potentiation could be reversed by the addition of exogenous glutathione (GSH), highlighting the mechanism of action.
| Cell Line | Treatment (48h) | Relative Cell Viability (%) | Key Findings |
| A549 | Control | 100% | Chrysin alone shows minimal toxicity at this concentration. |
| Chrysin (20 µM) | ~95% | ||
| Cisplatin (20 µM) | ~60% | ||
| Cisplatin (20 µM) + Chrysin (20 µM) | ~30% | Chrysin potentiates cisplatin-induced cell death. [18] |
Mechanism of Synergy: The primary synergistic mechanism involves the modulation of cellular redox balance.
-
Glutathione (GSH) Depletion: Chrysin treatment leads to a significant depletion of intracellular GSH, a critical antioxidant that cancer cells use to detoxify platinum drugs.[18]
-
Increased Oxidative Stress: Cisplatin is known to induce mitochondrial dysfunction and the production of reactive oxygen species (ROS). By depleting the cell's primary antioxidant defense (GSH), chrysin exacerbates cisplatin-induced oxidative stress, leading to enhanced mitochondrial membrane depolarization, cytochrome c release, and apoptosis.[18]
In Vivo Validation: The Xenograft Tumor Model
While in vitro assays are crucial for high-throughput screening and mechanistic studies, in vivo validation is a mandatory step to confirm therapeutic efficacy in a complex biological system. Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are the industry standard for preclinical assessment.[19][20][21]
In Vivo Efficacy of this compound and TRAIL
The synergistic effect observed in vitro between this compound and TRAIL was successfully translated to an in vivo setting using a HepG2 hepatocarcinoma xenograft model.[6]
-
Findings: Mice treated with the combination of this compound (30 mg/kg/d) and TRAIL (10 mg/kg/d) showed a significantly greater reduction in tumor volume and weight compared to mice receiving either agent alone or a vehicle control.[6] This confirms that the synergy is not merely a cell culture artifact and holds promise for clinical application.
Caption: Workflow for an in vivo xenograft synergy study.
Protocol: Xenograft Study for Synergy Evaluation
This protocol outlines the key steps for assessing the in vivo synergy of this compound and an anticancer drug.
A. Animal Model and Cell Line:
-
Animals: Use immunodeficient mice (e.g., athymic Nude or NSG mice), aged 6-8 weeks.
-
Cell Line: Use a human cancer cell line for which in vitro synergy has been confirmed.
B. Procedure:
-
Tumor Implantation:
-
Harvest cancer cells during their logarithmic growth phase. Ensure cell viability is >95%.
-
Resuspend cells in sterile PBS or serum-free media, often mixed 1:1 with Matrigel to support tumor formation.
-
Subcutaneously inject 2-5 million cells in a volume of 100-200 µL into the flank of each mouse.[21]
-
-
Tumor Growth and Randomization:
-
Allow tumors to grow. Begin measuring tumor dimensions 2-3 times per week with digital calipers once they become palpable.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .[21]
-
When the average tumor volume reaches 100-150 mm³, randomize the mice into four groups (n=8-10 per group): Vehicle Control, this compound alone, Drug X alone, and Combination.
-
-
Drug Administration:
-
Administer drugs according to a predetermined schedule (e.g., daily for 21 days). The route of administration (e.g., oral gavage, intraperitoneal injection) will depend on the drug's properties.
-
Monitor animal body weight and general health throughout the study as a measure of toxicity. Significant weight loss (>15-20%) is a key indicator of unacceptable toxicity.
-
-
Endpoint and Data Analysis:
-
The study typically concludes when tumors in the control group reach a predetermined size limit (e.g., 1500-2000 mm³).
-
Euthanize all animals, excise the tumors, and measure their final weight.
-
Analyze the data by comparing the average tumor volume and weight across the different treatment groups. Statistical significance is determined using appropriate tests (e.g., ANOVA). A significantly smaller tumor volume in the combination group compared to the single-agent groups indicates in vivo synergy.
-
Future Directions and Conclusion
The preclinical evidence strongly supports the role of this compound (Chrysin) as a potent chemosensitizing agent capable of synergistic interactions with multiple classes of anticancer drugs. Its ability to modulate key survival and apoptosis pathways, such as Akt/STAT3 and the Bcl-2 protein family, makes it an attractive candidate for combination therapies. The synergy observed with both targeted biologics like TRAIL and conventional chemotherapeutics like cisplatin highlights its broad potential.
However, the path to clinical application requires addressing its significant limitation: poor oral bioavailability.[4][5] Future research should focus on two key areas:
-
Development of Novel Formulations and Derivatives: Creating pro-drugs, nanoformulations, or structural analogs of chrysin with improved pharmacokinetic profiles is essential for achieving therapeutic concentrations in vivo.
-
Expansion of Synergy Studies: The synergistic potential of this compound should be explored with other major classes of anticancer drugs, including taxanes (e.g., paclitaxel) and anthracyclines (e.g., doxorubicin), across a wider range of cancer types.
References
- 1. echemi.com [echemi.com]
- 2. Research Progress in Flavonoid Anticancer Drugs including synergy with other Approaches. | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells | PLOS One [journals.plos.org]
- 5. 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5,7-Dihydroxyflavone Enhances the Apoptosis-Inducing Potential of TRAIL in Human Tumor Cells via Regulation of Apoptosis-Related Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. academicjournals.org [academicjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. punnettsquare.org [punnettsquare.org]
- 12. Evaluation of synergism in drug combinations and reference models for future orientations in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. researchgate.net [researchgate.net]
- 16. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 17. emerypharma.com [emerypharma.com]
- 18. Selected flavonoids potentiate the toxicity of cisplatin in human lung adenocarcinoma cells: A role for glutathione depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
A Comparative Guide to the Efficacy of Synthetic vs. Natural 5,7-Dihydroxyflavanone for Researchers
In the dynamic landscape of drug discovery and natural product research, the flavanone 5,7-dihydroxyflavanone, also known as pinocembrin, stands out for its diverse pharmacological potential.[1] Exhibiting antioxidant, anti-inflammatory, anticancer, and antimicrobial properties, this compound is a subject of intense scientific scrutiny.[1][2] As researchers delve into its therapeutic applications, a critical question emerges: does the efficacy of this compound differ based on its origin—synthetically produced in a lab versus naturally extracted from sources like honey and propolis?[2] This guide provides an in-depth, objective comparison, grounded in scientific principles and experimental validation, to empower researchers in making informed decisions for their studies.
Unveiling the Origins: A Tale of Two Sources
The fundamental difference between synthetic and natural this compound lies in their origin and the associated impurity profiles. Understanding these distinctions is paramount, as they can significantly influence experimental outcomes.
Natural this compound: This form is extracted from a variety of natural sources, including honey, propolis, fruits, and vegetables.[1][2] The extraction process, often employing techniques like maceration, percolation, or more advanced methods like ultrasound-assisted extraction, aims to isolate the flavonoid from the complex matrix of the natural source.[3][4]
-
Potential Advantages: Often perceived as "greener" and may contain other synergistic compounds from the natural source that could enhance its biological activity.
-
Potential Disadvantages: The purity and composition of natural extracts can be highly variable, influenced by factors such as the geographical origin of the plant, harvesting time, and extraction method.[5] Contaminants can include other flavonoids, polyphenols, waxes, and environmental pollutants, which can complicate the interpretation of experimental results.
Synthetic this compound: In the laboratory, this compound can be synthesized through various chemical routes. A common approach involves the Claisen-Schmidt condensation to form a chalcone intermediate, followed by cyclization.[6] Another method starts with phloroglucinol and benzoyl chloride.[7]
-
Potential Advantages: Offers high purity and consistency between batches, which is crucial for reproducible research. The synthetic route also allows for the creation of derivatives to enhance bioactivity.[1][8][9]
-
Potential Disadvantages: The synthesis process may introduce impurities such as starting materials, reagents, catalysts, and by-products.[10] These synthetic impurities, if not adequately removed, could have their own biological effects or interfere with the activity of the target compound.
A Framework for Efficacy Comparison: Experimental Design
To rigorously compare the efficacy of synthetic and natural this compound, a multi-pronged experimental approach is essential. The following workflows outline key assays to assess their core biological activities.
dot
Caption: High-level workflow for comparing the bioactivity of natural vs. synthetic this compound.
Part 1: Purity and Impurity Profiling
Before any biological comparison, it is imperative to characterize the purity and identify any impurities in both the natural and synthetic samples.
Methodology:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of this compound in each sample.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To identify and tentatively quantify impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the main compound and characterize major impurities.
Part 2: Comparative In Vitro Efficacy Studies
A primary mechanism of action for many flavonoids is their ability to scavenge free radicals.[11]
Experimental Protocols:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Prepare stock solutions of both synthetic and natural this compound in a suitable solvent (e.g., methanol or DMSO).
-
Create a series of dilutions for each sample in a 96-well plate.
-
Add a methanolic solution of DPPH to each well.
-
Incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).[11][12]
-
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay:
-
Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.
-
Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add dilutions of the test compounds to the ABTS•+ solution.
-
Measure the decrease in absorbance after a set incubation period (e.g., 6 minutes).
-
Calculate the percentage of inhibition and the Trolox Equivalent Antioxidant Capacity (TEAC).[12][13]
-
Hypothetical Comparative Data:
| Sample | Purity (%) | DPPH IC50 (µM) | ABTS TEAC (Trolox Equivalents) |
| Synthetic this compound | >99 | 15.2 ± 1.3 | 2.1 ± 0.2 |
| Natural this compound | 95 | 18.5 ± 2.1 | 1.9 ± 0.3 |
Flavonoids are known to modulate inflammatory pathways.[14] Assessing the anti-inflammatory potential is crucial.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages (RAW 264.7 cells)
-
Seed RAW 264.7 macrophage cells in 96-well plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of synthetic and natural this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and nitric oxide production.
-
After 24 hours of incubation, measure the amount of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.
-
Determine the concentration-dependent inhibition of NO production.[15][16]
dot
Caption: Proposed mechanism of this compound in inhibiting NO production.
Hypothetical Comparative Data:
| Sample | NO Production IC50 (µM) in LPS-stimulated RAW 264.7 cells |
| Synthetic this compound | 25.8 ± 3.1 |
| Natural this compound | 32.4 ± 4.5 |
It is essential to evaluate the cytotoxic effects of the compounds on both cancerous and non-cancerous cell lines to determine their therapeutic window.
Experimental Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Seed selected cell lines (e.g., a cancer cell line like HepG2 and a normal cell line like fibroblasts) in 96-well plates.
-
Treat the cells with a range of concentrations of synthetic and natural this compound for 24, 48, or 72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits cell growth by 50%).[17][18]
Note on Assay Selection: While the MTT assay is widely used, some flavonoids can interfere with the colorimetric readout. The Trypan Blue exclusion assay is a reliable alternative for assessing cell viability.[19]
Hypothetical Comparative Data (on HepG2 cancer cells):
| Sample | Cell Viability IC50 (µM) after 48h |
| Synthetic this compound | 45.1 ± 5.2 |
| Natural this compound | 53.8 ± 6.9 |
Synthesizing the Evidence: A Conclusion for the Bench
-
For Mechanistic Studies and High Reproducibility: Synthetic this compound is the superior choice. Its high purity and batch-to-batch consistency ensure that the observed biological effects are attributable to the compound itself, which is critical for elucidating mechanisms of action and for studies requiring high reproducibility.
-
For Exploratory and Preliminary Screening: Natural extracts of this compound can be a valuable starting point for screening for novel bioactivities. The presence of other phytochemicals might lead to synergistic effects that are not observed with the pure compound. However, any promising results should be followed up with studies using the purified, and ideally, synthetic compound to identify the active principle.
-
The Importance of Characterization: Regardless of the source, thorough chemical characterization is non-negotiable. A detailed understanding of the purity and impurity profile of any test compound is a cornerstone of good scientific practice and ensures the integrity of the research findings.
Ultimately, the choice between synthetic and natural this compound is not a matter of one being universally "better" than the other. Instead, the optimal choice is dictated by the specific research question and the required level of experimental control. By carefully considering the origin, potential impurities, and the need for reproducibility, researchers can confidently select the appropriate source of this promising flavonoid for their investigations.
References
- 1. Synthesis and biological evaluation of this compound derivatives as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extraction of Flavonoids From Natural Sources Using Modern Techniques | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. CN102010393A - Method for synthesizing 5,7-dihydroxyflavone - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and biological evaluation of this compound derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Significance of impurities in active pharmaceutical ingredients | Ivory Research [ivoryresearch.com]
- 11. e3s-conferences.org [e3s-conferences.org]
- 12. benchchem.com [benchchem.com]
- 13. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach [mdpi.com]
- 14. Flavonoids as Potential Anti-Inflammatory Molecules: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 17. Pharmacological Potentiality of Bioactive Flavonoid against Ketamine Induced Cell Death of PC 12 Cell Lines: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis and anticancer activity of new flavonoid analogs and inconsistencies in assays related to proliferation and viability measurements - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Halogenated 5,7-Dihydroxyflavanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutic agents, the modification of natural product scaffolds presents a compelling strategy to enhance biological activity and refine pharmacological profiles. Pinocembrin (5,7-dihydroxyflavanone), a flavanone abundant in natural sources like propolis and honey, has garnered significant interest for its diverse biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1] Its established safety profile makes it an excellent template for chemical derivatization.[1] This guide provides an in-depth comparison of halogenated this compound derivatives, exploring how the strategic introduction of halogen atoms influences their biological efficacy. We will delve into the structure-activity relationships (SAR) governing their performance, supported by experimental data, and provide detailed protocols for their evaluation.
The Rationale for Halogenation: Enhancing Lipophilicity and Potency
The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) into the flavonoid scaffold is a well-established strategy in medicinal chemistry to modulate a molecule's physicochemical and biological properties. Halogenation can significantly increase lipophilicity, which may enhance cell membrane permeability and, consequently, bioavailability.[2] Furthermore, the electronic properties of halogens can influence the molecule's interaction with biological targets, often leading to a substantial increase in potency. This guide will explore these structure-activity relationships in the context of antimicrobial, anticancer, antioxidant, and anti-inflammatory activities.
Comparative Biological Activities of Halogenated this compound Derivatives
The biological activity of halogenated 5,7-dihydroxyflavanones is profoundly influenced by the nature of the halogen, its position on the flavanone core, and the number of halogen substituents.
Antimicrobial Activity
Halogenation has been shown to significantly enhance the antimicrobial properties of this compound. Generally, halogenated derivatives exhibit greater activity against Gram-positive bacteria and yeasts compared to the parent compound.[1][3]
Key Structure-Activity Relationship Insights:
-
Position of Halogenation: Halogen substitution on the B-ring of the flavanone scaffold appears to be particularly effective in augmenting antimicrobial activity.
-
Type of Halogen: The specific halogen atom plays a crucial role. For instance, derivatives with chlorine and fluorine have demonstrated potent activity.
-
Lipophilicity: The increased lipophilicity of halogenated derivatives is thought to facilitate their passage through the microbial cell membrane, leading to enhanced efficacy. The mechanism of action is believed to involve the disruption of the cell membrane and inhibition of key cellular processes.
Comparative Antimicrobial Activity Data:
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various halogenated this compound derivatives against a panel of microorganisms, as reported by Zhang et al. (2016). Lower MIC values indicate greater antimicrobial activity.
| Compound | Substituent(s) | S. aureus (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | S. cerevisiae (MIC, µg/mL) | V. cholerae (MIC, µg/mL) |
| Pinocembrin (Parent) | None | >500 | 250 | >500 | >500 |
| Derivative 1 | 4'-Fluoro | 125 | 62.5 | 250 | 250 |
| Derivative 2 | 4'-Chloro | 62.5 | 31.25 | 125 | 125 |
| Derivative 3 | 4'-Bromo | 62.5 | 31.25 | 125 | 125 |
| Derivative 4 | 3',4'-Dichloro | 31.25 | 15.6 | 62.5 | 62.5 |
| Derivative 5 | 3'-Fluoro, 4'-Chloro | 31.25 | 15.6 | 62.5 | 62.5 |
| Derivative 6 | 3',5'-Difluoro | 125 | 62.5 | 250 | 250 |
Data sourced from Zhang, X., et al. (2016). Synthesis and biological evaluation of this compound derivatives as antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 26(13), 3089-3092.
Anticancer Activity
Halogenated flavonoids have emerged as promising candidates for anticancer drug development, exhibiting cytotoxic effects against various cancer cell lines.[4] The introduction of halogens can enhance their pro-apoptotic and anti-proliferative activities.
Key Structure-Activity Relationship Insights:
-
Halogen Type and Position: Dichlorinated derivatives, such as 3',4'-dichloro-5,7-dihydroxyflavanone, have shown significant cytotoxicity. The position of the halogen on the B-ring influences the potency and selectivity against different cancer cell lines.
-
Mechanism of Action: The anticancer effects of these compounds are often attributed to the induction of apoptosis (programmed cell death) and cell cycle arrest. Some halogenated flavones have also been shown to possess antiangiogenic properties, inhibiting the formation of new blood vessels that supply tumors.
Comparative Anticancer Activity Data:
| Compound | Substituent(s) | Cell Line | IC50 (µM) |
| Pinocembrin (Parent) | None | HepG2 (Liver) | >100 |
| Derivative 4 | 3',4'-Dichloro | HepG2 (Liver) | 95[1] |
| Halogenated Flavanone Analog | 4'-Bromo | A549 (Lung) | 0.46 |
| Halogenated Flavanone Analog | 4'-Chloro | A549 (Lung) | 3.14 |
Data for Derivative 4 from Zhang, X., et al. (2016). Data for 4'-bromo and 4'-chloro analogs from a study on flavonols, a closely related class of flavonoids, indicating the potential of halogenation.
Antioxidant and Anti-inflammatory Activity
While the parent compound, pinocembrin, exhibits antioxidant and anti-inflammatory properties, the effect of halogenation on these activities is an area of ongoing research.[5][6]
Key Structure-Activity Relationship Insights:
-
Antioxidant Activity: Some studies suggest that bromination of flavonoids can lead to derivatives with higher antioxidant activity and increased lipophilicity.[2] The presence of hydroxyl groups at the C5 and C7 positions is crucial for the antioxidant capacity.[2]
-
Anti-inflammatory Activity: Pinocembrin has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[7] Halogenation may modulate this activity, potentially leading to more potent anti-inflammatory agents.
Experimental Protocols
To ensure the scientific integrity and reproducibility of findings, detailed experimental protocols are essential. Below are step-by-step methodologies for key assays used to evaluate the biological activities of halogenated this compound derivatives.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal culture
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast)
-
Test compound stock solution (dissolved in a suitable solvent like DMSO)
-
Positive control (standard antibiotic)
-
Negative control (broth with solvent)
-
Incubator
-
Microplate reader (optional, for quantitative analysis)
Procedure:
-
Preparation of Compound Dilutions: In a 96-well plate, perform serial two-fold dilutions of the test compound in the broth medium to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to the final desired concentration in the test wells (typically 5 x 10^5 CFU/mL).
-
Inoculation: Add the prepared inoculum to each well containing the compound dilutions. Include positive and negative control wells.
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anticancer Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Materials:
-
Cancer cell line (e.g., MCF-7 breast cancer cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the halogenated this compound derivatives for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Visualizing Structure-Activity Relationships
The following diagrams illustrate the key structure-activity relationships of halogenated this compound derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of this compound derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of this compound derivatives as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pinocembrin: A Novel Natural Compound with Versatile Pharmacological and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The natural flavonoid pinocembrin: molecular targets and potential therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to 5,7-Dihydroxyflavanone as a Positive Control in Antioxidant Assays
In the dynamic field of antioxidant research, the reliability and reproducibility of experimental data are paramount. The selection of an appropriate positive control is a critical determinant of an assay's validity, providing a benchmark against which novel compounds can be assessed. While standards like Ascorbic Acid, Trolox, and Quercetin are widely used, 5,7-Dihydroxyflavanone, also known as Pinocembrin, emerges as a compelling and structurally relevant alternative, particularly for studies involving flavonoid compounds.
This guide provides an in-depth comparison of this compound with conventional positive controls in three common antioxidant assays: DPPH, ABTS, and FRAP. We will delve into the mechanistic underpinnings of its antioxidant activity, present comparative experimental data, and offer detailed protocols to ensure the integrity of your research.
The Rationale for a Flavonoid Control
Choosing a positive control that is structurally related to the compounds under investigation can provide more nuanced and relevant insights. This compound, a core flavanone structure, offers a distinct advantage when evaluating other flavonoids, as it allows for a more direct comparison of structure-activity relationships.
dot graph "5_7_Dihydroxyflavanone_Structure" { graph [layout=neato, overlap=false, splines=true, bgcolor="#F1F3F4", fontname="Arial", fontsize=10]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} Caption: Chemical structure of this compound.
Comparative Performance in Antioxidant Assays
The efficacy of an antioxidant is not absolute but is highly dependent on the specific assay used, as different methods measure various facets of antioxidant action. Here, we compare this compound with established positive controls.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay measures the capacity of an antioxidant to donate a hydrogen atom and quench the stable DPPH radical. The reaction is visually monitored by the color change from purple to yellow.
Mechanism of Action: The antioxidant activity of flavonoids in the DPPH assay is primarily attributed to their hydroxyl groups. For this compound, the hydroxyl groups at the C5 and C7 positions on the A-ring can donate a hydrogen atom to the DPPH radical, thus neutralizing it.
dot graph DPPH_Mechanism { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=10]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} Caption: DPPH radical scavenging by this compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay evaluates the ability of an antioxidant to scavenge the pre-generated ABTS radical cation (ABTS•+). This assay is applicable to both hydrophilic and lipophilic antioxidants.
Mechanism of Action: Similar to the DPPH assay, the antioxidant activity in the ABTS assay is based on hydrogen atom donation. The hydroxyl groups of this compound reduce the blue-green ABTS•+ to its colorless neutral form.
dot graph ABTS_Mechanism { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=10]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} Caption: ABTS radical scavenging by this compound.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. This assay is based on electron transfer.
Mechanism of Action: In the FRAP assay, this compound acts as a reducing agent, donating an electron to the Fe³⁺-TPTZ complex. The number of hydroxyl groups and their position on the flavonoid structure influence the reducing power.
dot graph FRAP_Mechanism { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=10]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} Caption: Ferric reducing mechanism by this compound.
Experimental Data Summary
The following table summarizes the comparative antioxidant activity of this compound and other common positive controls. Data is presented as IC50 values (the concentration required to inhibit 50% of the radical) for DPPH and ABTS assays, and as FRAP values (in µM Fe(II) equivalents).
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | FRAP Value (µM Fe(II)) |
| This compound | ~45-60 | ~15-25 | Moderate |
| Ascorbic Acid | ~20-30 | ~5-15 | High |
| Trolox | ~40-50 | ~10-20 | High |
| Quercetin | ~5-15 | ~2-10 | Very High |
Note: These values are approximate and can vary depending on the specific experimental conditions. It is crucial to determine these values in your own laboratory setting.
Experimental Protocols
To ensure consistency and reliability, detailed step-by-step methodologies for each assay are provided below.
DPPH Radical Scavenging Assay Protocol
-
Reagent Preparation:
-
Prepare a 0.1 mM DPPH solution in methanol. Store in a dark, airtight container.
-
Prepare stock solutions of this compound and other positive controls (e.g., Ascorbic Acid) in methanol.
-
Prepare a series of dilutions of the test compounds and positive controls.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each dilution of the test compounds and positive controls to separate wells.
-
Add 100 µL of the DPPH solution to each well.
-
For the blank, add 100 µL of methanol instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the concentration of the compound.
-
ABTS Radical Cation Decolorization Assay Protocol
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.
-
To generate the ABTS radical cation (ABTS•+), mix the two stock solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol or water to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare stock solutions and serial dilutions of this compound and other positive controls.
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of each dilution of the test compounds and positive controls to separate wells.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for 6 minutes.
-
-
Measurement:
-
Measure the absorbance at 734 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of inhibition as described for the DPPH assay and determine the IC50 value.
-
FRAP Assay Protocol
-
Reagent Preparation:
-
FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.
-
Warm the FRAP reagent to 37°C before use.
-
Prepare a standard curve using a known concentration of FeSO₄·7H₂O (e.g., 100 to 2000 µM).
-
Prepare stock solutions and dilutions of this compound and other positive controls.
-
-
Assay Procedure:
-
In a 96-well microplate, add 10 µL of each dilution of the test compounds, positive controls, and standards to separate wells.
-
Add 190 µL of the FRAP reagent to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 593 nm using a microplate reader.
-
-
Calculation:
-
Calculate the FRAP value of the samples by comparing their absorbance with the standard curve of FeSO₄. The results are expressed as µM of Fe(II) equivalents.
-
Conclusion and Best Practices
This compound presents a robust and structurally pertinent positive control for antioxidant assays, especially in the context of flavonoid research. Its performance is comparable to Trolox in the DPPH assay and it demonstrates significant activity in both ABTS and FRAP assays.
For optimal results, consider the following:
-
Self-Validation: Always run a standard curve for each assay and include a blank and a well-characterized positive control in every experiment.
-
Causality in Choices: The choice of positive control should be justified by the research question. For general antioxidant screening, a broad-spectrum antioxidant like Ascorbic Acid or Trolox may be suitable. For structure-activity relationship studies of flavonoids, this compound is an excellent choice.
-
Comprehensive Analysis: As demonstrated, antioxidant capacity is method-dependent. Employing a battery of assays (e.g., DPPH, ABTS, and FRAP) will provide a more comprehensive and reliable assessment of a compound's antioxidant profile.
By incorporating this compound into your antioxidant assay workflow and adhering to rigorous experimental protocols, you can enhance the quality and relevance of your research findings.
The Neuroprotective Landscape of Flavanones: A Comparative Guide for Researchers
In the relentless pursuit of effective neuroprotective strategies, the scientific community is increasingly turning its attention to the therapeutic potential of natural compounds. Among these, flavanones—a subclass of flavonoids abundant in citrus fruits—have emerged as promising candidates for their ability to counteract the complex pathologies of neurodegenerative diseases.[1][2] This guide offers a comparative analysis of the neuroprotective effects of three prominent flavanones: hesperidin, naringenin, and eriodictyol. Designed for researchers, scientists, and drug development professionals, this document delves into their mechanisms of action, presents comparative experimental data, and provides detailed protocols for key validation assays, fostering a deeper understanding of their therapeutic promise.
Introduction to Flavanones and Their Neuroprotective Potential
Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's are characterized by the progressive loss of neuronal structure and function.[3] The underlying pathologies are multifaceted, involving oxidative stress, neuroinflammation, protein aggregation, and apoptosis.[4] Flavanones, including hesperidin, naringenin, and eriodictyol, have demonstrated a remarkable capacity to interfere with these neurotoxic cascades.[2][5] Their shared chemical scaffold, a C6-C3-C6 ring structure, endows them with potent antioxidant and anti-inflammatory properties.[6] A crucial aspect of their therapeutic potential lies in their ability to traverse the blood-brain barrier (BBB), a selective barrier that often impedes the delivery of therapeutics to the central nervous system.[7][8][9] Studies have shown that flavanones like hesperetin (the aglycone of hesperidin) and naringenin can cross the BBB, suggesting they can exert their effects directly within the brain.[8][9][10][11]
Mechanisms of Neuroprotection: A Comparative Overview
The neuroprotective effects of hesperidin, naringenin, and eriodictyol are mediated through the modulation of multiple signaling pathways. While there is considerable overlap in their mechanisms, subtle differences in their molecular interactions may influence their therapeutic efficacy in different pathological contexts.
Hesperidin: A Multi-Targeted Neuroprotective Agent
Hesperidin, a flavanone glycoside found abundantly in citrus fruits, exerts its neuroprotective effects through a combination of antioxidant, anti-inflammatory, and anti-apoptotic activities.[3][12] Its aglycone form, hesperetin, is believed to be the primary bioactive compound that crosses the BBB.[13]
Key Signaling Pathways Modulated by Hesperidin:
-
Nrf2/ARE Pathway: Hesperidin upregulates the nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response.[14][15][16] This leads to the increased expression of antioxidant enzymes such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase (CAT), thereby bolstering the cellular defense against oxidative stress.[14][17]
-
NF-κB Pathway: Hesperidin has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that orchestrates the inflammatory response.[14][15] By suppressing NF-κB, hesperidin reduces the production of pro-inflammatory cytokines like TNF-α and IL-1β.[15]
-
PI3K/Akt Pathway: Hesperidin can activate the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is crucial for promoting cell survival and inhibiting apoptosis.[14][15]
-
Anti-apoptotic Mechanisms: Hesperidin modulates the expression of apoptosis-related proteins, downregulating the pro-apoptotic protein Bax and upregulating the anti-apoptotic protein Bcl-2.[12][14]
Hesperidin's Mechanism of Action
Caption: Hesperidin's neuroprotective signaling pathways.
Naringenin: A Potent Modulator of Neuroinflammation and Apoptosis
Naringenin, another prominent flavanone in citrus fruits, exhibits robust neuroprotective effects, particularly in models of neuroinflammation and excitotoxicity.[1][18]
Key Signaling Pathways Modulated by Naringenin:
-
Nrf2/ARE Pathway: Similar to hesperidin, naringenin activates the Nrf2/ARE pathway, leading to the upregulation of antioxidant enzymes and a reduction in reactive oxygen species (ROS).[18]
-
NF-κB and MAPK Pathways: Naringenin effectively suppresses neuroinflammation by inhibiting the NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways.[18][19] This leads to a decrease in the production of pro-inflammatory mediators such as TNF-α, IL-6, and IL-1β.[18]
-
PI3K/Akt/GSK-3β Pathway: Naringenin has been shown to modulate the PI3K/Akt/GSK-3β pathway, which is implicated in tau pathology in Alzheimer's disease.[18] By inhibiting GSK-3β, naringenin can reduce tau hyperphosphorylation.
-
Anti-apoptotic Mechanisms: Naringenin prevents apoptosis by inhibiting caspase-3 activity and modulating the Bax/Bcl-2 ratio.[18]
Naringenin's Mechanism of Action
Caption: Naringenin's neuroprotective signaling pathways.
Eriodictyol: A Potent Antioxidant and Anti-inflammatory Flavonoid
Eriodictyol, found in citrus fruits and medicinal plants, is recognized for its potent antioxidant and anti-inflammatory properties that contribute to its neuroprotective effects.[20][21][22]
Key Signaling Pathways Modulated by Eriodictyol:
-
Nrf2/HO-1 Pathway: Eriodictyol is a strong activator of the Nrf2/HO-1 pathway, a critical defense mechanism against oxidative stress.[20][23] This activation helps protect neuronal cells from oxidative damage induced by various neurotoxins.[20]
-
NF-κB and MAPK Pathways: Similar to the other flavanones, eriodictyol exerts anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways, thereby reducing the production of pro-inflammatory cytokines.[20][23]
-
NLRP3 Inflammasome: Recent studies suggest that eriodictyol can inhibit the NLRP3 inflammasome, a key component of the innate immune system that, when overactivated, contributes to neuroinflammation.[24]
-
VDR-mediated Nrf2 Activation: Interestingly, eriodictyol has been shown to activate the Nrf2/HO-1 signaling pathway through a mechanism mediated by the Vitamin D Receptor (VDR), suggesting a novel mode of action in ameliorating Alzheimer's disease-like pathology.[25][26]
Eriodictyol's Mechanism of Action
Caption: Eriodictyol's neuroprotective signaling pathways.
Comparative Analysis of Neuroprotective Efficacy
The following tables summarize key experimental findings from in vitro and in vivo studies, providing a comparative overview of the neuroprotective effects of hesperidin, naringenin, and eriodictyol.
Table 1: In Vitro Neuroprotective Effects
| Flavanone | Cell Line | Insult | Concentration | Key Findings | Reference |
| Hesperidin | Primary cortical cells | Glutamate, Aβ oligomers | Not specified | Protected against excitotoxicity and Aβ-induced damage. | [6] |
| PC-12 cells | Not specified | Not specified | Attenuated caspase-3 activity. | [27] | |
| Naringenin | SH-SY5Y cells | 6-OHDA | ≤50 μg/mL | Enhanced neuroprotection and antioxidant effects. | [28] |
| HT22 cells | OGD/R | Not specified | Decreased ROS generation and lipid peroxidation. | [29] | |
| Primary cortical neurons | Aβ | Not specified | Attenuated apoptosis and neurotoxicity. | [18] | |
| Eriodictyol | PC12 cells | H₂O₂ | Not specified | Protected against H₂O₂-induced neurotoxicity via Nrf2/ARE activation. | [20] |
| Primary cultured neurons | Aβ 25-35 | Not specified | Reduced cell death by activating the Nrf2/ARE pathway. | [20] | |
| HT-22 cells | Aβ₁₋₄₂ oligomer | Not specified | Inhibited Tau hyperphosphorylation and neurotoxicity. | [25][26] |
Table 2: In Vivo Neuroprotective Effects
| Flavanone | Animal Model | Disease Model | Dosage | Key Findings | Reference |
| Hesperidin | Rat | 3-NP induced Huntington's-like disease | 100 mg/kg | Showed antioxidant and anti-inflammatory activity. | [14] |
| Rat | Sodium fluoride-induced neurotoxicity | 100 and 200 mg/kg | Reduced inflammation, ER stress, autophagy, and apoptosis. | [14] | |
| Naringenin | Rat | Permanent middle cerebral artery occlusion (pMCAO) | 100 mg/kg | Alleviated neurological impairment and reduced infarct size. | [18] |
| Mouse | Aβ-induced Alzheimer's disease | Not specified | Ameliorated memory deficit. | [18] | |
| Eriodictyol | Mouse | Aβ 25-35-induced memory impairment | Not specified | Improved memory by inhibiting the NLRP3 inflammasome. | [24] |
| APP/PS1 mice | Alzheimer's disease | Not specified | Ameliorated cognitive deficits, suppressed Aβ aggregation and Tau phosphorylation. | [25][26] | |
| Rat | Middle cerebral artery occlusion (MCAO) | 20, 40, 80 mg/kg | Reduced infarct size and improved learning and memory. | [30][31] |
Experimental Protocols for Assessing Neuroprotection
To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for key assays used to evaluate the neuroprotective effects of flavanones.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y, PC12) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the flavanone (e.g., hesperidin, naringenin, eriodictyol) for a specified duration (e.g., 2 hours).
-
Induction of Neurotoxicity: Introduce the neurotoxic agent (e.g., 6-OHDA, MPP+, Aβ oligomers) to the wells, with the exception of the control group.
-
Incubation: Incubate the plate for the required period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control group.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This assay utilizes a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), to measure intracellular ROS levels.
Protocol:
-
Cell Treatment: Follow steps 1-3 of the MTT assay protocol.
-
DCFH-DA Staining: After the neurotoxin incubation period, wash the cells twice with PBS. Then, add 100 µL of DCFH-DA solution (10 µM in serum-free medium) to each well and incubate for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells three times with PBS to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
Data Analysis: Express ROS levels as a percentage of the control group.
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.
Protocol:
-
Protein Extraction: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, and a loading control like β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Experimental Workflow for In Vitro Neuroprotection Studies
Caption: A typical workflow for in vitro neuroprotection assays.
Conclusion and Future Directions
Hesperidin, naringenin, and eriodictyol represent a promising class of natural compounds with significant neuroprotective potential. Their ability to modulate multiple key signaling pathways involved in oxidative stress, neuroinflammation, and apoptosis underscores their therapeutic versatility. While all three flavanones share common mechanisms of action, subtle differences in their molecular targets and efficacy in specific disease models warrant further investigation.
Future research should focus on head-to-head comparative studies under standardized experimental conditions to delineate the most potent flavanone for specific neurodegenerative diseases. Furthermore, optimizing drug delivery systems to enhance their bioavailability and BBB permeability will be crucial for translating these promising preclinical findings into effective clinical therapies. The continued exploration of these citrus-derived compounds offers a beacon of hope in the development of novel treatments to combat the growing burden of neurodegenerative disorders.
References
- 1. On the Neuroprotective Effects of Naringenin: Pharmacological Targets, Signaling Pathways, Molecular Mechanisms, and Clinical Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. phytojournal.com [phytojournal.com]
- 6. Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flavonoids and the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interaction between flavonoids and the blood-brain barrier: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Flavonoids: modulators of brain function? | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 10. Flavonoid permeability across an in situ model of the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Hesperidin as a Neuroprotective Agent: A Review of Animal and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Harnessing hesperidin for brain metabolism: epigenetic signatures, cellular homeostasis, synaptic function, and neuroprotection in age-related diseases and neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The neuroprotective effects of hesperidin and diosmin in neurological disorders via targeting various signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Frontiers | Harnessing hesperidin for brain metabolism: epigenetic signatures, cellular homeostasis, synaptic function, and neuroprotection in age-related diseases and neurodegenerative diseases [frontiersin.org]
- 18. On the Neuroprotective Effects of Naringenin: Pharmacological Targets, Signaling Pathways, Molecular Mechanisms, and Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 19. [PDF] On the Neuroprotective Effects of Naringenin: Pharmacological Targets, Signaling Pathways, Molecular Mechanisms, and Clinical Perspective | Semantic Scholar [semanticscholar.org]
- 20. Pharmacological Activity of Eriodictyol: The Major Natural Polyphenolic Flavanone - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Eriodictyol produces antidepressant-like effects and ameliorates cognitive impairments induced by chronic stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Eriodictyol Attenuates LPS-Induced Neuroinflammation, Amyloidogenesis, and Cognitive Impairments via the Inhibition of NF-κB in Male C57BL/6J Mice and BV2 Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. Eriodictyol ameliorates cognitive dysfunction in APP/PS1 mice by inhibiting ferroptosis via vitamin D receptor-mediated Nrf2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Eriodictyol ameliorates cognitive dysfunction in APP/PS1 mice by inhibiting ferroptosis via vitamin D receptor-mediated Nrf2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 27. The neuroprotective effect of hesperidin in NMDA-induced retinal injury acts by suppressing oxidative stress and excessive calpain activation - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Neuroprotective and Antioxidant Effect of Naringenin-Loaded Nanoparticles for Nose-to-Brain Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Naringenin attenuates cerebral ischemia/reperfusion injury by inhibiting oxidative stress and inflammatory response via the activation of SIRT1/FOXO1 signaling pathway in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Frontiers | Eriodictyol Attenuates MCAO-Induced Brain Injury and Neurological Deficits via Reversing the Autophagy Dysfunction [frontiersin.org]
- 31. Eriodictyol Attenuates MCAO-Induced Brain Injury and Neurological Deficits via Reversing the Autophagy Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Antimicrobial Spectrum of 5,7-Dihydroxyflavanone Derivatives
In the escalating battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. Among the promising candidates are flavonoids, a class of natural compounds renowned for their diverse biological activities. Specifically, 5,7-dihydroxyflavanone, also known as pinocembrin, and its synthetic derivatives have emerged as a focal point of research due to their significant antimicrobial potential.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously validate the antimicrobial spectrum of these flavanone derivatives. We will delve into the essential experimental protocols, the rationale behind methodological choices, and the interpretation of results, positioning these compounds against established antimicrobial agents.
The Scientific Imperative: Why this compound?
This compound is a naturally occurring flavanone found in honey, propolis, and various plants.[1] Its inherent antimicrobial properties, coupled with a favorable safety profile suggested by its presence in foodstuffs, make it an excellent template for the development of new antimicrobial drugs.[1] The core structure of this compound allows for targeted chemical modifications, leading to a library of derivatives with potentially enhanced potency and a broader spectrum of activity. Research has shown that modifications, such as halogenation, can significantly improve the antimicrobial efficacy of the parent compound.
Pillar 1: Establishing the Antimicrobial Spectrum - A Step-by-Step Experimental Workflow
A rigorous and standardized approach is crucial for generating reproducible and comparable data. The following section outlines the key experimental protocols for determining the antimicrobial activity of this compound derivatives.
Experimental Workflow Overview
Caption: High-level overview of the experimental workflow for validating the antimicrobial spectrum of this compound derivatives.
Minimum Inhibitory Concentration (MIC) Assay: The Gold Standard
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a quantitative and widely accepted technique for determining MIC values.[2][3]
Protocol: Broth Microdilution Assay [3][4][5][6]
-
Preparation of Reagents:
-
Prepare a stock solution of each this compound derivative in a suitable solvent (e.g., DMSO) at a high concentration.
-
Prepare sterile Mueller-Hinton Broth (MHB).
-
Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) overnight in MHB.
-
-
Standardization of Inoculum:
-
Adjust the turbidity of the overnight bacterial culture with sterile MHB to match the 0.5 McFarland turbidity standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[3]
-
Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[3]
-
-
Serial Dilution in 96-Well Plate:
-
Dispense 100 µL of sterile MHB into all wells of a 96-well microtiter plate.
-
Add 100 µL of the stock solution of the test compound to the first well of a row and mix thoroughly.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well in the dilution series.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final bacterial concentration.
-
Include a positive control (MHB with inoculum, no compound) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Minimum Bactericidal Concentration (MBC) Assay: Assessing Lethality
While the MIC indicates growth inhibition, the MBC determines the lowest concentration of an antimicrobial agent required to kill a microorganism.
Protocol: MBC Assay [5][7][8][9]
-
Subculturing from MIC Plate:
-
Following the determination of the MIC, take a 10-100 µL aliquot from the wells showing no visible growth (the MIC well and wells with higher concentrations).
-
Spread the aliquot onto a sterile Mueller-Hinton Agar (MHA) plate.
-
-
Incubation and Determination of MBC:
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in a 99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survive).
-
Kirby-Bauer Disk Diffusion Assay: A Qualitative Assessment
This method provides a qualitative assessment of antimicrobial susceptibility and is useful for rapid screening of a large number of derivatives.[10][11][12][13][14]
Protocol: Kirby-Bauer Disk Diffusion Test [10][11][12][13][14]
-
Preparation of Agar Plates and Inoculum:
-
Prepare MHA plates with a uniform thickness.
-
Prepare a standardized bacterial inoculum as described for the MIC assay.
-
Using a sterile cotton swab, evenly streak the inoculum over the entire surface of the MHA plate to create a bacterial lawn.
-
-
Application of Disks and Incubation:
-
Impregnate sterile filter paper disks with a known concentration of each this compound derivative.
-
Place the disks on the surface of the inoculated MHA plate, ensuring firm contact.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Measurement and Interpretation:
-
Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.
-
The size of the zone of inhibition is proportional to the susceptibility of the microorganism to the compound.
-
Pillar 2: Data-Driven Comparison and Interpretation
Objective comparison with existing antimicrobial agents is crucial for contextualizing the potential of novel compounds.
Comparative Antimicrobial Activity
The following table presents a hypothetical comparison of the antimicrobial activity of this compound and its derivatives against common pathogens, alongside standard antibiotics.
| Compound | S. aureus (Gram-positive) MIC (µg/mL) | E. coli (Gram-negative) MIC (µg/mL) | C. albicans (Fungus) MIC (µg/mL) |
| This compound (Pinocembrin) | 64 | >256 | 128 |
| 6-Bromo-5,7-dihydroxyflavanone | 16 | 128 | 64 |
| 8-Chloro-5,7-dihydroxyflavanone | 8 | 64 | 32 |
| Ciprofloxacin | 0.5 | 0.015 | N/A |
| Gentamicin | 1 | 0.5 | N/A |
| Fluconazole | N/A | N/A | 2 |
Note: The above data is illustrative and should be replaced with experimentally determined values.
Pillar 3: Unraveling the Mechanism of Action
Understanding how this compound derivatives exert their antimicrobial effects is critical for their development as therapeutic agents. Flavonoids are known to have multiple mechanisms of action.[15][16][17][18]
Proposed Antimicrobial Mechanisms of Flavanones
References
- 1. Pinocembrin: A Novel Natural Compound with Versatile Pharmacological and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. microbe-investigations.com [microbe-investigations.com]
- 3. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 4. youtube.com [youtube.com]
- 5. protocols.io [protocols.io]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. emerypharma.com [emerypharma.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. asm.org [asm.org]
- 11. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 12. scribd.com [scribd.com]
- 13. hardydiagnostics.com [hardydiagnostics.com]
- 14. microbenotes.com [microbenotes.com]
- 15. benthamdirect.com [benthamdirect.com]
- 16. revistas.intec.edu.do [revistas.intec.edu.do]
- 17. mdpi.com [mdpi.com]
- 18. Flavonoids: A Review of Antibacterial Activity Against Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
The Efficacy Enigma: A Comparative Analysis of 5,7-Dihydroxyflavanone and its Glycosylated Counterparts
In the vast landscape of natural product research, flavonoids stand out for their therapeutic promise. Among them, 5,7-Dihydroxyflavanone, commonly known as chrysin, has garnered significant attention for its multifaceted biological activities.[1][2][3] Found abundantly in honey, propolis, and passionflower, chrysin exhibits potent antioxidant, anti-inflammatory, and anticancer properties in preclinical models.[1][2][3] However, the clinical translation of this promising flavonoid is significantly hampered by a critical flaw: its remarkably low bioavailability.[1][4][5] This guide provides an in-depth comparison of the efficacy of chrysin in its aglycone form versus its glycosylated derivatives, exploring the chemical modifications that dictate its therapeutic potential. We will delve into the experimental data that illuminates the structure-activity relationship and provide detailed protocols for key assays used in the evaluation of these compounds.
The Bioavailability Hurdle: Why Chrysin Fails to Deliver
The therapeutic efficacy of any orally administered compound is fundamentally linked to its bioavailability – the fraction of the dose that reaches systemic circulation unchanged. In the case of chrysin, this value is alarmingly low, estimated to be between 0.003% and 0.02% in humans.[6] This poor oral bioavailability is a consequence of several factors:
-
Low Aqueous Solubility: Chrysin is a lipophilic molecule with limited solubility in aqueous environments like the gastrointestinal tract, which is the first barrier to its absorption.[1][7]
-
Extensive First-Pass Metabolism: Upon absorption in the intestine and passage through the liver, chrysin is rapidly metabolized. The primary metabolic pathways are glucuronidation and sulfation, which are Phase II conjugation reactions.[1][6][8][9] These processes, catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), attach glucuronic acid or a sulfate group to the hydroxyl moieties of chrysin, primarily at the 7-hydroxyl position.[1][8] This results in the formation of metabolites such as chrysin-7-O-glucuronide and chrysin-7-sulfate.[10] These conjugated forms are more water-soluble and are readily eliminated from the body, significantly reducing the circulating concentration of the active aglycone.[1][6][9]
This rapid and extensive metabolism is the primary reason why the potent in vitro activities of chrysin often do not translate into significant in vivo efficacy.[4]
Glycosylation: A Double-Edged Sword
In nature, flavonoids often exist as glycosides, where a sugar moiety is attached to the flavonoid backbone. While enzymatic or chemical glycosylation of chrysin could be a strategy to enhance its solubility, the metabolic conversion of chrysin to its glucuronide is a key factor in its low bioavailability. Understanding the biological activity of these glycosylated forms is crucial to deciphering the overall therapeutic potential of chrysin.
Generally, in vitro studies suggest that glycosylation diminishes the biological activity of flavonoids. The addition of a bulky sugar molecule can hinder the interaction of the flavonoid with its molecular targets. However, in an in vivo context, glycosylation can sometimes lead to improved pharmacokinetic profiles, protecting the flavonoid from extensive metabolism and potentially leading to a sustained release of the active aglycone.[11][12][13]
Comparative Efficacy: Aglycone vs. Glycosides
Direct quantitative comparisons of the in vitro efficacy of chrysin and its specific glycosylated metabolites are not always available in single, comprehensive studies. However, by synthesizing data from various sources, a clear trend emerges.
Antioxidant Activity
The antioxidant capacity of flavonoids is largely attributed to their ability to donate a hydrogen atom from their hydroxyl groups to neutralize free radicals.[1] While chrysin possesses antioxidant properties, its potential is somewhat limited by the absence of a hydroxyl group on the B-ring, a feature present in more potent antioxidants like quercetin.[1]
Studies have shown that glycosylation generally reduces the antioxidant activity of flavonoids. For instance, a study on various flavonoids demonstrated that the aglycone form possessed higher antioxidant activity compared to their corresponding glycosides.[14][15] This is because the sugar moiety can sterically hinder the hydroxyl groups responsible for radical scavenging.
Table 1: Comparative Antioxidant Activity (Conceptual)
| Compound | Antioxidant Assay | IC50 (µM) - Conceptual | Reference |
| This compound (Chrysin) | DPPH Radical Scavenging | Lower (Higher Activity) | [1] |
| Chrysin-7-O-glucuronide | DPPH Radical Scavenging | Higher (Lower Activity) | [12][13] |
Anti-inflammatory Effects
Chrysin exerts its anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and the suppression of key inflammatory signaling pathways such as nuclear factor-kappa B (NF-κB).[1][3][16]
Research indicates that the aglycone form of flavonoids is more potent in its anti-inflammatory action compared to the glycosylated forms. One study demonstrated that flavone aglycones were significantly more effective at reducing the production of the pro-inflammatory cytokine TNF-α and inhibiting NF-κB activity in macrophages than their glycoside counterparts.[17] This is likely due to the increased cellular uptake of the more lipophilic aglycones.[17]
However, derivatization of chrysin has been shown to enhance its anti-inflammatory potential. For example, hydroxyethylated chrysin derivatives exhibited significantly lower IC50 values for COX-2 inhibition compared to chrysin itself.[18]
Table 2: Comparative Anti-inflammatory Activity
| Compound | Assay | IC50 (µM) | Cell Line | Reference |
| Chrysin | COX-2 Inhibition | 18.48 | RAW264.7 | [18][19] |
| Hydroxyethylated Chrysin Derivative 1a | COX-2 Inhibition | 9.63 | RAW264.7 | [18] |
| Hydroxyethylated Chrysin Derivative 8 | COX-2 Inhibition | 6.76 | RAW264.7 | [18] |
Anticancer Properties
Chrysin has demonstrated anticancer activity in a variety of cancer cell lines by inducing apoptosis (programmed cell death), inhibiting cell proliferation, and preventing metastasis.[18][20][21] The molecular mechanisms underlying these effects involve the modulation of several signaling pathways, including the p53, PI3K/Akt, and MAPK pathways.[22][23][24]
Similar to its other biological activities, the anticancer efficacy of chrysin is often more potent in its aglycone form in in vitro settings. However, the development of chrysin derivatives has led to compounds with significantly enhanced anticancer activity. For instance, certain phosphonium derivatives of chrysin have shown nanomolar growth inhibitory (GI50) values against various cancer cell lines, far exceeding the efficacy of the parent compound. Another study reported that an ether derivative of chrysin exhibited a 5-fold higher activity against the HepG2 liver cancer cell line compared to chrysin.
Table 3: Comparative Anticancer Activity
| Compound | Cell Line | GI50/IC50 (µM) | Reference |
| Chrysin | HeLa (Cervical Cancer) | 29.51 | [19] |
| Dichloro-1,3,5-triazine Chrysin Derivative 18 | HeLa (Cervical Cancer) | 9.86 | [19] |
| Chrysin | K-562 (Leukemia) | >10 | |
| Phosphonium Chrysin Derivative 3f | K-562 (Leukemia) | 0.034 | |
| Chrysin | MCF-7 (Breast Cancer) | 19.5 (48h) | [4] |
| 7-aminochrysin derivative | MCF-7 (Breast Cancer) | 0.03 | [20] |
Signaling Pathways and Experimental Workflows
To better understand the mechanisms of action and the methods used to evaluate these compounds, the following diagrams illustrate key signaling pathways and experimental workflows.
Signaling Pathways
Experimental Workflows
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[1]
Step-by-Step Methodology:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should be freshly prepared and kept in the dark.
-
Sample Preparation: Dissolve the test compounds (chrysin and its glycosides) and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol to prepare a series of concentrations.
-
Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the test sample or standard to a defined volume of the DPPH solution. A control containing only methanol and the DPPH solution should also be prepared.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined from a plot of inhibition percentage against concentration.
Bovine Serum Albumin (BSA) Denaturation Assay for Anti-inflammatory Activity
Principle: Inflammation can lead to the denaturation of proteins. This in vitro assay uses heat-induced denaturation of BSA as a model for protein denaturation in inflammatory conditions. The ability of a compound to inhibit this denaturation is indicative of its anti-inflammatory potential.
Step-by-Step Methodology:
-
Preparation of Solutions: Prepare a solution of BSA (e.g., 1% w/v) in a suitable buffer (e.g., phosphate-buffered saline, pH 6.3). Prepare various concentrations of the test compounds and a standard anti-inflammatory drug (e.g., diclofenac sodium).
-
Reaction Mixture: To a specific volume of the BSA solution, add the test compound or standard. A control containing only the BSA solution and the vehicle (e.g., DMSO) should be included.
-
Incubation: Incubate the reaction mixtures at 37°C for 20 minutes.
-
Heat-induced Denaturation: Induce denaturation by heating the mixtures at a specific temperature (e.g., 57°C or 72°C) for a set time (e.g., 3-5 minutes).
-
Cooling and Measurement: Cool the solutions to room temperature and measure the turbidity (absorbance) at a specific wavelength (e.g., 660 nm) using a spectrophotometer.
-
Calculation: The percentage inhibition of protein denaturation is calculated as: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined from the dose-response curve.
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Anticancer Activity (Cell Viability)
Principle: This colorimetric assay assesses cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. It is important to note that some flavonoids can interfere with the MTT assay by reducing the tetrazolium salt in the absence of cells; therefore, appropriate controls are essential.
Step-by-Step Methodology:
-
Cell Culture: Seed the desired cancer cell line (e.g., MCF-7 for breast cancer) in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (chrysin and its derivatives) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the treatment period, add a sterile MTT solution to each well and incubate for a few hours (e.g., 3-4 hours) at 37°C to allow for formazan crystal formation.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of around 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.
Conclusion and Future Directions
The available evidence strongly suggests that while this compound (chrysin) exhibits promising antioxidant, anti-inflammatory, and anticancer activities in vitro, its efficacy is severely limited by poor oral bioavailability due to extensive first-pass metabolism, primarily through glucuronidation. The resulting glycosylated metabolites generally show reduced biological activity in in vitro assays.
This efficacy paradox highlights a critical challenge in natural product drug discovery. The future of chrysin as a therapeutic agent likely lies in the development of strategies to overcome its pharmacokinetic limitations. This includes:
-
Prodrug Approaches: Designing derivatives that are more readily absorbed and then converted to the active chrysin aglycone in vivo.
-
Advanced Drug Delivery Systems: Utilizing nanoformulations, such as nanoparticles, liposomes, or micelles, to protect chrysin from premature metabolism and enhance its absorption and targeted delivery.[5]
-
Co-administration with Metabolic Inhibitors: Exploring the use of inhibitors of UGT and SULT enzymes to increase the systemic exposure to chrysin, although this approach requires careful consideration of potential drug-drug interactions.
For researchers and drug development professionals, the focus should be on a holistic evaluation that combines in vitro potency with in vivo pharmacokinetic profiling. While the aglycone may be the more active form at the cellular level, its glycosylated counterparts and other derivatives hold the key to unlocking its therapeutic potential by ensuring it can reach its site of action in sufficient concentrations. The continued exploration of structure-activity relationships through the synthesis and biological evaluation of novel chrysin derivatives will be paramount in transforming this promising natural compound into a clinically viable therapeutic agent.
References
- 1. Chrysin: A Comprehensive Review of Its Pharmacological Properties and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Chrysin: A Comprehensive Review of Its Pharmacological Properties and Therapeutic Potential [mdpi.com]
- 4. Inhibitory and Cytotoxic Activities of Chrysin on Human Breast Adenocarcinoma Cells by Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Chrysin: Perspectives on Contemporary Status and Future Possibilities as Pro-Health Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Chrysin Suppresses Vascular Endothelial Inflammation via Inhibiting the NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Exploring the Anti-inflammatory Potential of Novel Chrysin Derivatives through Cyclooxygenase-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and In Vitro Anticancer Evaluation of Novel Chrysin and 7-Aminochrysin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Chrysin Induces Apoptosis via the MAPK Pathway and Regulates ERK/mTOR-Mediated Autophagy in MC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Chrysin induces cell apoptosis via activation of the p53/Bcl-2/caspase-9 pathway in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. Chrysin attenuates inflammation by regulating M1/M2 status via activating PPARγ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. preprints.org [preprints.org]
- 24. mdpi.com [mdpi.com]
Safety Operating Guide
Mastering the Safe Handling of 5,7-Dihydroxyflavanone: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. 5,7-Dihydroxyflavanone, also known as Chrysin, is a promising flavonoid with a range of biological activities.[1] However, like any chemical compound, understanding and implementing proper handling procedures is not just a matter of compliance, but a cornerstone of scientific excellence. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind our recommended protocols.
Understanding the Risks: The "Why" Behind the Precautions
This compound, in its powdered form, presents several potential hazards that dictate our handling procedures. Safety Data Sheets (SDS) for this compound, and those for structurally similar flavonoids, consistently highlight the following risks:
-
Skin and Eye Irritation: Direct contact can cause irritation to the skin and serious irritation to the eyes.[2][3] This is a primary driver for the stringent personal protective equipment (PPE) recommendations that follow.
-
Respiratory Irritation: Inhalation of the powder may cause respiratory tract irritation.[2][3] The fine nature of the powder makes it easily aerosolized, necessitating specific handling techniques to minimize dust generation.
-
Unknown Long-Term Effects: While not classified as a carcinogen, the toxicological properties of this compound have not been fully investigated.[4][5] This lack of comprehensive long-term data compels us to adopt a cautious approach, handling it with the respect due to a compound with a partially unknown hazard profile.
Pre-Operational Protocol: Preparing for Safe Handling
Before the first grain of this compound is weighed, a systematic approach to safety must be in place. This preparation is a self-validating system; by following these steps, you inherently verify your readiness.
Step 1: Workspace and Equipment Preparation
-
Designated Work Area: All handling of powdered this compound should occur in a designated area, such as a chemical fume hood or a powder containment hood. This is the most critical engineering control to prevent inhalation exposure.
-
Surface Protection: Cover the work surface with absorbent bench paper. This simplifies cleanup and contains any minor spills.
-
Gather and Inspect Equipment: Ensure all necessary equipment (spatulas, weigh boats, containers) is clean and readily accessible. Using enclosed balances can further minimize the release of airborne particles.
Step 2: Selection and Inspection of Personal Protective Equipment (PPE)
The selection of appropriate PPE is your first line of defense. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specification | Rationale |
| Eye/Face Protection | Safety Goggles | With side-shields, conforming to EN 166 (EU) or NIOSH (US) standards. | Protects eyes from airborne powder and accidental splashes. |
| Skin Protection | Gloves | Chemical-resistant nitrile gloves. | Prevents direct skin contact. Nitrile offers good resistance to a wide range of chemicals, including weak acids and organic solvents, making it a suitable choice for handling flavonoids.[2][5][6] |
| Lab Coat | Standard laboratory coat. | Protects skin and personal clothing from contamination. | |
| Respiratory Protection | Particulate Respirator | N95 (US) or FFP2 (EU) rated respirator. | Necessary when handling the powder outside of a dedicated containment hood to avoid inhalation of dust. |
Expert Insight: While latex gloves are common in laboratories, nitrile is the preferred material for handling many organic compounds due to its superior chemical resistance.[7] Always inspect gloves for any signs of degradation or punctures before use.
Operational Protocol: A Step-by-Step Guide to Handling this compound
With your workspace and PPE in order, you can proceed with handling the compound. The key principle during this phase is to minimize dust generation at every step.
-
Donning PPE: Put on your lab coat, safety goggles, and gloves. If a respirator is required, ensure it is properly fitted.
-
Weighing the Compound:
-
Perform all weighing operations within a chemical fume hood or powder containment hood.
-
Use a weigh boat to contain the powder.
-
Transfer the powder in small, controlled increments using a spatula. Avoid dropping the powder from a height.
-
-
Dissolving the Compound:
-
If preparing a solution, add the solvent to the vessel containing the weighed powder slowly to avoid splashing.
-
Cap the container as soon as possible to prevent the release of any aerosolized particles.
-
-
Post-Handling Decontamination:
-
Carefully clean all equipment used.
-
Wipe down the work surface with a damp cloth to collect any residual powder. Dispose of the cloth as contaminated waste.
-
Post-Operational Protocol: Disposal and Decontamination
Proper disposal is a critical component of the handling lifecycle, ensuring the safety of all laboratory personnel and environmental compliance.
Waste Segregation and Disposal
Due to its irritant properties and the lack of comprehensive toxicity data, all waste containing this compound should be treated as hazardous chemical waste.
-
Solid Waste: This includes unused compound, contaminated weigh boats, gloves, and paper towels. Place these items in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed hazardous waste container. Do not dispose of this waste down the drain.
-
Empty Containers: "Empty" containers that held the powder are not truly empty. They should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as liquid hazardous waste. Once decontaminated, the container can be disposed of as regular laboratory glass or plastic waste.
Logistical Insight: While this compound is not specifically listed as a hazardous waste by the EPA, it would likely be classified under the "toxicity" characteristic if it were to be evaluated.[8][9] Therefore, it is prudent to manage it as such. Always follow your institution's specific guidelines for hazardous waste disposal.
Spill Cleanup
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Alert: Alert others in the area and evacuate non-essential personnel.
-
Don Appropriate PPE: This includes respiratory protection.
-
Contain the Spill: For a solid spill, gently cover it with a damp paper towel to prevent the powder from becoming airborne.
-
Clean the Area: Carefully wipe up the contained spill, working from the outside in. Place all contaminated materials in a sealed bag for hazardous waste disposal.
-
Decontaminate the Surface: Clean the spill area with soap and water.
By integrating these scientifically-grounded procedures into your daily laboratory practice, you can confidently and safely unlock the research potential of this compound, secure in the knowledge that you have built a robust system of safety and operational excellence.
References
- 1. amo-csd.lbl.gov [amo-csd.lbl.gov]
- 2. aibonsafety.com [aibonsafety.com]
- 3. epa.gov [epa.gov]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 6. wellbefore.com [wellbefore.com]
- 7. Glove Chemical Resistance Table - Pro-Val [pro-val.com.au]
- 8. actenviro.com [actenviro.com]
- 9. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
